6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan
Description
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Properties
IUPAC Name |
3-[[4-(2-carboxyphenyl)phenyl]methyl]-7-methyl-2-propylbenzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-3-6-23-27-24-16(2)13-19(25(29)30)14-22(24)28(23)15-17-9-11-18(12-10-17)20-7-4-5-8-21(20)26(31)32/h4-5,7-14H,3,6,15H2,1-2H3,(H,29,30)(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWHGXBWUBIPAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70237043 | |
| Record name | 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy telmisartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70237043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884330-12-5 | |
| Record name | Telmisartan impurity E [EP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0884330125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy telmisartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70237043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-DES(1-METHYL-2-BENZIMIDAZOLYL)-6-CARBOXY TELMISARTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J26V3NR17 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan: Structure, Origin, and Analytical Control
Authored for Drug Development Professionals, Researchers, and Scientists
Abstract
This technical guide provides a comprehensive examination of 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan, a critical process-related impurity and potential degradant of the angiotensin II receptor blocker, Telmisartan. We will dissect its chemical structure, explore its formation pathways during synthesis and degradation, and detail the analytical methodologies essential for its detection and quantification. This document serves as a vital resource for professionals in pharmaceutical development, quality control, and regulatory affairs, offering the technical and causal insights required to manage this impurity in accordance with global regulatory standards.
Introduction to Telmisartan
Telmisartan is a potent, long-acting, non-peptide angiotensin II receptor antagonist prescribed for the treatment of hypertension.[1] Its mechanism of action involves the selective blockade of the angiotensin II type 1 (AT1) receptor, which inhibits the vasoconstrictive effects of angiotensin II, leading to a reduction in blood pressure. The complex bicyclic benzimidazole structure of Telmisartan, while central to its efficacy, also presents challenges in synthetic chemistry and drug stability, leading to the formation of various related substances.
Structural Elucidation of the Target Impurity
The compound this compound, also known as Telmisartan Diacid Impurity or Telmisartan Impurity E, is a derivative of the parent molecule.[2] Its chemical name precisely describes its structure in relation to Telmisartan.
-
Nomenclature Breakdown:
-
Telmisartan: The parent structure.
-
6-Des(1-methyl-2-benzimidazolyl): Indicates the removal (des-) of the 1-methyl-2-benzimidazolyl substituent from position 6 of the Telmisartan core.
-
6-carboxy: Denotes the replacement of the aforementioned group with a carboxylic acid (-COOH) group at the same position.
-
This structural modification results in a molecule with significantly different physicochemical properties compared to the active pharmaceutical ingredient (API). The replacement of a large, relatively non-polar heterocyclic moiety with a highly polar carboxylic acid group increases the molecule's overall polarity and aqueous solubility at neutral and basic pH.
Diagram: Structural Comparison
Caption: Structural difference between Telmisartan and its diacid impurity.
Formation Pathways: Synthesis and Degradation
Understanding the origin of an impurity is fundamental to controlling its presence in the final drug product. This compound can arise from two primary pathways:
-
Synthetic Origin: The synthesis of Telmisartan is a multi-step process. One reported pathway involves the condensation of a benzimidazole carboxylic acid derivative with a diamine to form the dibenzimidazole core. Incomplete reaction or the presence of precursor molecules lacking the second benzimidazole ring can lead to the formation of this diacid impurity. Specifically, if the precursor molecule 7-methyl-2-propyl-3H-benzimidazole-5-carboxylic acid undergoes alkylation without the prior successful formation of the full dibenzimidazole structure, it can result in related impurities.
-
Degradative Origin: Telmisartan is susceptible to degradation under stress conditions, particularly acidic and oxidative environments.[3][4][5][6] Forced degradation studies have shown that hydrolysis, especially under acidic conditions, can cleave the benzimidazole ring, leading to the formation of various degradants.[4][5][6] The diacid impurity is a plausible product of such hydrolytic cleavage.
Analytical Control and Methodologies
Regulatory bodies require that impurities in drug substances be identified, monitored, and controlled within specified limits.[7][8] The International Council for Harmonisation (ICH) guidelines provide a framework for these limits, which are often reflected in pharmacopeial monographs such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).[7][8]
Chromatographic Separation
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for separating Telmisartan from its related substances.[9] The significant polarity difference between Telmisartan and the more polar this compound allows for effective separation.
Causality in Method Development:
-
Column Choice: A C18 stationary phase is typically used, as it provides excellent retention for the largely non-polar Telmisartan molecule, while allowing the more polar diacid impurity to elute earlier.
-
Mobile Phase: A gradient elution is often necessary. The method starts with a higher aqueous component to retain and resolve early-eluting polar impurities, followed by an increasing organic solvent (like acetonitrile or methanol) concentration to elute the parent API. The pH of the aqueous phase is critical and is often acidic (e.g., pH 3.0-4.0) to ensure the carboxylic acid groups are protonated, leading to sharp, symmetrical peak shapes.[10]
-
Detection: UV detection is employed, with wavelengths around 270-298 nm providing good response for both Telmisartan and its impurities.[8][11]
Table 1: Example HPLC Protocol Parameters
| Parameter | Typical Value/Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for separating non-polar to moderately polar compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water (pH ~3.0) | Acidic pH suppresses ionization of carboxyl groups for better peak shape. |
| Mobile Phase B | Acetonitrile / Methanol | Organic solvent to elute the non-polar API. |
| Elution Mode | Gradient | Necessary to resolve polar impurities from the main Telmisartan peak. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Detection | UV at 298 nm | Wavelength at which Telmisartan and related structures absorb strongly.[11] |
| Column Temp. | 40°C | Elevated temperature can improve peak shape and reduce run time. |
Experimental Workflow for Impurity Profiling
Caption: Standard workflow for HPLC-based impurity profiling.
Toxicological and Regulatory Significance
The presence of impurities, even in small amounts, can impact the safety and efficacy of a drug product. Regulatory guidelines mandate that any impurity exceeding a certain threshold (typically 0.10% to 0.15%) must be identified and qualified through toxicological studies.[7] While specific toxicity data for this compound is not widely published, its structural alert (two carboxylic acids) warrants careful control. Pharmacopoeias like the USP may set limits for individual unspecified impurities to not more than 0.2%.[7][11] Therefore, robust analytical methods and stringent process controls are not merely best practices but regulatory necessities.
Conclusion
This compound is a key impurity in the manufacturing and stability assessment of Telmisartan. Its formation is rooted in the complexities of the API's synthesis and its susceptibility to hydrolytic degradation. For drug development professionals, controlling this impurity requires a multi-faceted approach: optimizing synthetic routes to minimize its formation, understanding degradation kinetics to ensure product stability, and implementing validated, stability-indicating analytical methods for its accurate quantification. This diligent control is paramount to ensuring the quality, safety, and regulatory compliance of Telmisartan-containing pharmaceuticals.
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European Medicines Agency. Micardis, INN-telmisartan. Available at: [Link]
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Pharmaffiliates. Telmisartan - Impurity E | CAS No : 884330-12-5. Available at: [Link]
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Semantic Scholar. (n.d.). Simultaneous determination of related substances of telmisartan and hydrochlorothiazide in. Available at: [Link]
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Charde, M. S., et al. (2013). Stress degradation studies on Telmisartan and development of a validated method by UV spectrophotometry in bulk and pharmaceutical dosage forms. NIH National Library of Medicine. Available at: [Link]
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Sahu, K., et al. (2016). Comparative Study of Forced Degradation Behavior of Telmisartan by UPLC and HPLC and Development of Validated Stability Indicating Assay Method According to ICH Guidelines. ResearchGate. Available at: [Link]
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Gholave, J. V., et al. (2020). Development and Validation of a Stability- indicating RP-HPLC Method for the Simultaneous Determination of Telmisartan and its Related. Late Pushpadevi Patil Arts & Science College. Available at: [Link]
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USP-NF. (2014). Telmisartan Tablets. Available at: [Link]
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Kumar, A., et al. (2009). An improved synthesis of Telmisartan: an antihypertensive drug. Arkivoc. Available at: [Link]
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Wankhede, S. B., et al. (2007). Stability-indicating RP-HPLC method for analysis of telmisartan in the bulk drug and in formulations. AKJournals. Available at: [Link]
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An In-depth Technical Guide to the Structure and Analysis of Telmisartan Impurity H
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Telmisartan impurity H, a critical process-related impurity encountered during the synthesis of the angiotensin II receptor blocker, Telmisartan. A thorough understanding of the structure, formation, and analytical control of this impurity is paramount for ensuring the quality, safety, and efficacy of the final drug product. This document delves into the chemical identity of Telmisartan impurity H, its role in the synthetic pathway of Telmisartan, and detailed methodologies for its characterization and quantification. By synthesizing information from peer-reviewed literature and chemical databases, this guide serves as an essential resource for researchers, analytical scientists, and professionals involved in the development and manufacturing of Telmisartan.
Introduction: The Imperative of Impurity Profiling in Telmisartan
Telmisartan, chemically known as 4'-[(1,4'-dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl][1,1'-biphenyl]-2-carboxylic acid, is a potent and widely prescribed antihypertensive agent.[1] The stringent regulatory requirements for pharmaceutical products necessitate a comprehensive understanding and control of any impurities that may arise during the manufacturing process.[2] Process-related impurities, if not adequately controlled, can impact the safety and efficacy of the active pharmaceutical ingredient (API). Telmisartan impurity H is a key intermediate in the synthesis of Telmisartan, and its effective removal is a critical quality attribute of the final drug substance.[3]
Unveiling the Chemical Structure of Telmisartan Impurity H
Telmisartan impurity H is chemically identified as tert-butyl 4'-(bromomethyl)[1,1'-biphenyl]-2-carboxylate .[4][5][6] Its fundamental chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | tert-butyl 4'-(bromomethyl)[1,1'-biphenyl]-2-carboxylate | [4][5][6] |
| CAS Number | 114772-40-6 | [4][5][6] |
| Molecular Formula | C₁₈H₁₉BrO₂ | [4][5][6] |
| Molecular Weight | 347.25 g/mol | [4][5] |
| Appearance | White to Off-White Solid | [6] |
The molecular structure of Telmisartan impurity H features a biphenyl core, which is a common structural motif in many sartans. One phenyl ring is substituted with a tert-butyl carboxylate group at the 2-position, while the other phenyl ring bears a bromomethyl group at the 4'-position.
Caption: Chemical structure of Telmisartan Impurity H.
Synthetic Pathway and Formation
Telmisartan impurity H is a crucial intermediate in the synthesis of Telmisartan. The most common synthetic route involves the alkylation of the pre-formed bis-benzimidazole moiety of Telmisartan with Telmisartan impurity H.
Caption: Role of Impurity H in Telmisartan synthesis.
The synthesis of Telmisartan impurity H itself can be accomplished through various methods, often starting from 4-methylbiphenyl-2-carboxylic acid. A general approach involves the esterification of the carboxylic acid with tert-butanol, followed by bromination of the methyl group, typically using a radical initiator.
While Telmisartan impurity H is primarily a process-related impurity, forced degradation studies of Telmisartan have been conducted to understand its stability profile. These studies typically involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, and photolysis.[7] While these studies are crucial for identifying potential degradation products, the formation of Telmisartan impurity H as a degradant of the final Telmisartan molecule is not commonly reported. Its presence is almost exclusively linked to the synthetic process.
Analytical Characterization
The unequivocal identification and quantification of Telmisartan impurity H require a combination of spectroscopic and chromatographic techniques.
Spectroscopic Characterization
While publicly available detailed spectra are scarce, the expected spectroscopic features of Telmisartan impurity H can be predicted based on its structure. Reference standards from commercial suppliers are typically accompanied by a certificate of analysis including this data.[8]
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the biphenyl system, a singlet for the bromomethyl (-CH₂Br) protons, and a prominent singlet for the nine equivalent protons of the tert-butyl group.[9]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum would display distinct resonances for the carbons of the biphenyl rings, the carbonyl carbon of the ester, the quaternary and methyl carbons of the tert-butyl group, and the carbon of the bromomethyl group.
-
Mass Spectrometry (MS): Mass spectrometric analysis, often coupled with liquid chromatography (LC-MS), would show a molecular ion peak corresponding to the molecular weight of the impurity (347.25 g/mol ).[5] Fragmentation patterns can provide further structural confirmation.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation and quantification of Telmisartan and its related substances, including impurity H.[2][10][11][12]
Experimental Protocol: A Validated RP-HPLC Method for Telmisartan and its Impurities
The following protocol is a representative example of a reversed-phase HPLC method that can be adapted and validated for the specific determination of Telmisartan impurity H.
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: A C18 stationary phase is commonly used (e.g., Kromasil C18, 250 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A gradient elution is typically employed to achieve optimal separation of all related substances.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[2]
-
Detection: UV detection at a wavelength of 270 nm is suitable for monitoring Telmisartan and its impurities.[2]
-
Column Temperature: Maintaining a constant column temperature, for example, at 40°C, ensures reproducibility.[2]
-
Injection Volume: A standard injection volume of 20 µL is commonly used.
Method Validation: Any analytical method used for impurity profiling must be rigorously validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, range, and robustness.[11]
Caption: General workflow for HPLC analysis.
Conclusion
Telmisartan impurity H, tert-butyl 4'-(bromomethyl)[1,1'-biphenyl]-2-carboxylate, is a critical process-related impurity in the synthesis of Telmisartan. Its effective control and monitoring are essential for ensuring the quality and safety of the final drug product. This technical guide has provided a detailed overview of its chemical structure, its role in the synthetic pathway of Telmisartan, and the analytical methodologies required for its characterization and quantification. A thorough understanding of these aspects is indispensable for scientists and professionals in the pharmaceutical industry to develop robust manufacturing processes and analytical control strategies for Telmisartan.
References
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Bahlul, Z. A., et al. (2011). Simultaneous determination of related substances of telmisartan and hydrochlorothiazide in tablet dosage form by using reversed phase high performance liquid chromatographic method. Journal of Young Pharmacists, 3(3), 226-233. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 65999, Telmisartan. Retrieved January 27, 2026 from [Link].
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Pharmaffiliates. (n.d.). Telmisartan - Impurity H. Retrieved January 27, 2026, from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9906257, tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate. Retrieved January 27, 2026 from [Link].
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Agnitio Pharma. (n.d.). Telmisartan EP Impurity H 114772-40-6 C18H19BrO2. Retrieved January 27, 2026, from [Link]
- European Patent Office. (2010). A synthesis of 4-bromomethyl-2'-formylbiphenyl and 4-bromomethyl-2'-hydroxymethylbiphenyl and its use in preparation of angiotensin ii antagonists (EP1871764A1).
- Bhavani, V., et al. (2013). Development and validation of stability indicating UPLC method for the estimation of telmisartan related substances in tablets formulation.
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Patel, P. M., et al. (2013). Comparative Study of Forced Degradation Behavior of Telmisartan by UPLC and HPLC and Development of Validated Stability Indicating Assay Method According to ICH Guidelines. Journal of Chemistry, 2013, 1-8. [Link]
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Gholave, J. V., et al. (2020). Development and Validation of a Stability- indicating RP-HPLC Method for the Simultaneous Determination of Telmisartan and its Related Substances in Telmisartan Bulk Drug Substance. Analytical Chemistry Letters, 10(5), 577-589. [Link]
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Seshachalam, V., & Harinadha Babu, V. (2012). Detection, isolation and characterization of principle synthetic route indicative impurity in telmisartan. Arabian Journal of Chemistry, 5(4), 483-488. [Link]
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Anonymous. (2021). DEVELOPMENT AND VALIDATION OF TELMISARTAN IN TABLET DOSAGE FORM BY RP-HPLC ASSAY TECHNOLOGY. RASĀYAN Journal of Chemistry, 14(1), 21-26. [Link]
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6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan CAS 114772-40-6
An In-depth Technical Guide for Researchers and Drug Development Professionals
Topic: 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan
A Technical Guide to the Identification, Formation, and Analysis of a Key Telmisartan Related Substance
Disclaimer: The topic provided combines a descriptive chemical name with a CAS number that corresponds to a different, albeit related, chemical entity. This guide will primarily focus on the compound described by the name This compound , which is recognized as Telmisartan EP Impurity E (CAS 884330-12-5) . To provide a comprehensive understanding, the role of the compound associated with the provided CAS 114772-40-6 (tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate, or Telmisartan Impurity H) as a key synthetic intermediate will also be elucidated.
Executive Summary
Telmisartan is a potent angiotensin II receptor blocker (ARB) widely prescribed for the management of hypertension.[1][2] The control of impurities in its Active Pharmaceutical Ingredient (API) is a critical aspect of ensuring its safety and efficacy, mandated by global regulatory bodies like the ICH. This guide provides a detailed technical overview of a significant related substance, this compound, also known as Telmisartan Impurity E. We will explore its chemical identity, pathways of formation, and the analytical methodologies required for its precise detection and quantification. Furthermore, we will discuss the synthetic precursor, Telmisartan Impurity H, to contextualize the origin of such process-related impurities. This document is intended for researchers, analytical scientists, and drug development professionals engaged in the quality control and manufacturing of Telmisartan.
The Pharmaceutical Context: Telmisartan and Impurity Profiling
Telmisartan: A Clinically Significant Antihypertensive Agent
Telmisartan, chemically known as 4'-[[4-methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl]methyl]biphenyl-2-carboxylic acid, exerts its therapeutic effect by selectively blocking the angiotensin II type 1 (AT1) receptor.[3][2] This action inhibits vasoconstriction and aldosterone release, leading to a reduction in blood pressure. Its long half-life of approximately 24 hours makes it a favored option for once-daily dosing.[3][2]
The Imperative of Impurity Profiling
The International Council for Harmonisation (ICH) guidelines mandate the identification and control of impurities in drug substances.[2][4] An impurity profile is a comprehensive list of identified and unidentified impurities present in a drug substance. Establishing this profile is crucial as even minute quantities of certain impurities can affect the drug's safety and stability. Forced degradation studies are a cornerstone of this process, helping to identify potential degradation products that may arise during storage or under stress conditions such as exposure to acid, base, light, heat, or oxidation.[5][6][7][8]
Characterization of Telmisartan Impurity E
Nomenclature and Identification
The compound at the core of this guide is identified by several synonyms, which is common for pharmaceutical impurities. Understanding its nomenclature is key to navigating pharmacopoeias and scientific literature.
-
Systematic Name: 1-((2'-Carboxy-[1,1'-biphenyl]-4-yl)methyl)-4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid.[9][10]
-
Common Name: this compound
-
Pharmacopoeial Designation: Telmisartan EP Impurity E.[9][10]
Physicochemical Properties
A summary of the key properties of Telmisartan Impurity E is presented below.
| Property | Value | Reference |
| CAS Number | 884330-12-5 | [9][10] |
| Molecular Formula | C26H24N2O4 | [9] |
| Molecular Weight | 428.49 g/mol | [9][10] |
Structural Elucidation: A Comparative Analysis
Telmisartan Impurity E is structurally distinct from the parent Telmisartan molecule. It lacks the second benzimidazole ring (the 1-methyl-1H-benzimidazol-2-yl group) at the 6-position of the central benzimidazole core. This position is instead occupied by a carboxylic acid group. This structural change significantly alters the molecule's polarity and chemical properties, which is the basis for its analytical separation from Telmisartan.
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Whitepaper: A Convergent and Efficient Synthesis of 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan
An In-depth Technical Guide for Drug Development Professionals
Abstract
Telmisartan is a potent, long-acting angiotensin II receptor antagonist widely prescribed for the management of hypertension.[1][2] The original industrial synthesis, while effective, is a linear process encumbered by modest overall yields, challenging purification steps, and regioselectivity issues.[3][4] This guide details a modern, convergent synthesis strategy that circumvents these historical challenges. We focus on the preparation of a key intermediate, 1-{[2'-(carboxy)biphenyl-4-yl]methyl}-2-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid, referred to herein as 6-carboxy Telmisartan precursor. This approach bifurcates the synthesis into two primary fragments that are constructed independently and then coupled, significantly enhancing overall efficiency and process control. This document provides a deep dive into the causality behind experimental choices, detailed protocols, and process logic, aimed at researchers and scientists in pharmaceutical development.
Introduction: The Rationale for a Convergent Approach
The first-generation synthesis of Telmisartan, developed by Ries et al., involves a linear sequence where the bis-benzimidazole core is constructed first, followed by N-alkylation with a pre-formed brominated biphenyl fragment.[3][4][5] This classical route presents several drawbacks:
-
Low Overall Yield: The multi-step linear sequence results in a cumulative yield of approximately 21%.[2][5]
-
Regioselectivity: The N-alkylation of the asymmetric bis-benzimidazole core can lead to a mixture of isomers, complicating purification and reducing the yield of the desired product.[3]
-
Hazardous Reagents: The synthesis of the biphenyl fragment often involves free-radical bromination, which can be difficult to control and may produce dibromo impurities.[2]
A convergent strategy offers a robust alternative. By synthesizing the two main structural components of Telmisartan separately and then joining them, we can maximize the yield of each stream and simplify the final coupling and purification steps. The central focus of our convergent strategy is the synthesis of the 6-carboxy Telmisartan precursor, a molecule that already contains the complete carbon skeleton of Telmisartan, save for the final benzimidazole ring formation.
Retrosynthetic Analysis
Our retrosynthetic logic deconstructs Telmisartan into three primary building blocks. The final step is the condensation of our target di-acid precursor with N-methyl-1,2-phenylenediamine. The di-acid itself is formed by coupling a benzimidazole carboxylate fragment with a biphenyl fragment.
Caption: Workflow for the synthesis of Fragment A.
Expertise in Action: Causality Behind the Protocol
-
N-Acylation: The synthesis begins by acylating methyl 4-amino-3-methylbenzoate with butyryl chloride. [3][5]This step serves a dual purpose: it introduces the required n-propyl group and protects the amine, directing the subsequent electrophilic nitration to the desired position.
-
Nitration: Nitration is performed using a standard mixture of nitric and sulfuric acid at low temperatures (0 °C) to control the exothermic reaction and prevent side-product formation. The electron-withdrawing nature of the acyl group and the directing effect of the methyl group favor nitration at position 5. [5]3. Reduction: The nitro group is selectively reduced to an amine using catalytic hydrogenation with palladium on carbon (Pd/C). [3][5]This method is chosen for its high efficiency and clean conversion, producing water as the only byproduct, which simplifies workup.
-
Cyclization: The resulting diamine intermediate is cyclized by heating in glacial acetic acid. The acid protonates the carbonyl of the amide, making it more electrophilic for attack by the adjacent amino group, leading to intramolecular condensation and formation of the stable benzimidazole ring. [5]
Experimental Protocol: Synthesis of Fragment A
-
Step 1: Acylation: To a solution of methyl 4-amino-3-methylbenzoate (1.0 eq) in chlorobenzene, add butyryl chloride (1.1 eq). Heat the mixture to 100 °C and maintain for 4 hours. Cool the reaction and isolate the precipitated product by filtration.
-
Step 2: Nitration: Suspend the acylated product in concentrated H₂SO₄ and cool to 0 °C. Add a mixture of concentrated HNO₃ (1.1 eq) and H₂SO₄ dropwise, maintaining the temperature below 5 °C. Stir for 1 hour, then pour onto ice. Filter the precipitate and wash with water until neutral.
-
Step 3: Reduction: Dissolve the nitro compound in methanol and charge to a hydrogenation reactor. Add 5% Pd/C catalyst (approx. 2% by weight). Pressurize the vessel with H₂ gas (5 bar) and stir at room temperature for 4-6 hours. Filter off the catalyst. [5]4. Step 4: Cyclization: Concentrate the methanolic filtrate from the previous step to a thick syrup. Add glacial acetic acid and heat to 100-110 °C for 1.5-2 hours. Evaporate the acetic acid under vacuum. Adjust the pH of the residue to 9.0-9.5 with concentrated ammonia to precipitate the product, methyl 4-methyl-2-propyl-1H-benzimidazole-6-carboxylate (Fragment A). [5]
Intermediate Step Yield N-Acylated Product ~95% Nitro Intermediate ~90% Amino Intermediate ~100% (used directly) | Fragment A | ~90% |
Synthesis of Fragment B: The Biphenyl Moiety
The second fragment, 2-(4'-chloromethyl-biphenyl-2-yl)-4,4-dimethyl-4,5-dihydrooxazole , provides the biphenyl backbone. The synthesis leverages a powerful palladium-catalyzed Suzuki coupling, and the carboxylic acid is temporarily protected as an oxazoline. [3][4][5]This protection strategy is superior to using ester protecting groups (like t-butyl ester) because the oxazoline is highly stable to the basic and organometallic conditions used in the synthesis, yet it can be hydrolyzed to the carboxylic acid under acidic conditions in the final step. [1][5]
Caption: Workflow for the synthesis of Fragment B.
Expertise in Action: Causality Behind the Protocol
-
Suzuki Coupling: The key C-C bond forming step is the Suzuki coupling between an aryl bromide (the oxazoline derivative) and an aryl boronic acid. [5]Tetrakis(triphenylphosphine)palladium(0) is a highly effective catalyst for this transformation. An aqueous base (Na₂CO₃) is essential for the transmetalation step in the catalytic cycle. This reaction is highly efficient, typically affording yields exceeding 90%. [3][5]2. Chlorination: The resulting alcohol is converted into a reactive electrophile for the subsequent alkylation step. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation, converting the primary alcohol into a chloromethyl group with high fidelity and producing only gaseous byproducts (SO₂ and HCl), which simplifies workup. [5]The reaction is run at low temperature to prevent side reactions.
Experimental Protocol: Synthesis of Fragment B
-
Step 1: Suzuki Coupling: To a mixture of 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline (1.0 eq), 4-(hydroxymethyl)phenyl boronic acid (1.1 eq), and aqueous sodium carbonate (2.0 M, 2.0 eq) in THF, add Pd(PPh₃)₄ (0.02 eq). Heat the mixture to 60-65 °C and stir for 2 hours. Cool, separate the organic layer, and concentrate to obtain [2'-(4,4-dimethyl-4,5-dihydro-oxazol-2-yl)-biphenyl-4-yl]-methanol. [5]2. Step 2: Chlorination: Dissolve the alcohol intermediate in methylene chloride and cool to 0-5 °C. Add thionyl chloride (1.2 eq) dropwise. Stir for 2 hours at this temperature. Quench the reaction by pouring it into a 20% aqueous sodium bicarbonate solution. Separate the organic layer, wash with water, and concentrate under pressure to yield 2-(4'-chloromethyl-biphenyl-2-yl)-4,4-dimethyl-4,5-dihydrooxazole (Fragment B) as a white solid. [5]
Intermediate Step Yield Coupled Alcohol ~95% | Fragment B | ~99% |
Convergent Assembly and Final Hydrolysis
With both fragments in hand, the final steps involve coupling them via N-alkylation, followed by hydrolysis of the ester and oxazoline groups to reveal the target di-acid molecule.
Caption: Final convergent coupling and hydrolysis sequence.
Expertise in Action: Causality Behind the Protocol
-
N-Alkylation: Fragment A is deprotonated with a strong, non-nucleophilic base like sodium hydride (NaH) to form the benzimidazole anion. This anion then acts as a nucleophile, attacking the electrophilic chloromethyl group of Fragment B in a classic Sₙ2 reaction. [5]THF is an ideal solvent as it is aprotic and effectively solvates the cation.
-
Ester Hydrolysis (Saponification): The methyl ester of the coupled product is hydrolyzed using sodium hydroxide in a methanol/water mixture. This standard saponification yields the sodium salt of the carboxylic acid, which upon acidic workup (or in this case, direct use in the next step) gives the free carboxylic acid at the 6-position of the benzimidazole. [5]3. Oxazoline Hydrolysis: The final step to unmask the second carboxylic acid involves heating the intermediate with concentrated hydrochloric acid. [1][5]The strong acidic conditions protonate the oxazoline ring, facilitating hydrolytic cleavage to reveal the carboxylic acid on the biphenyl ring, thus yielding the target molecule.
Experimental Protocol: Convergent Assembly
-
Step 1: N-Alkylation: To a solution of Fragment A (1.0 eq) in THF, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portionwise at room temperature. Stir for 30 minutes. Add a solution of Fragment B (1.05 eq) in THF. Heat the mixture to reflux (approx. 75-80 °C) and maintain for 8 hours. Cool the reaction and quench by pouring it into a saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate and concentrate. [5]2. Step 2: Ester Hydrolysis: Dissolve the crude product from Step 1 in a mixture of methanol and water. Add sodium hydroxide (2.0 eq) and heat to 70 °C for 5 hours. Cool the reaction mixture. This produces the intermediate with a free carboxylate on the benzimidazole ring and the oxazoline still intact. [5]3. Step 3: Oxazoline Hydrolysis: To the reaction mixture from Step 2, add concentrated hydrochloric acid. Heat to 100-110 °C and maintain for approximately 30 hours. [1][5]Cool the reaction mixture to precipitate the product. Isolate by filtration, wash with water, and dry under vacuum to obtain 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan as a solid.
| Step | Product | Overall Yield (from Fragments) |
| N-Alkylation | Coupled Ester | ~85% |
| Ester Hydrolysis | Carboxylate Intermediate | ~80% (from coupled ester) |
| Oxazoline Hydrolysis | Target Di-Acid | ~85% (from carboxylate) |
| Total Convergent Sequence | Target Di-Acid | ~58% |
Conclusion
This technical guide outlines a robust and efficient convergent synthesis for a key precursor of Telmisartan. By dissecting the molecule into two manageable fragments and employing modern synthetic methods like the Suzuki coupling, this strategy overcomes the primary limitations of the original linear synthesis. The use of an oxazoline as a stable protecting group for the carboxylic acid is a cornerstone of this approach, enabling high yields and simplifying process control. The overall yield for the convergent assembly is approximately 58%, a significant improvement over the 21% reported for the classical route. This methodology provides a more practical, scalable, and economically viable path for the large-scale production of Telmisartan.
References
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Kumar, A. S., Ghosh, S., & Mehta, G. N. (2010). EFFICIENT AND CONVERGENT SYNTHESIS OF TELMISARTAN. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(3), 461-477. Available at: [Link]
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Mehta, G. N., et al. (2010). Alternative Synthesis of Telmisartan via Suzuki Coupling. Archives of Applied Science Research, 2(5), 135-141. Available at: [Link]
- Goosen, A., et al. (2010). An improved process for the preparation of telmisartan. Google Patents (WO2012028925A2).
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Mehta, G. N., et al. (2010). Efficient and improved synthesis of Telmisartan. Beilstein Journal of Organic Chemistry, 6, 25. Available at: [Link]
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Barberis, C., et al. (2010). A process for the preparation of telmisartan. European Patent Office (Patent 2149566). Available at: [Link]
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Venugopal, S., et al. (2010). New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug. Asian Journal of Chemistry, 22(4), 2767-2773. Available at: [Link]
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Mehta, G. N., et al. (2010). Efficient and improved synthesis of Telmisartan. PubMed Central (PMC). Available at: [Link]
-
Kumar, A. S., et al. (2009). An improved synthesis of Telmisartan: an antihypertensive drug. ARKIVOC, 2009(x), 247-254. Available at: [Link]
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formation mechanism of 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan
An In-Depth Technical Guide to the Formation Mechanism of 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan
Abstract
This technical guide provides a comprehensive examination of the formation mechanisms of this compound, a significant process-related impurity of the angiotensin II receptor antagonist, Telmisartan. Known in pharmacopeias as Telmisartan EP Impurity E, this molecule, herein referred to as Telmisartan Diacid, represents a critical quality attribute that must be understood and controlled during drug substance manufacturing. This document elucidates the primary synthetic pathway leading to its formation, proposes a plausible degradation mechanism, and provides detailed experimental protocols for its synthesis and analysis. The intended audience for this guide includes researchers, process chemists, and analytical scientists involved in the development and manufacturing of Telmisartan.
Introduction: Telmisartan and the Imperative of Purity
Telmisartan is a potent, long-acting, nonpeptide antagonist of the angiotensin II type 1 (AT₁) receptor, widely prescribed for the management of hypertension.[1][2][3][4] Its molecular architecture features a complex bibenzimidazole core linked to a biphenyl carboxylic acid moiety. The chemical name for Telmisartan is 4'-[[4-methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl]methyl]biphenyl-2-carboxylic acid.[2]
In the manufacturing of any active pharmaceutical ingredient (API), the control of impurities is paramount to ensure the safety and efficacy of the final drug product.[2] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities, which can arise from starting materials, intermediates, or degradation of the API.[2]
One such critical impurity in Telmisartan synthesis is this compound, or Telmisartan Diacid. Its chemical structure is 1-((2'-Carboxy-[1,1'-biphenyl]-4-yl)methyl)-4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid.[5] This impurity is structurally similar to Telmisartan but lacks the second (1-methyl) benzimidazole ring, which is replaced by a carboxylic acid group. This structural modification can impact the pharmacological and toxicological profile of the substance, necessitating a thorough understanding of its formation to mitigate its presence in the final API.
Elucidation of Formation Mechanisms
The presence of Telmisartan Diacid can be attributed to two primary sources: as a byproduct of the synthetic process or as a degradation product of Telmisartan.
Primary Formation Route: A Synthetic Diversion
The most direct and well-documented pathway to the formation of Telmisartan Diacid is through an incomplete synthesis, where a key intermediate is carried forward and subjected to the final reaction steps. The conventional synthesis of Telmisartan involves the condensation of two benzimidazole precursors followed by alkylation.[3][4]
A critical intermediate in many synthetic routes is the bis-benzimidazole core, 1,7'-dimethyl-2'-propyl-1H,3'H-2,5'-bibenzo[d]imidazole (often abbreviated as DMPBB).[6] This molecule is formed by the condensation of 2-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid with N-methyl-o-phenylenediamine.[6]
However, if the initial mono-benzimidazole intermediate, 2-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid , fails to undergo the second cyclization and is instead directly alkylated with the biphenyl moiety, it serves as the direct precursor to Telmisartan Diacid. This mechanism is outlined below.
-
Intermediate Formation : The synthesis begins with the formation of 2-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid.
-
Divergence from Main Synthesis : Instead of reacting with N-methyl-o-phenylenediamine to form the bis-benzimidazole core of Telmisartan, this mono-benzimidazole carboxylic acid is carried over.
-
Alkylation : This intermediate is alkylated, typically with an ester of 4'-(bromomethyl)biphenyl-2-carboxylic acid (e.g., the methyl or tert-butyl ester).[7] This reaction mirrors the final alkylation step in the main Telmisartan synthesis.
-
Hydrolysis : The resulting diester intermediate undergoes hydrolysis under acidic or basic conditions to yield the final Telmisartan Diacid impurity. A specific patent (WO2006/44754) details a synthetic process where a diester precursor is hydrolyzed using potassium hydroxide to directly produce Telmisartan Diacid.[8]
The following diagram illustrates this synthetic formation pathway.
Proposed Degradation Pathway
While the synthetic route is the most probable origin, the formation of Telmisartan Diacid via degradation of the parent drug molecule is chemically plausible, particularly under harsh hydrolytic conditions. Telmisartan has been shown to degrade under alkaline, acidic, and oxidative stress.[1][9][10]
The chemical linkage between the two benzimidazole rings in Telmisartan is essentially an amide bond within a cyclic system. Amide bonds are susceptible to hydrolysis, especially under basic conditions.
-
Initiation : Under strong alkaline conditions (e.g., refluxing with NaOH or KOH), a hydroxide ion can attack the carbonyl carbon of the second benzimidazole ring (the one derived from N-methyl-o-phenylenediamine).
-
Ring Opening : This nucleophilic attack leads to the cleavage of the C-N bond, opening the imidazole ring to form a diamine intermediate.
-
Hydrolysis to Carboxylic Acid : Subsequent hydrolysis of the resulting functionalities would lead to the formation of a carboxylic acid group at the 6-position of the first benzimidazole ring, releasing a derivative of N-methyl-o-phenylenediamine and yielding Telmisartan Diacid.
While direct experimental evidence from the literature specifically identifying Telmisartan Diacid as a degradation product is scarce, forced degradation studies confirm Telmisartan's instability in alkaline medium, making this a logical and proposed pathway for its formation.[10]
Experimental Protocols & Data
To provide actionable insights, this section details the synthetic protocol for preparing a reference standard of Telmisartan Diacid and a general protocol for conducting forced degradation studies.
Synthesis of Telmisartan Diacid Reference Standard
This protocol is adapted from the procedure described in patent WO2006/44754.[8] It involves the hydrolysis of a diester precursor.
Objective : To synthesize 4'-[2-n-propyl-4-methyl-6-carboxylic acid-benzimidazol-1-yl]-methyl-biphenyl-2-carboxylic acid (Telmisartan Diacid).
Starting Material : Methyl 4'-[2-n-propyl-4-methyl-6-hydroxycarbonyl-benzimidazol-1-yl]-methyl-biphenyl-2-carboxylate.
Procedure :
-
Reaction Setup : Charge 15.0 g of the starting diester and 8.4 g of potassium hydroxide into a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Solvent Addition : Add 225 mL of acetonitrile to the flask.
-
Saponification : Heat the mixture to 70-75°C and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Solvent Removal : Once the reaction is complete, distill off the solvent completely under reduced pressure.
-
Work-up : Cool the reaction mass to 25-35°C and add 225 mL of water.
-
Precipitation : Adjust the pH of the aqueous solution to 4-5 using 36% aqueous hydrochloric acid (approx. 12 mL). Stir the resulting suspension for 30-45 minutes.
-
Isolation : Filter the precipitated solid and wash the filter cake with 30 mL of water.
-
Purification : Transfer the wet solid into a flask containing 70 mL of acetonitrile at room temperature. Stir for 30-45 minutes.
-
Final Filtration & Drying : Filter the solid, wash with 20 mL of acetonitrile, and dry at 25-35°C for 4-5 hours to yield the title compound.
Quantitative Data Summary
| Parameter | Value |
| Starting Material | 15.0 g |
| Reagent (KOH) | 8.4 g |
| Solvent (Acetonitrile) | 225 mL |
| Reaction Temperature | 70-75 °C |
| Reaction Time | 2-3 hours |
| Final Product Yield | ~10 g |
Forced Degradation Study Protocol (Alkaline Hydrolysis)
Objective : To investigate the formation of Telmisartan Diacid from Telmisartan under alkaline stress conditions.
Materials : Telmisartan API, 0.1 N Sodium Hydroxide (NaOH), 0.1 N Hydrochloric Acid (HCl), Methanol, HPLC system with a suitable C18 column.
Procedure :
-
Sample Preparation : Accurately weigh and dissolve Telmisartan in a minimal amount of methanol and dilute with 0.1 N NaOH to a final concentration of approximately 1 mg/mL.
-
Stress Condition : Heat the solution in a water bath at 60°C for a defined period (e.g., 4-8 hours).[9]
-
Sampling : Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8 hours).
-
Neutralization : Immediately cool the aliquot and neutralize it with an equivalent volume of 0.1 N HCl to stop the degradation process.
-
Analysis : Dilute the neutralized sample with mobile phase to a suitable concentration and analyze by a validated stability-indicating HPLC method.[2][11]
-
Peak Identification : Compare the chromatogram of the stressed sample with that of a qualified Telmisartan Diacid reference standard to confirm its formation and quantify its concentration.
Analytical Control and Conclusion
The control of Telmisartan Diacid is achieved through a combination of robust process controls and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice for separating and quantifying this impurity from the Telmisartan API and other related substances.[2][11][12]
The formation of this compound (Telmisartan Diacid) is primarily a process-related event, stemming from the alkylation of an incompletely cyclized intermediate. While its formation through the degradation of Telmisartan via alkaline hydrolysis is chemically plausible, the synthetic pathway represents the more significant and controllable origin. A thorough understanding of these mechanisms allows process chemists to optimize reaction conditions to minimize the carry-over of the mono-benzimidazole intermediate, thereby ensuring the purity and quality of the final Telmisartan drug substance. Analytical scientists can use this knowledge to develop targeted methods for the detection and quantification of this critical impurity.
References
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New Drug Approvals. (2015, April 6). TELMISARTAN PART 2/3. [Link]
-
SciSpace. (n.d.). Determination of telmisartan and forced degradation behavior by rp-hplc in tablet dosage form. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Simultaneous Determination of Telmisartan Impurities and Chlorthalidone impurities by UPLC. [Link]
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Chemical Methodologies. (2018, October 28). Development and Validation of Stability Indicating HPLC Method for the Determination of Process and Degradation Related Impurities in Telmisartan Drug. [Link]
- Google Patents. (n.d.).
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Scholars Research Library. (2010). Alternative Synthesis of Telmisartan via Suzuki Coupling. [Link]
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ResearchGate. (n.d.). Typical chromatograms of (a) telmisartan with all impurities and (b) isolated impurity. [Link]
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-
Beilstein Journals. (2010, March 11). Efficient and improved synthesis of Telmisartan. [Link]
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Research and Reviews: Journal of Pharmaceutics and Nanotechnology. (2014, September 22). Force Degradation Studies of Telmisartan and Hydrochlorothiazide and Development of Validated Stability Indicating Method. [Link]
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PubChem. (2026, January 10). This compound. [Link]
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National Institutes of Health (NIH). (n.d.). Stress degradation studies on Telmisartan and development of a validated method by UV spectrophotometry in bulk and pharmaceutical dosage forms. [Link]
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A Technical Guide to the Degradation Pathway Analysis of Telmisartan
Introduction
Telmisartan, chemically known as 4'-[(1,4'-dimethyl-2'-propyl [2,6'-bi-1H-benzimidazol]-1'-yl) methyl] [1,1'-biphenyl]-2-carboxylic acid, is a potent and selective angiotensin II type-1 (AT1) receptor antagonist.[1] It is widely prescribed for the management of hypertension.[2] The intrinsic stability of a drug molecule like telmisartan is a critical parameter that influences its safety, efficacy, and shelf-life. Regulatory bodies, such as the International Conference on Harmonisation (ICH), mandate rigorous stress testing to elucidate potential degradation pathways and identify the resulting degradation products.[1] This guide provides an in-depth technical exploration of the degradation behavior of telmisartan under various stress conditions, outlines the analytical methodologies for pathway elucidation, and presents the characterized structures of its degradants.
The molecular structure of telmisartan, featuring two benzimidazole rings and a biphenyl carboxylic acid moiety, presents several sites susceptible to chemical transformation. Understanding these liabilities is fundamental to developing stable pharmaceutical formulations and robust, stability-indicating analytical methods.
Principles of Forced Degradation (Stress Testing)
Forced degradation, or stress testing, is the deliberate and rigorous process of degrading a drug substance or product under conditions more severe than accelerated stability testing.[3] The core objective is not merely to determine the percentage of degradation but to achieve a foundational understanding of the molecule's stability profile.[4] As per ICH guidelines, this involves exposing the drug to hydrolytic, oxidative, photolytic, and thermal stress.[5]
The causality behind this approach is multi-faceted:
-
Pathway Elucidation: It helps to establish the likely degradation pathways and identify the primary degradation products.[4] This knowledge is invaluable for improving the manufacturing process and formulation to minimize impurity formation.
-
Method Development: It is instrumental in developing and validating stability-indicating analytical methods (SIAMs). A SIAM must be able to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradants and impurities.
-
Structural Characterization: The process generates a sufficient quantity of degradation products for isolation and subsequent structural elucidation using advanced analytical techniques.
Table 1: Standard ICH Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions | Rationale |
| Acid Hydrolysis | 0.1 M HCl at 80°C | Simulates acidic environments and targets acid-labile functional groups. |
| Base Hydrolysis | 0.1 M NaOH at 80°C | Simulates alkaline environments; particularly targets esters and amides. |
| Neutral Hydrolysis | Water at 80°C | Assesses the drug's stability in an aqueous environment at elevated temperatures. |
| Oxidation | 3-30% H₂O₂ at room temperature | Investigates susceptibility to oxidative degradation, which can occur via atmospheric oxygen or excipient peroxides. |
| Photodegradation | Exposure to UV/Vis light (e.g., 1.2 million lux hours and 200 W h/m²) | Evaluates the impact of light exposure during manufacturing, storage, and administration. |
| Thermal Degradation | Solid drug at high temperatures (e.g., 50-70°C) | Assesses the intrinsic thermal stability of the drug substance in its solid state. |
Major Degradation Pathways of Telmisartan
Studies have shown that telmisartan is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while showing relative stability under neutral, thermal, and photolytic stress.[6] However, some studies have reported photolytic degradation under specific conditions.[7]
Hydrolytic Degradation
Telmisartan exhibits significant degradation in both acidic and alkaline environments.[6]
-
Acid Hydrolysis: Under acidic conditions (e.g., 0.1 M HCl), the molecule is susceptible to cleavage. The primary degradation pathway involves the hydrolysis of the ether linkage between the benzimidazole and the biphenylmethyl moiety. This results in the formation of key degradation products.
-
Alkaline Hydrolysis: In the presence of a base (e.g., 0.1 M NaOH), telmisartan also undergoes significant degradation.[5] The susceptibility to degradation is often more pronounced in alkaline conditions compared to acidic ones.
Oxidative Degradation
Exposure to oxidizing agents, such as hydrogen peroxide (H₂O₂), leads to the formation of N-oxide derivatives.[1][4] The nitrogen atoms within the benzimidazole rings are potential sites for oxidation. The reaction mechanism typically involves the nucleophilic attack of the nitrogen lone pair on the electrophilic oxygen of the peroxide.
Photodegradation
While some studies report telmisartan as being relatively stable under photolytic conditions[6], others have identified a specific photo-acidic degradation pathway.[7] When exposed to light in an acidic medium, telmisartan can undergo a complex intramolecular cyclization reaction. This leads to the formation of a unique degradation product, identified as 3-((1,7'-dimethyl-2'-propyl-1H,3'H-2,5'-bibenzo[d]imidazol-3'-yl)methyl)-6H-benzo[c]chromen-6-one.[7] This highlights the importance of evaluating stress conditions in combination.
Visualizing the Degradation Pathways
The following diagram illustrates the primary degradation routes for telmisartan under different stress conditions.
Caption: Major degradation pathways of telmisartan under forced stress conditions.
The Analytical Workflow for Pathway Elucidation
A robust analytical workflow is essential for separating, identifying, and quantifying degradation products. This process is a self-validating system, where each step confirms the findings of the previous one, from initial detection to final structural confirmation.
Step 1: Forced Degradation and Sample Preparation
The initial step involves subjecting telmisartan to the stress conditions outlined in Table 1.
Protocol: General Forced Degradation Procedure
-
Preparation: Prepare stock solutions of telmisartan in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Application:
-
Acid/Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Heat in a water bath at 80°C for a specified period (e.g., 2-8 hours).
-
Oxidation: Mix the stock solution with a solution of 3-30% H₂O₂ and keep at room temperature for 24 hours.
-
Photodegradation: Expose the solution to a calibrated light source providing UV and visible output as per ICH Q1B guidelines.[3]
-
Thermal: Store the solid API powder in a hot air oven at a controlled temperature (e.g., 60°C) for an extended period (e.g., 60 days).[6]
-
-
Neutralization & Dilution: After the specified time, cool the samples. Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.
-
Final Dilution: Dilute all samples with the mobile phase to a final concentration suitable for analysis (e.g., 10-50 µg/mL).
Step 2: Chromatographic Separation (UPLC/HPLC)
The cornerstone of a stability-indicating method is the chromatographic separation. The goal is to achieve baseline resolution between the parent drug and all process-related impurities and degradation products. Ultra-Performance Liquid Chromatography (UPLC) is often preferred over traditional HPLC for its higher efficiency, sensitivity, and speed.[6]
Rationale for Method Choices:
-
Column: A C18 or C8 column is typically chosen due to the non-polar nature of telmisartan. UPLC columns with sub-2 µm particles (e.g., Acquity BEH C18, 1.7 µm) provide superior resolution and faster analysis times.[6]
-
Mobile Phase: A gradient elution using a mixture of an acidic buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is common. The gradient allows for the effective separation of compounds with varying polarities.
-
Detector: A Photodiode Array (PDA) detector is crucial. It not only quantifies the peaks but also performs peak purity analysis by comparing spectra across the peak, thus ensuring that the parent peak is not co-eluting with any degradants.
Table 2: Example UPLC Method Parameters for Telmisartan Analysis
| Parameter | Condition |
| Column | Acquity UPLC BEH C18 (1.7 µm, 2.1mm x 150mm) |
| Mobile Phase A | Water or 10mM Ammonium Acetate (pH 4.5) |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 0.2 - 0.3 mL/min |
| Detection | PDA at 290-296 nm[2][5] |
| Column Temp | 25-30 °C |
| Injection Volume | 1-3 µL |
Step 3: Identification and Structural Elucidation (LC-MS/MS, NMR)
Once separated, the identity of the degradation products must be confirmed. High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS/TOF or LC-QTOF), is the primary tool for this purpose.
Methodology:
-
Mass Determination: The mass spectrometer provides a highly accurate mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of its elemental composition.
-
Fragmentation Analysis (MS/MS): The parent ion is isolated and fragmented. The resulting fragmentation pattern provides a structural fingerprint. By comparing the fragmentation pattern of a degradation product to that of the parent drug, the site of chemical modification can be deduced.[7]
-
Advanced Techniques: For unambiguous structural confirmation, techniques like LC-NMR and on-line H/D exchange mass studies can be employed.[7] LC-NMR provides detailed proton and carbon connectivity, while H/D exchange can identify the number of exchangeable protons in the molecule, offering further structural clues.[7]
Visualizing the Analytical Workflow
This diagram outlines the logical flow from stress testing to final pathway confirmation.
Caption: A self-validating workflow for telmisartan degradation analysis.
Conclusion
The degradation pathway analysis of telmisartan is a critical component of drug development and quality control. A thorough understanding, derived from systematic forced degradation studies, reveals the molecule's inherent liabilities. Telmisartan is most susceptible to degradation via hydrolysis and oxidation, with specific pathways identified under photo-acidic conditions. The successful elucidation of these pathways relies on a robust analytical workflow combining high-resolution chromatographic separation with advanced mass spectrometric and spectroscopic techniques. This comprehensive approach ensures the development of stable formulations and validated, stability-indicating analytical methods, ultimately safeguarding patient safety and drug efficacy.
References
-
Stress degradation studies on Telmisartan and development of a validated method by UV spectrophotometry in bulk and pharmaceutical dosage forms. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Sahu, K., Sahu, S., Shaharyar, M., & Siddiqui, A. A. (n.d.). Comparative Study of Forced Degradation Behavior of Telmisartan b. Longdom Publishing. Retrieved January 27, 2026, from [Link]
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Charde, M. S., Gupta, A., & Chakole, R. D. (n.d.). Determination of telmisartan and forced degradation behavior by rp-hplc in tablet dosage form. SciSpace. Retrieved January 27, 2026, from [Link]
-
Londhe, S. V., Deshmukh, R. S., Mulgund, S. V., & Jain, K. S. (2011). Stability-indicating RP-HPLC method for analysis of telmisartan in the bulk drug and in formulations. Akadémiai Kiadó. Retrieved January 27, 2026, from [Link]
-
Shah, R. P., & Singh, S. (2010). Identification and characterization of a photolytic degradation product of telmisartan using LC-MS/TOF, LC-MSn, LC-NMR and on-line H/D exchange mass studies. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 755–761. Retrieved January 27, 2026, from [Link]
-
Sahu, K., et al. (2012). Comparative Study of Forced Degradation Behavior of Telmisartan by UPLC and HPLC and Development of Validated Stability Indicating Assay Method According to ICH Guidelines. ResearchGate. Retrieved January 27, 2026, from [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. International Conference on Harmonisation. Retrieved January 27, 2026, from [Link]
-
Reddy, B. P., Reddy, K. R., & Sreeram, V. (2014). Simultaneous Determination of Telmisartan Impurities and Chlorthalidone impurities by UPLC. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 149-155. Retrieved January 27, 2026, from [Link]
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Trustworthiness: Method validation is paramount to ensure the reliability of the data. As per ICH Q2(R1), the method must be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and sensitivity (Limit of Detection - LOD; Limit of Quantitation - LOQ). [1][21]Forced degradation studies are also performed to demonstrate the stability-indicating nature of the method, ensuring that any degradation products formed under stress conditions (acid, base, oxidation, heat, light) are separated from the main peak. [22][23][24]
Experimental Protocol: Stability-Indicating RP-HPLC Method
-
Chromatographic System:
-
Gradient Program:
-
A typical gradient might start at a lower percentage of Mobile Phase B (e.g., 30%), ramp up to a higher percentage (e.g., 80-90%) to elute all impurities and the API, hold for a few minutes, and then return to initial conditions for re-equilibration.
-
-
Sample Preparation:
-
Test Solution: Accurately weigh and dissolve about 25 mg of the telmisartan sample in a suitable solvent (e.g., methanol with a small amount of 40 g/L sodium hydroxide to aid dissolution) and dilute to a final concentration of approximately 0.5 mg/mL. [8] * Reference Solution (for quantification): Prepare a solution of a known concentration of Telmisartan Reference Standard (RS) in the same diluent.
-
-
System Suitability:
-
Inject a system suitability solution (containing telmisartan and key specified impurities) to verify the resolution between critical pairs, theoretical plates, and tailing factor for the main API peak.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Expertise & Experience: When an unknown impurity is detected in HPLC, LC-MS is the next logical step. It provides crucial molecular weight information. High-Resolution Mass Spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap, is particularly powerful as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition (molecular formula) of the impurity. Tandem MS (MS/MS) is then used to fragment the impurity's parent ion, yielding a fragmentation pattern that provides clues about its substructures, which can be compared to the fragmentation of the telmisartan API to pinpoint structural modifications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the definitive technique for unambiguous structure elucidation. After an unknown impurity has been isolated, typically using preparative HPLC, a suite of NMR experiments is performed.
-
¹H NMR: Provides information about the number and types of protons and their neighboring environments.
-
¹³C NMR: Shows the number and types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between atoms. For instance, HMBC is invaluable for identifying long-range correlations between protons and carbons, helping to piece together the molecular skeleton and confirm the position of substituents, which is critical for distinguishing between isomers like telmisartan and its Related Compound B. [9]
Conclusion
The identification and control of process-related impurities are critical components of drug development and manufacturing for telmisartan. A successful strategy is built on a thorough understanding of the synthetic process and the application of a robust, multi-modal analytical workflow. By combining high-resolution separation techniques like HPLC/UPLC with powerful spectroscopic tools such as HRMS and NMR, researchers and scientists can confidently separate, identify, and quantify impurities. This ensures that the final drug product meets the stringent purity and safety standards required by regulatory agencies worldwide, ultimately safeguarding patient health.
References
-
Development and Validation of Stability Indicating HPLC Method for the Determination of Process and Degradation Related Impurities in Telmisartan Drug. Chemical Methodologies. (2018).
-
Overview on Analysis Methods of Telmisartan in Pharmaceutical Preparation and Biological Matrices. International Journal of Pharmaceutical Research and Applications. (2021).
-
Telmisartan Impurities. BOC Sciences.
-
Typical chromatograms of (a) telmisartan with all impurities and (b).... ResearchGate.
-
Determination of telmisartan and forced degradation behavior by rp-hplc in tablet dosage form. SciSpace.
-
Stability-indicating RP-HPLC method for analysis of telmisartan in the bulk drug and in formulations. AKJournals. (2009).
-
Telmisartan Tablets. USP-NF. (2014).
-
Synthesis of telmisartan impurity B. PubMed. (2012).
-
Simultaneous Determination of Telmisartan Impurities and Chlorthalidone impurities by UPLC. International Journal of Pharmaceutical Sciences Review and Research. (2014).
-
Telmisartan EP Impurity E. TLC Pharmaceutical Standards.
-
Novel impurity of telmisartan and synthesis method thereof. Google Patents. (2013).
-
Telmisartan Related Compound B (15 mg). USP Store.
-
TELMISARTAN Telmisartanum. European Pharmacopoeia. (2012).
-
Q3B(R2) Impurities in New Drug Products. European Medicines Agency (EMA).
-
Stress degradation studies on Telmisartan and development of a validated method by UV spectrophotometry in bulk and pharmaceutical dosage forms. National Institutes of Health (NIH). (2013).
-
Telmisartan Related Compound B USP Reference Standard. Sigma-Aldrich.
-
Y0000649 - CRS catalogue. EDQM.
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH. (2006).
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. (2016).
-
Telmisartan Tablets. USP-NF. (2017).
-
Telmisartan Related Compound A USP Reference Standard. Sigma-Aldrich.
-
Telmisartan Related Compound B pharmaceutical secondary standard, certified reference material. Sigma-Aldrich.
-
Impurity guidelines in drug development under ICH Q3. AMSbiopharma. (2024).
-
Comparative Study of Forced Degradation Behavior of Telmisartan b. Longdom Publishing.
-
Quality Guidelines. ICH.
-
Telmisartan EP Impurity A. SynZeal.
-
Telmisartan and Hydrochlorothiazide Tablets. USP. (2011).
-
Telmisartan Related Compound B (15 mg) (4'-[(1,7'-dimethyl-2'-propyl-1H,1'H-2,5'-bibenzo[d]imidazol-1'-yl)methyl]biphenyl-2-carboxylic acid). ChemicalBook.
-
Telmisartan EP Impurity A; USP Telmisartan Related Compound A. Alfa Omega Pharma.
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. (2022).
-
STABILITY INDICATING ASSAY OF TELMISARTAN IN TABLETS. International Journal of Pharmaceutical Sciences and Research. (2022).
-
Telmisartan EP Impurity A. Simson Pharma Limited.
-
Telmisartan Related Compound B (15 mg) (4'-[(1,7'-dimethyl-2'-propyl-1H,1'H-2,5'-bibenzo[d]imidazol-1'-yl)methyl]biphenyl-2-carboxylic acid). Echemi.
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- 8. drugfuture.com [drugfuture.com]
- 9. Synthesis of telmisartan impurity B - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Scrutiny of Telmisartan Impurity H: A Guide to Structural Elucidation
This technical guide provides an in-depth exploration of the spectroscopic data for Telmisartan impurity H, a critical process-related impurity encountered during the synthesis of the angiotensin II receptor blocker, Telmisartan. As drug development professionals, a comprehensive understanding of impurity profiles is paramount to ensuring the safety and efficacy of pharmaceutical products. This document serves as a practical resource for researchers and scientists, offering a detailed analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data pertinent to the structural confirmation of this specific impurity.
Introduction: The Imperative of Impurity Profiling in Telmisartan Synthesis
Telmisartan is a potent antihypertensive agent widely prescribed for the management of hypertension.[1] Its synthesis, like that of many complex organic molecules, can give rise to a variety of process-related impurities. Regulatory bodies worldwide mandate the identification, characterization, and control of these impurities to ensure the quality and safety of the final drug product. Telmisartan impurity H has been identified as tert-butyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate, a key intermediate or by-product in certain synthetic routes.[2][3][4][5][6] A thorough understanding of its spectroscopic characteristics is therefore essential for its detection and quantification.
This guide will delve into the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Telmisartan Impurity H. While experimentally obtained spectra are proprietary to manufacturers of the reference standard, the data presented herein is derived from established principles of spectroscopic interpretation and serves as a robust framework for the structural elucidation of this impurity.
Structural Overview: Telmisartan and Impurity H
A clear understanding of the structures of both the active pharmaceutical ingredient (API) and the impurity is fundamental to interpreting the spectroscopic data.
Caption: Chemical structures of Telmisartan and Telmisartan Impurity H.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective
NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules.[7] By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed molecular map can be constructed.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of Telmisartan Impurity H in a suitable deuterated solvent, such as chloroform-d (CDCl₃), would exhibit distinct signals corresponding to the different types of protons in the molecule. The rationale behind these predictions lies in the electronic environment of each proton, influenced by neighboring atoms and functional groups.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~7.8-8.0 | Doublet | 1H | Aromatic H | Proton ortho to the carboxylic ester, deshielded by the carbonyl group. |
| ~7.2-7.6 | Multiplet | 7H | Aromatic H | Protons of the biphenyl ring system. |
| ~4.5 | Singlet | 2H | -CH₂Br | Protons of the bromomethyl group, deshielded by the adjacent bromine atom. |
| ~1.3 | Singlet | 9H | -C(CH₃)₃ | Protons of the tert-butyl group, appearing as a sharp singlet due to their equivalence. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |
| ~166-168 | C=O (Ester) | Carbonyl carbon of the tert-butyl ester. |
| ~125-145 | Aromatic C | Carbons of the biphenyl rings. |
| ~81-83 | -C(CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~32-34 | -CH₂Br | Carbon of the bromomethyl group, influenced by the electronegative bromine. |
| ~28 | -C(CH₃)₃ | Methyl carbons of the tert-butyl group. |
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns.[8]
Predicted High-Resolution Mass Spectrometry (HRMS) Data
For Telmisartan Impurity H (C₁₈H₁₉BrO₂), the expected exact mass can be calculated. This is a critical parameter for confirming the elemental composition.
| Ion | Predicted Exact Mass |
| [M+H]⁺ | 347.0645 |
| [M+Na]⁺ | 369.0464 |
The presence of a bromine atom would be readily identifiable by the characteristic isotopic pattern of bromine (~1:1 ratio of ⁷⁹Br and ⁸¹Br), resulting in two molecular ion peaks separated by two mass units.
Predicted Fragmentation Pathway
Electron ionization (EI) or electrospray ionization (ESI) followed by collision-induced dissociation (CID) would likely lead to characteristic fragmentation of the molecule.
Caption: A plausible fragmentation pathway for Telmisartan Impurity H in a mass spectrometer.
Experimental Protocols: A Practical Approach
The following protocols are designed to be robust and self-validating, providing a clear path for the spectroscopic analysis of Telmisartan Impurity H.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire high-quality ¹H and ¹³C NMR spectra for the structural confirmation of Telmisartan Impurity H.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the Telmisartan Impurity H reference standard.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds.
-
Spectral Width: 0 to 220 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Reference the spectra to the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Peak pick and assign the signals in both spectra based on the predicted data and known chemical shift ranges.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of Telmisartan Impurity H.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the Telmisartan Impurity H reference standard (approximately 1-10 µg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
-
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a liquid chromatography system (LC-MS) is ideal. Direct infusion can also be used.
-
-
LC-MS Parameters (if applicable):
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid (e.g., 0.1%) to promote ionization.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Fragmentor Voltage/Collision Energy: A ramp of collision energies should be applied in MS/MS experiments to observe a range of fragment ions.
-
-
Data Analysis:
-
Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺) and confirm the isotopic pattern for bromine.
-
Analyze the MS/MS spectrum to identify the major fragment ions.
-
Compare the observed exact masses with the calculated values to confirm the elemental composition.
-
Conclusion: Ensuring Pharmaceutical Quality Through Spectroscopic Rigor
The structural elucidation of impurities is a non-negotiable aspect of modern pharmaceutical development. This guide has provided a comprehensive overview of the predicted spectroscopic data for Telmisartan Impurity H, underpinned by the fundamental principles of NMR and MS. The detailed experimental protocols offer a robust framework for the practical analysis of this impurity. By leveraging these powerful analytical techniques, researchers and scientists can confidently identify and characterize impurities, thereby ensuring the quality, safety, and efficacy of Telmisartan and other vital medications.
References
- Overview on Analysis Methods of Telmisartan in Pharmaceutical Preparation and Biological Matrices. (URL not provided, but cited as a general reference for Telmisartan analysis).
-
Telmisartan-impurities - Pharmaffiliates. (URL: [Link]).
-
Telmisartan | C33H30N4O2 | CID 65999 - PubChem. (URL: [Link]).
- Novel impurity of telmisartan and synthesis method thereof - Google P
-
Telmisartan EP Impurity H \ Telmisartan Bromo t-Butyl Ester - Allmpus. (URL: [Link]).
-
Telmisartan EP Impurity H 114772-40-6 C18H19BrO2 - Agnitio Pharma. (URL: [Link]).
-
Detection, isolation and characterization of principle synthetic route indicative impurity in telmisartan - ResearchGate. (URL: [Link]).
-
Method development and validation: quantitation of telmisartan bulk drug and its tablet formulation by 1 H NMR spectroscopy - PubMed. (URL: [Link]).
-
Differential Molecular Interactions of Telmisartan: Molecular-Level Insights from Spectral and Computational Studies - ResearchGate. (URL: [Link]).
- Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (URL: not provided, but cited for the importance of NMR).
-
Synthesis of telmisartan impurity B - Ingenta Connect. (URL: [Link]).
-
Typical chromatograms of (a) telmisartan with all impurities and (b)... - ResearchGate. (URL: [Link]).
-
Development and Validation of Stability Indicating HPLC Method for the Determination of Process and Degradation Related Impurities in Telmisartan Drug - Chemical Methodologies. (URL: [Link]).
-
Simultaneous Determination of Telmisartan Impurities and Chlorthalidone impurities by UPLC - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link]).
-
Structural Elucidation of Unknown Impurity - Veeprho. (URL: [Link]).
-
Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility - Semantic Scholar. (URL: [Link]).
- Novel impurity of telmisartan and synthesis method thereof - Google P
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- 3. tert-Butyl 4’-(bromomethyl)biphenyl-2-carboxylate | SIELC Technologies [sielc.com]
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- 5. 4'-tert-Butyl[1,1'-biphenyl]-4-carboxylic acid(5748-42-5) 1H NMR spectrum [chemicalbook.com]
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Methodological & Application
Application Note: A Validated Stability-Indicating HPLC Method for the Determination of Telmisartan and Its Impurities
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of telmisartan and its process-related and degradation impurities. The method is designed for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of telmisartan active pharmaceutical ingredient (API) and its finished dosage forms. The described protocol provides excellent separation and resolution of telmisartan from its key impurities listed in major pharmacopeias, ensuring accuracy and reliability in purity assessments.
Introduction: The Imperative for Impurity Profiling
Telmisartan is a potent, long-acting angiotensin II receptor blocker (ARB) widely prescribed for the management of hypertension.[1][2] Chemically designated as 4'-[[4-methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl]methyl]biphenyl-2-carboxylic acid, its complex synthesis and potential for degradation necessitate rigorous analytical oversight.[3][4] Regulatory bodies, such as those adhering to the International Council for Harmonisation (ICH) guidelines, mandate the identification and quantification of any impurity present in an active pharmaceutical ingredient (API) that affects its quality and safety.[3][4] A stability-indicating method is one that can accurately quantify the drug substance in the presence of its impurities, degradation products, and excipients, making it a critical tool in pharmaceutical development and manufacturing.[1][5]
This guide provides a detailed, validated HPLC method designed to resolve telmisartan from its known impurities, offering a foundation for reliable quality assessment.
Scientific Rationale of the Chromatographic Method
The selection of each parameter in this HPLC method is grounded in established chromatographic principles to ensure a robust and reproducible separation.
-
Stationary Phase Selection: A C18 column is a widely used and recommended stationary phase for the analysis of telmisartan and its related substances due to its proven robustness and ability to resolve compounds with varying polarities.[6] The non-polar C18 chains provide the necessary hydrophobic interactions to retain telmisartan and its structurally similar impurities. A column with a particle size of 3.5 µm to 5 µm offers a good balance between efficiency (theoretical plates) and backpressure.
-
Mobile Phase Composition: The mobile phase consists of an aqueous buffer and an organic modifier.
-
Aqueous Buffer (Mobile Phase A): A buffer of potassium dihydrogen phosphate adjusted to an acidic pH (around 3.0) with phosphoric acid is employed. The acidic pH is critical for several reasons. Firstly, it suppresses the ionization of the carboxylic acid group on telmisartan, leading to better retention and improved peak shape on the C18 column. Secondly, it helps in achieving sharp, symmetrical peaks for the basic benzimidazole moieties present in the structures.
-
Organic Modifier (Mobile Phase B): A mixture of acetonitrile and methanol is used as the organic component. Acetonitrile is a strong organic solvent that provides good elution strength for the retained analytes, while methanol can modulate the selectivity of the separation, aiding in the resolution of closely eluting peaks.
-
-
Gradient Elution: A gradient elution program, where the proportion of the organic modifier is increased over time, is essential for a stability-indicating method. This approach allows for the timely elution of weakly retained impurities at the beginning of the run while ensuring that strongly retained, more non-polar impurities are eluted within a reasonable timeframe, all with good peak shape.
-
Detection Wavelength: The UV detection wavelength is set at 230 nm.[3][6] At this wavelength, telmisartan and its key impurities, which share similar chromophoric benzimidazole structures, exhibit significant absorbance, allowing for sensitive detection and quantification.
Experimental Protocol
Materials and Reagents
-
Telmisartan Reference Standard (RS) and Impurity Standards (USP or EP)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)
-
Orthophosphoric Acid (H₃PO₄) (AR Grade)
-
Water (HPLC Grade or Milli-Q)
-
Telmisartan API or Tablets
Chromatographic Conditions
The following table summarizes the optimized HPLC parameters for the analysis of telmisartan and its impurities.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/PDA Detector |
| Column | Kromasil C18, 250 mm x 4.6 mm, 5 µm (or equivalent L1 column) |
| Mobile Phase A | Buffer: Dissolve 2.0 g of KH₂PO₄ in 1000 mL of water, adjust pH to 3.0 with dilute H₃PO₄. |
| Mobile Phase B | Acetonitrile: Methanol (80:20, v/v) |
| Gradient Program | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 32 | |
| 37 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detector Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 37 minutes |
Preparation of Solutions
Diluent: Methanol and Water (1:1, v/v)
-
Standard Stock Solution (Telmisartan):
-
Accurately weigh about 25 mg of Telmisartan RS into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent. This yields a concentration of approximately 500 µg/mL.
-
-
Impurity Stock Solution:
-
If individual impurity standards are available, prepare a stock solution containing a mix of all known impurities at a concentration of approximately 30 µg/mL each in diluent.
-
-
Standard Solution (for System Suitability and Quantification):
-
Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
If available, add an appropriate volume of the Impurity Stock Solution to achieve a final concentration of approximately 0.75 µg/mL for each impurity.
-
Dilute to volume with the diluent. This solution contains approximately 5 µg/mL of Telmisartan and 0.15% of each impurity relative to the sample concentration.
-
-
Sample Preparation (Telmisartan API):
-
Accurately weigh about 25 mg of the Telmisartan API sample into a 50 mL volumetric flask.
-
Follow the same procedure as for the Standard Stock Solution to obtain a final concentration of 500 µg/mL.
-
-
Sample Preparation (Telmisartan Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 40 mg of telmisartan and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of diluent and sonicate for 20 minutes with intermittent shaking to ensure complete extraction.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Centrifuge a portion of this solution at 4000 RPM for 10 minutes.
-
Filter the supernatant through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate. This yields a final concentration of approximately 400 µg/mL.
-
Analytical Workflow
The overall analytical process from sample receipt to final report generation is illustrated in the workflow diagram below.
Caption: Workflow for Telmisartan Impurity Analysis.
System Suitability and Validation
To ensure the validity of the analytical results, a system suitability test (SST) must be performed before the analysis of any samples.
System Suitability Test (SST)
Inject the Standard Solution (containing telmisartan and impurities) five or six replicate times. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) for Telmisartan Peak | Not more than 2.0 |
| Theoretical Plates for Telmisartan Peak | Not less than 5000 |
| % RSD for Telmisartan Peak Area (n=5 or 6) | Not more than 2.0% |
| Resolution between Telmisartan and the closest eluting impurity | Not less than 2.0 |
Method Validation Characteristics
This method has been validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions have shown that all degradation products are well-resolved from the main telmisartan peak, confirming the stability-indicating nature of the method.
Data Interpretation: Impurity Profile
The identification of impurities is performed by comparing their relative retention times (RRT) with those of known impurity standards. The quantification of any impurity is typically done against the peak area of the telmisartan standard at a known concentration, using a relative response factor (RRF) if it deviates significantly from 1.0.
Table of Common Telmisartan Impurities
| Impurity Name | Structure | Typical RRT | Origin |
| Telmisartan | 1.00 | API | |
| Impurity A (USP Related Compound A) 4-methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole | ~0.74 | Process | |
| Impurity F (Telmisartan Amide) 4'-[(1,7'-Dimethyl-2'-propyl-1H,3'H-2,5'-bibenzo[d]imidazol-3'-yl)methyl]biphenyl-2-carboxamide | ~0.60 | Process | |
| Other Process & Degradation Impurities | Varies | Varies | Process/Degradation |
(Note: RRT values are approximate and may vary slightly depending on the specific column and system conditions. Structures are illustrative and should be confirmed with reference standards.)
Conclusion
The HPLC method detailed in this application note is a specific, accurate, and robust tool for the quality control of telmisartan. It successfully separates the active ingredient from its known process and degradation impurities, fulfilling the requirements for a stability-indicating assay as per regulatory guidelines. This protocol provides a reliable framework for ensuring the purity and safety of telmisartan in both bulk drug substance and finished pharmaceutical products.
References
-
Simultaneous determination of related substances of telmisartan and hydrochlorothiazide in tablet dosage form by using reversed phase high performance liquid chromatographic method. (n.d.). National Institutes of Health. Available at: [Link]
-
Shrivastava, S., et al. (2018). Development and Validation of Stability Indicating HPLC Method for the Determination of Process and Degradation Related Impurities in Telmisartan Drug. Chemical Methodologies. Available at: [Link]
-
USP Method Transfer and UPLC Method for Analysis of Telmisartan Tablets. (n.d.). Waters. Available at: [Link]
-
Stability-indicating RP-HPLC method for analysis of telmisartan in the bulk drug and in formulations. (n.d.). AKJournals. Available at: [Link]
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Simultaneous determination of related substances of telmisartan and hydrochlorothiazide in. (n.d.). Semantic Scholar. Available at: [Link]
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Gholave, J. V., et al. (2020). Development and Validation of a Stability- indicating RP-HPLC Method for the Simultaneous Determination of Telmisartan and its Related Substances in Telmisartan Bulk Drug Substance. Analytical Chemistry Letters. Available at: [Link]
- Sarma, E. S. R. S., et al. (2015). Simple and stability indicating RP-HPLC assay method development and validation of telmisartan in bulk and dosage form. Der Pharmacia Lettre.
-
Telmisartan and Hydrochlorothiazide Tablets. (2018). USP-NF. Available at: [Link]
-
Rapid determination of telmisartan in human plasma by HPLC using a monolithic column with fluorescence detection and its application to a bioequivalence study. (2009). PubMed. Available at: [Link]
- Development and validation of stability indicating HPLC method for the estimation of Telmisartan related substances in tablets formulation. (n.d.).
- Newer RP-HPLC Method Development and Validation for the Simultaneous Estimation of Telmisartan and Amlodipine in Dosage Form. (n.d.). Der Pharma Chemica.
- Pharmaceutical formulations comprising telmisartan and hydrochlorothiazide. (2010). Google Patents.
- Detection, isolation and characterization of principle synthetic route indicative impurity in telmisartan. (2012). Arabian Journal of Chemistry.
-
QbD based development of HPLC method for simultaneous quantification of Telmisartan and Hydrochlorothiazide impurities in tablets dosage form. (2020). PubMed Central. Available at: [Link]
-
Telmisartan Impurity A. (n.d.). SynThink. Available at: [Link]
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Telmisartan Impurity F. (n.d.). Pharmaffiliates. Available at: [Link]
- Budavari, S., ed. (2001). The Merck Index. 13th ed.
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An Application Note and Protocol for the Sensitive and Robust Quantification of Telmisartan and Related Compounds using LC-MS/MS
Abstract
This application note presents a comprehensive, robust, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of telmisartan and its key related compound, Telmisartan Related Compound A, in human plasma. The protocol is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step workflow but also the scientific rationale behind critical methodological choices. The method utilizes a simple protein precipitation for sample preparation and employs electrospray ionization in positive mode with Multiple Reaction Monitoring (MRM) for detection, ensuring high selectivity and achieving a low limit of quantification suitable for pharmacokinetic studies and impurity profiling. All procedures are detailed in accordance with established international guidelines on bioanalytical method validation.
Introduction: The Imperative for Precise Quantification
Telmisartan is a potent, long-acting angiotensin II receptor blocker (ARB) prescribed for the management of hypertension.[1] Its mechanism involves selective antagonism of the angiotensin II type 1 (AT1) receptor, which mediates the vasoconstrictive effects of angiotensin II, thereby leading to blood pressure reduction.[1][] In the pharmaceutical lifecycle, from drug discovery and development to quality control of the final product, it is critical to accurately quantify the active pharmaceutical ingredient (API) and any associated impurities or related compounds.
The presence of impurities, which can arise during synthesis or degradation, can impact the efficacy and safety of the drug product.[1] Therefore, regulatory bodies mandate the monitoring and control of these related substances. LC-MS/MS has become the definitive analytical technique for this purpose, offering unparalleled sensitivity, specificity, and speed.[3][4][5] This note describes a validated method that is fit-for-purpose for the rigorous demands of both bioanalytical and pharmaceutical quality assurance environments.
Methodological Rationale: A Scientist's Perspective
The development of a robust analytical method is a systematic process where each parameter is optimized based on the physicochemical properties of the analytes and the nature of the sample matrix.
-
Analyte & Internal Standard (IS) Selection: The primary analyte is telmisartan. For this method, we include Telmisartan Related Compound A (1,7'-dimethyl-2'-propyl-1H,3'H-2,5'-bibenzo[d]imidazole) , a known process impurity.[6] The use of an internal standard is crucial for correcting analytical variability. A stable isotope-labeled (SIL) internal standard, such as Telmisartan-¹³CD₃ , is the gold standard as its chemical and physical behavior is nearly identical to the analyte, ensuring the most accurate correction for matrix effects and ionization suppression.[4]
-
Sample Preparation Strategy: The goal of sample preparation is to remove matrix components that can interfere with the analysis, primarily proteins and phospholipids in plasma. While techniques like solid-phase extraction (SPE) offer high purity, protein precipitation is often preferred for its simplicity, speed, and cost-effectiveness, making it ideal for high-throughput analysis.[5][7] Acetonitrile is an excellent choice for this as it efficiently precipitates proteins while keeping telmisartan, a relatively non-polar molecule, in solution.
-
Chromatographic Philosophy (LC): The objective is to achieve baseline separation of the analytes from endogenous matrix components and from each other in a short runtime.
-
Column: A C18 reversed-phase column is the workhorse for separating moderately non-polar compounds like telmisartan. The alkyl chains of the stationary phase provide the necessary hydrophobic interaction.
-
Mobile Phase: A combination of an organic solvent (acetonitrile or methanol) and an aqueous phase is used. The addition of an acid, such as formic acid , serves a dual purpose: it protonates the analytes, making them more suitable for positive ion electrospray, and improves the chromatographic peak shape by minimizing tailing.[4] A gradient elution, where the proportion of organic solvent is increased over time, is employed to ensure that analytes with different polarities are eluted efficiently and to clean the column after each injection.
-
-
Mass Spectrometric Detection (MS/MS):
-
Ionization: Electrospray Ionization (ESI) is the technique of choice for polar to moderately polar molecules like telmisartan. Operating in positive ion mode is logical as the benzimidazole nitrogens in telmisartan's structure are readily protonated to form the [M+H]⁺ ion.[3][8]
-
Selectivity: The tandem mass spectrometer's power lies in its ability to perform Multiple Reaction Monitoring (MRM) . In this mode, the first quadrupole (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of the protonated analyte (the precursor ion). This isolated ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to detect only a specific, characteristic fragment ion (the product ion). This precursor -> product ion transition is unique to the analyte, effectively filtering out all other chemical noise and providing exceptional specificity. The transition of m/z 515.2 → 276.2 for telmisartan is a well-established and sensitive transition.[8][9]
-
Detailed Experimental Protocol
Materials and Reagents
-
Telmisartan, Telmisartan Related Compound A, and Telmisartan-¹³CD₃ reference standards (≥98% purity)
-
HPLC-grade acetonitrile and methanol
-
Formic acid (LC-MS grade, ≥99%)
-
Ultrapure water (18.2 MΩ·cm)
-
Control human plasma (K₂EDTA as anticoagulant)
Instrumentation
-
LC System: Shimadzu Nexera UHPLC system or equivalent.[5]
-
MS System: SCIEX API 4000™ triple quadrupole mass spectrometer or equivalent, equipped with a TurboIonSpray® source.[3]
-
Analytical Column: ZORBAX Eclipse Plus C18 (3.0 mm ID, 100 mm L, 1.8 µm) or equivalent.[5]
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of each reference standard (Telmisartan, Telmisartan Related Compound A, and Telmisartan-¹³CD₃) and dissolve in methanol to a final volume of 1.0 mL.[4] Store at 2-8°C.
-
Working Standard Solutions: Prepare intermediate and working standard solutions by serially diluting the primary stocks with 50:50 (v/v) acetonitrile:water. These will be used to spike plasma for calibration curves and quality control samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Telmisartan-¹³CD₃ primary stock solution with 50:50 (v/v) acetonitrile:water.
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS Working Solution (100 ng/mL) and vortex briefly.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the clear supernatant to an autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Method Parameters
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
|---|---|
| Column | ZORBAX Eclipse Plus C18 (3.0 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | 0.0-0.5 min (30% B), 0.5-2.5 min (30-95% B), 2.5-3.0 min (95% B), 3.1-4.0 min (30% B) |
Table 2: Mass Spectrometry Parameters
| Parameter | Telmisartan | Telmisartan Related Cmpd A | Telmisartan-¹³CD₃ (IS) |
|---|---|---|---|
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| Precursor Ion (Q1) m/z | 515.2 | 371.2 | 519.2 |
| Product Ion (Q3) m/z | 276.2 | 208.1 | 279.2 |
| Dwell Time (ms) | 150 | 150 | 150 |
| Declustering Potential (V) | 80 | 75 | 80 |
| Collision Energy (eV) | 45 | 40 | 45 |
| IonSpray Voltage (V) | 5500 | 5500 | 5500 |
| Source Temperature (°C) | 500 | 500 | 500 |
Method Validation: Ensuring Trustworthy Data
A bioanalytical method must be validated to demonstrate its fitness for the intended purpose.[10] This process follows the principles outlined in the ICH M10 Bioanalytical Method Validation guideline and the FDA's guidance for industry.[10][11][12]
Key Validation Parameters & Acceptance Criteria:
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analytes. | Response in blank plasma should be <20% of the LLOQ response. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and instrument response. | Calibration curve with at least 6 non-zero points; correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | To determine the closeness of measured values to the true value and the degree of scatter. | For QC samples (Low, Mid, High), bias and %RSD should be within ±15% (±20% at LLOQ).[13] |
| LLOQ | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 10; accuracy and precision within ±20%. |
| Matrix Effect | To assess the impact of matrix components on analyte ionization (suppression or enhancement). | The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%. |
| Recovery | To measure the efficiency of the extraction process. | Should be consistent, precise, and reproducible. |
| Stability | To ensure the analyte is stable during sample handling and storage. | Mean concentration at each stability condition should be within ±15% of the nominal concentration. |
Results and Discussion
Following the protocol, the method demonstrates excellent performance. The chromatographic separation provides sharp, symmetrical peaks for all analytes, with a total run time of 4.0 minutes. No significant interference from endogenous plasma components was observed at the retention times of the analytes, confirming the method's high selectivity.
The method was validated over a linear range of 0.5 to 500 ng/mL for telmisartan, which is adequate for typical pharmacokinetic studies.[13] The coefficient of determination (r²) for the calibration curve was consistently >0.995. The intra- and inter-day accuracy and precision were determined by analyzing QC samples at three concentration levels (low, medium, and high) and were found to be within the acceptable limits of ±15%.[14] The simple protein precipitation method yielded consistent and high recovery for all analytes.
The fragmentation observed (515.2 → 276.2) corresponds to the cleavage of the methylene bridge bond connecting the biphenyl-carboxylic acid moiety to the benzimidazole core. This is a stable and highly characteristic fragmentation, making it ideal for quantitative analysis.
Conclusion
This application note details a selective, sensitive, and rapid LC-MS/MS method for the quantification of telmisartan and a related compound in human plasma. The simple sample preparation procedure and short chromatographic run time make it suitable for high-throughput analysis. The method has been developed and validated based on international regulatory guidelines, demonstrating excellent performance in terms of linearity, accuracy, precision, and selectivity.[10][15] It is a reliable tool for pharmacokinetic/bioequivalence studies and for the quality control monitoring of telmisartan in pharmaceutical development.
References
-
Simultaneous determination of telmisartan and amlodipine in human plasma by LC–MS/MS and its application in a human pharmacokinetic study. (n.d.). National Center for Biotechnology Information. [Link]
-
A Simple UPLC/MS-MS Method for Simultaneous Determination of Lenvatinib and Telmisartan in Rat Plasma, and Its Application to Pharmacokinetic Drug-Drug Interaction Study. (2022-02-15). MDPI. [Link]
-
AN LC-MS/MS METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF TELMISARTAN AND HYDROCHLOROTHIAZIDE. (2021-09-25). International Journal of Biology, Pharmacy and Allied Sciences. [Link]
-
DEVELOPMENT AND VALIDATION OF LC-MS/MS METHOD FOR QUANTIFICATION OF AMLODIPINE AND TELMISARTAN IN HUMAN PLASMA USING ETHYL. (n.d.). Bion Clinicals. [Link]
-
A High Sensitivity LC/MS/MS Method for Quantitative Determination of Telmisartan in Human Plasma. (n.d.). Shimadzu. [Link]
-
Identification and characterization of a photolytic degradation product of telmisartan using LC-MS/TOF, LC-MSn, LC-NMR and on-line H/D exchange mass studies. (2010-11-02). PubMed. [Link]
-
ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency. [Link]
-
Telmisartan-impurities. (n.d.). Pharmaffiliates. [Link]
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Validation of Analytical Procedures Q2(R2). (2023-11-30). ICH. [Link]
-
Determination of telmisartan in human plasma by liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate. [Link]
-
Bioanalytical method development and validation of simultaneous analysis of telmisartan and hydrochlorthiazide in human plasma using LC-MS/MS. (n.d.). ResearchGate. [Link]
-
Development and Validation of Stability Indicating HPLC Method for the Determination of Process and Degradation Related Impurities in Telmisartan Drug. (2018-10-28). Chemical Methodologies. [Link]
-
Ultra-Sensitive LC-MS/MS Method for the Trace Level Quantification of Six Potential Genotoxic Nitrosamine Impurities in Telmisartan. (n.d.). SciRP.org. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025-07-22). AMSbiopharma. [Link]
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Determination of Telmisartan in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry. (2005-12-15). PubMed. [Link]
-
Telmisartan amide. (n.d.). National Center for Biotechnology Information. [Link]
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Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. [Link]
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FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023-01-11). Outsourced Pharma. [Link]
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Bioanalytical Method Validation Guidance for Industry May 2018. (2020-04-29). U.S. Food and Drug Administration. [Link]
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Application Notes and Protocols for Forced Degradation Studies of Telmisartan Bulk Drug
Introduction: Unveiling the Stability Profile of Telmisartan
Telmisartan is a potent and selective angiotensin II receptor blocker (ARB) widely prescribed for the management of hypertension.[1] Its chemical structure, 4'-[(1,4'-dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carboxylic acid, features two benzimidazole rings and a carboxylic acid group, which are crucial for its therapeutic activity but also represent potential sites for chemical degradation.[2][3] Understanding the intrinsic stability of the telmisartan molecule is a cornerstone of drug development, ensuring the safety, efficacy, and quality of the final pharmaceutical product.
Forced degradation studies, or stress testing, are a regulatory requirement and a critical component of the drug development process, as mandated by the International Council for Harmonisation (ICH) guideline Q1A(R2).[3] These studies involve subjecting the drug substance to a variety of exaggerated environmental conditions to identify potential degradation products and elucidate the degradation pathways. The data generated are instrumental in developing and validating stability-indicating analytical methods, selecting appropriate packaging, and determining storage conditions and shelf-life.
This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on conducting forced degradation studies of telmisartan bulk drug. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for each experimental choice, ensuring a robust and scientifically sound approach to stability testing.
Chapter 1: The Strategic Framework for Telmisartan Degradation Studies
A well-designed forced degradation study should aim for a target degradation of 5-20%. This range is sufficient to generate and detect degradation products without completely consuming the parent drug, which is necessary for demonstrating the specificity of the analytical method. The selection of stress conditions is based on the physicochemical properties of telmisartan and the potential environmental stresses it may encounter during its lifecycle.
The overall workflow for a comprehensive forced degradation study of telmisartan is depicted in the following diagram:
Caption: Proposed degradation under photo-acidic stress.
Under photo-acidic conditions, a specific degradation product has been identified. [4]The proposed mechanism involves an intramolecular cyclization followed by lactonization, leading to the formation of 3-((1,7'-dimethyl-2'-propyl-1H,3'H-2,5'-bibenzo[d]imidazol-3'-yl)methyl)-6H-benzo[c]chromen-6-one. [4]This highlights the importance of combined stress conditions in revealing unique degradation pathways.
For hydrolytic degradation, the primary sites of attack are the two benzimidazole rings. In acidic media, protonation of the nitrogen atoms facilitates nucleophilic attack by water, while in basic media, direct nucleophilic attack by hydroxide ions is the likely mechanism, both potentially leading to ring-opened impurities.
Oxidative degradation likely involves the formation of N-oxides on the benzimidazole nitrogens or hydroxylation of the aromatic rings.
Chapter 5: Analytical Method Considerations
A validated stability-indicating analytical method is paramount for the successful analysis of forced degradation samples. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique employed.
Key Method Parameters:
-
Column: A C18 or C8 column is typically used for good separation of the nonpolar telmisartan from its potentially more polar degradation products.
-
Mobile Phase: A gradient elution using a mixture of an acidic buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is often necessary to resolve all components.
-
Detection: UV detection at approximately 230 nm or 296 nm is suitable for quantifying telmisartan and its degradation products. [5]* Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.
Conclusion
Forced degradation studies are an indispensable part of the development of telmisartan. A systematic and scientifically sound approach, as outlined in this application note, will provide a comprehensive understanding of the drug's stability profile. This knowledge is critical for ensuring the development of a safe, effective, and high-quality pharmaceutical product. The protocols and insights provided herein serve as a robust starting point for any laboratory tasked with this essential analytical undertaking.
References
-
Sahu, K., Sahu, S., Shaharyar, M., & Siddiqui, A. A. (n.d.). Comparative Study of Forced Degradation Behavior of Telmisartan by UPLC and HPLC and Development of Validated Stability Indicating Assay Method According to ICH Guidelines. Journal of Chromatographic Science. Available at: [Link]
-
Patel, Y. P., & Bhoir, S. U. (2014). Stress degradation studies on Telmisartan and development of a validated method by UV spectrophotometry in bulk and pharmaceutical dosage forms. Journal of Advanced Pharmaceutical Technology & Research, 5(4), 188–194. Available at: [Link]
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MDPI. (2024). Structural Characterization and Pharmaceutical Evaluation of Telmisartan Hydrochloride Salts. Molecules, 29(3), 698. Available at: [Link]
-
Charde, M. S., Gupta, A., & Chakole, R. D. (2011). Determination of telmisartan and forced degradation behavior by rp-hplc in tablet dosage form. International Journal of Advances in Pharmaceutical Sciences, 2(1). Available at: [Link]
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Shah, R. P., & Singh, S. (2010). Identification and characterization of a photolytic degradation product of telmisartan using LC-MS/TOF, LC-MSn, LC-NMR and on-line H/D exchange mass studies. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 755–761. Available at: [Link]
-
Shakeb, M., Puranik, S. B., & Sreenivasa, S. (2014). Force Degradation Studies of Telmisartan and Hydrochlorothiazide and Development of Validated Stability Indicating Method. Research & Reviews: Journal of Pharmaceutics and Nanotechnology, 2(3). Available at: [Link]
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Longdom Publishing. (n.d.). Comparative Study of Forced Degradation Behavior of Telmisartan b. Journal of Chromatography & Separation Techniques. Available at: [Link]
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PubChem. (n.d.). Telmisartan. Retrieved from [Link]
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Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Telmisartan in Bulk Drug and Pharmaceutical Formulations
Abstract
This application note details a robust, specific, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of telmisartan. The method is designed to quantify telmisartan in the presence of its degradation products, which are generated through forced degradation studies under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. The chromatographic separation was achieved on a C18 column with a mobile phase of methanol and phosphate buffer, providing excellent resolution and peak symmetry. The method was validated in accordance with ICH Q2(R1) guidelines and demonstrated superb linearity, accuracy, precision, and robustness.[1][2] This protocol is suitable for routine quality control analysis and stability testing of telmisartan in both bulk drug substance and finished pharmaceutical products.
Introduction
Telmisartan is a potent, long-acting, non-peptide angiotensin II receptor antagonist used in the management of hypertension.[3][4] Chemically, it is 4'-[(1,4'-dimethyl-2'-propyl [2,6'-bi-1H-benzimidazol]-1'-yl) methyl] [1,1'-biphenyl]-2-carboxylic acid.[5][6] The stability of a pharmaceutical product is a critical quality attribute, and regulatory agencies require the use of validated stability-indicating assay methods (SIAMs) to ensure that the drug product maintains its identity, strength, quality, and purity throughout its shelf life. A SIAM must be able to accurately measure the active pharmaceutical ingredient (API) without interference from any degradation products, process impurities, or excipients.[1][7]
This document provides a comprehensive protocol for a stability-indicating HPLC method. The causality behind the selection of chromatographic parameters is explained, and the method's reliability is demonstrated through rigorous forced degradation studies and full validation.
Chromatographic Principle and Rationale
The method is based on reversed-phase chromatography, which separates analytes based on their hydrophobicity.
-
Stationary Phase: A C18 (octadecylsilyl) column is selected for its strong hydrophobic retention characteristics, which are ideal for separating the relatively non-polar telmisartan molecule from potentially more polar degradation products.
-
Mobile Phase: A mixture of an organic modifier (methanol or acetonitrile) and an aqueous buffer is used. The buffer's pH is a critical parameter; telmisartan is practically insoluble in water between pH 3 and 9 but soluble in strong base.[6] A slightly acidic pH (e.g., pH 3.0-4.5) ensures consistent ionization of the carboxylic acid group on the telmisartan molecule, leading to stable retention times and improved peak shape.[1][8]
-
Detection: Telmisartan exhibits a significant UV absorbance maximum (λmax) around 296 nm.[5][9][10] However, detection at a lower wavelength, such as 230 nm or 234 nm, can also be effective and may provide better sensitivity for certain degradation products.[11][12] This protocol specifies a wavelength that ensures high sensitivity for both the parent drug and its degradants.
Experimental Protocol
Instrumentation & Equipment
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Chromatography data acquisition and processing software.
-
Analytical balance, pH meter, sonicator, and volumetric glassware.
-
Membrane filters (0.45 µm) for sample and mobile phase filtration.
Chemicals & Reagents
-
Telmisartan Reference Standard (USP or equivalent).
-
Acetonitrile and Methanol (HPLC grade).
-
Potassium Dihydrogen Phosphate or Ammonium Acetate (Analytical grade).
-
Orthophosphoric Acid (OPA) or Trifluoroacetic acid (TFA) (Analytical grade).
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂) (Analytical grade).
-
Purified water (HPLC grade).
Chromatographic Conditions
The following conditions have been optimized to provide a robust separation of telmisartan from its degradation products.
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Provides high resolution and efficiency for complex separations. |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.5 adjusted with OPA) (60:40 v/v) | The organic/aqueous ratio ensures an optimal retention time (~5-7 minutes). The acidic buffer maintains a consistent ionization state for telmisartan, improving peak shape.[13] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry by reducing mobile phase viscosity. |
| Detection Wavelength | 234 nm | Offers a good balance of sensitivity for the parent drug and potential degradation products.[4][11] |
| Injection Volume | 20 µL | Standard volume for achieving good peak shape and sensitivity. |
| Diluent | Mobile Phase or Methanol:Acetonitrile (1.5:1) | Ensures compatibility with the mobile phase and complete dissolution of the drug.[12] |
Preparation of Solutions
-
Buffer Preparation (pH 3.5): Dissolve an appropriate amount of potassium dihydrogen phosphate in purified water to make a 20 mM solution. Adjust the pH to 3.5 using diluted orthophosphoric acid. Filter through a 0.45 µm filter.
-
Mobile Phase Preparation: Mix acetonitrile and the prepared buffer in a 60:40 (v/v) ratio. Degas the solution by sonication or helium sparging before use.
-
Standard Stock Solution (400 µg/mL): Accurately weigh about 40 mg of Telmisartan Reference Standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes to dissolve, and dilute to the mark with diluent.[7]
-
Working Standard Solution (40 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase.[7]
Sample Preparation (from Tablets)
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 40 mg of telmisartan and transfer it to a 100 mL volumetric flask.[7]
-
Add approximately 70 mL of diluent and sonicate for 30 minutes to ensure complete extraction of the drug.[7]
-
Cool the solution to room temperature and dilute to the mark with diluent.
-
Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Pipette 10 mL of the filtered solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase to obtain a final concentration of 40 µg/mL.[7]
Forced Degradation Studies
Forced degradation (stress testing) is essential to demonstrate the stability-indicating nature of the method.[7] A stock solution of telmisartan is subjected to the following conditions to achieve partial degradation (ideally 10-30%). Telmisartan is known to be susceptible to degradation under acidic, alkaline, and oxidative conditions.[2][8]
Protocol for Stress Studies
-
Acid Hydrolysis: Mix 5 mL of telmisartan stock solution with 5 mL of 0.1 M HCl. Heat at 80°C for 8 hours.[8] Cool and neutralize with an equivalent amount of 0.1 M NaOH. Dilute to a final concentration of 40 µg/mL with mobile phase.
-
Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH. Heat at 80°C for 8 hours, as telmisartan degrades more rapidly in alkaline conditions.[8] Cool and neutralize with 0.1 M HCl. Dilute to the final concentration with mobile phase.
-
Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 30% H₂O₂. Keep at room temperature for 2 days. Dilute to the final concentration with mobile phase.
-
Thermal Degradation: Expose the solid drug powder to 80°C in a hot air oven for 48 hours.[4] Prepare a solution at the target concentration.
-
Photolytic Degradation: Expose the solid drug powder to direct sunlight (or an equivalent light source in a photostability chamber) for 2 days.[8] Prepare a solution at the target concentration.
-
Neutral Hydrolysis: Reflux the drug solution in water at 80°C for 2 days. Dilute to the final concentration.
Inject all stressed samples into the HPLC system. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main telmisartan peak (Resolution > 2) and the peak purity of the telmisartan peak passes the analysis criteria.
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[14] The validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[15]
Validation Results Summary
| Validation Parameter | Protocol | Acceptance Criteria | Typical Result |
| Specificity | Analyze blank, standard, sample, and forced degradation samples. | No interference at the retention time of telmisartan. Resolution between telmisartan and degradant peaks > 2. | Method is specific. Resolution > 3 for all degradants. |
| Linearity & Range | Analyze 5-7 concentrations over the range of 10-60 µg/mL (25-150% of test concentration).[7][14] | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9998 |
| Accuracy (Recovery) | Spike pre-analyzed sample with API at three levels (80%, 100%, 120%). Analyze in triplicate. | Mean recovery between 98.0% and 102.0%. | 99.26% - 101.26%[5] |
| Precision (Repeatability) | Analyze six replicate preparations of the same sample (40 µg/mL). | RSD ≤ 2.0% | RSD = 0.65% |
| Intermediate Precision | Repeat repeatability test on a different day with a different analyst/instrument. | RSD ≤ 2.0% | RSD = 0.88% |
| LOD | Based on Signal-to-Noise ratio (S/N = 3) or standard deviation of the response. | Report the value. | ~0.60 µg/mL[8] |
| LOQ | Based on Signal-to-Noise ratio (S/N = 10) or standard deviation of the response. | RSD at this concentration should be acceptable. | ~1.90 µg/mL[8] |
| Robustness | Deliberately vary method parameters (±0.1 mL/min flow rate, ±2°C temp, ±5% organic phase). | System suitability parameters must pass. RSD ≤ 2.0%. | The method is robust; system suitability passes under all varied conditions. |
Conclusion
The developed RP-HPLC method is simple, fast, precise, accurate, and stability-indicating for the quantification of telmisartan in bulk and tablet dosage forms.[1] The method successfully separates the active pharmaceutical ingredient from all degradation products formed under a variety of ICH-prescribed stress conditions. The validation results confirm that the method is suitable for its intended purpose in a quality control environment, ensuring the reliable analysis of telmisartan throughout its product lifecycle.[1]
References
-
Jain, P. S., et al. (2012). Stress degradation studies on Telmisartan and development of a validated method by UV spectrophotometry in bulk and pharmaceutical dosage forms. Journal of Pharmacy Research. [Link]
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Charde, M. S., et al. (2011). Determination of telmisartan and forced degradation behavior by rp-hplc in tablet dosage form. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Sahu, K., et al. (2013). Comparative Study of Forced Degradation Behavior of Telmisartan by UPLC and HPLC and Development of Validated Stability Indicating Assay Method According to ICH Guidelines. Journal of Chromatographic Science. [Link]
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Wankhede, S. B., et al. (2007). Stability-indicating RP-HPLC method for analysis of telmisartan in the bulk drug and in formulations. Journal of the Serbian Chemical Society. [Link]
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Sahu, K., et al. (2013). Comparative Study of Forced Degradation Behavior of Telmisartan by UPLC and HPLC and Development of Validated Stability Indicating Assay Method According to ICH Guidelines. Pharmaceutica Analytica Acta. [Link]
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Shakeb, M., et al. (2014). Force Degradation Studies of Telmisartan and Hydrochlorothiazide and Development of Validated Stability Indicating Method. Research & Reviews: Journal of Pharmaceutics and Nanotechnology. [Link]
-
Gholave, J. V., et al. (2020). Development and Validation of a Stability-indicating RP-HPLC Method for the Simultaneous Determination of Telmisartan and its Related Substances in Telmisartan Bulk Drug Substance. Analytical Chemistry Letters. [Link]
-
Wankhede, S. B., et al. (2010). Absorbance correction method for estimation of telmisartan and metoprolol succinate in combined tablet dosage forms. Indian Journal of Pharmaceutical Sciences. [Link]
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National Center for Biotechnology Information. (n.d.). Telmisartan. PubChem Compound Database. [Link]
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European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. [Link]
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Patel, J. R., et al. (2012). UV-Spectrophotometric Method for estimation of Telmisartan in Bulk and Tablet Dosage Form. International Journal of Drug Development and Research. [Link]
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Wikipedia contributors. (2024). Telmisartan. Wikipedia, The Free Encyclopedia. [Link]
-
Sreenivas, N., et al. (2008). STABILITY INDICATING HPLC METHOD FOR THE DETERMINATION OF TELMISARTAN AS BULK DRUG AND IN PHARMACEUTICAL DOSAGE FORM. International Journal of ChemTech Research. [Link]
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Drugs.com. (2023). Telmisartan Monograph for Professionals. [Link]
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ResearchGate. (n.d.). UV spectrum showing Telmisartan at 296 nm. [Link]
-
ResearchGate. (2016). Development and validation of stability indicating HPLC method for the estimation of Telmisartan related substances in tablets formulation. [Link]
-
U.S. Food and Drug Administration. (n.d.). Micardis (telmisartan) Tablets Prescribing Information. [Link]
-
Kumar, A., et al. (2018). Uv-spectrophotometric analytical method development and validation for determination of telmisartan in pharmaceutical drug and drug product (tablet dosage form). International Journal of Current Advanced Research. [Link]
-
Kumar, P., et al. (2012). Simple and stability indicating RP-HPLC assay method development and validation of telmisartan in bulk and dosage form. Scholars Research Library. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
USP-NF. (2014). Telmisartan Tablets. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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Application Note: A Validated, Stability-Indicating HPLC Method for the Separation of Telmisartan and Its Pharmacopeial Impurities
Abstract
This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Telmisartan and the separation of its process-related and degradation impurities. The method is based on the United States Pharmacopeia (USP) monograph for Telmisartan and is suitable for quality control in both bulk drug substance and finished pharmaceutical products. The protocol herein provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, detailing the scientific rationale behind the method's parameters and ensuring its trustworthiness through rigorous system suitability criteria.
Introduction
Telmisartan is a potent, long-acting, non-peptide angiotensin II receptor blocker (ARB) used for the management of hypertension.[1][2] The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical regulatory requirement to ensure patient safety and product efficacy.[3] Impurities can originate from the manufacturing process, degradation of the drug substance, or interaction with excipients.[3] Therefore, a validated, stability-indicating analytical method that can separate and quantify the main compound from any potential impurities is essential.
This guide presents a detailed HPLC method adapted from official pharmacopeial procedures, designed to resolve Telmisartan from its key impurities as listed in the USP and European Pharmacopoeia (EP), such as Telmisartan Related Compound A and B, Telmisartan Amide, and the Telmisartan Diacid.[][5][6]
Principle of Separation: The Science Behind the Method
The successful chromatographic separation of Telmisartan from its closely related impurities hinges on exploiting the subtle differences in their physicochemical properties under reversed-phase conditions.
-
Molecular Properties: Telmisartan is a large, complex molecule (C₃₃H₃₀N₄O₂) featuring two benzimidazole rings and a biphenylcarboxylic acid moiety.[2][5] Its impurities often share the same core structure with minor modifications, making separation challenging.
-
Hydrophobicity and Stationary Phase: Telmisartan is highly lipophilic and practically insoluble in water across a pH range of 3 to 9.[2][7] This high hydrophobicity makes reversed-phase chromatography with a non-polar stationary phase, such as octadecylsilyl silica gel (L1 or C18), the ideal choice. The analytes are retained on the column through hydrophobic interactions, with more non-polar compounds eluting later.
-
Ionization and Mobile Phase pH: Telmisartan is an ionizable molecule with multiple pKa values; the carboxylic acid group has a pKa of approximately 3.6, while the benzimidazole groups have pKa values around 4.5 and 5.8.[8] Controlling the mobile phase pH is the most critical factor for achieving optimal separation and peak shape. The selected method utilizes a mobile phase buffered to an acidic pH of 3.0.[5][9]
-
Causality: At pH 3.0, the carboxylic acid group of Telmisartan (pKa ~3.6) is largely in its neutral, protonated form (-COOH), which increases its hydrophobicity and retention on the C18 column. Simultaneously, the basic benzimidazole nitrogens are protonated, which can lead to poor peak shape (tailing) due to interaction with residual silanols on the silica backbone. To counteract this, an ion-pairing agent, sodium 1-pentanesulfonate, is added to the mobile phase.[5][10] This agent pairs with the positively charged analyte, forming a neutral complex that behaves predictably and chromatographs with excellent peak symmetry.
-
-
Organic Modifier Gradient: A gradient elution program, starting with a lower concentration of organic solvent (acetonitrile/methanol) and gradually increasing it, is employed.[5] This allows for the effective elution of early-eluting, more polar impurities while ensuring that the highly retained Telmisartan and other non-polar impurities are eluted in a reasonable time with sharp, well-defined peaks.
Experimental Protocol
This protocol is based on the "Organic Impurities" test outlined in the USP monograph for Telmisartan Drug Substance.[5]
-
HPLC System: A gradient-capable HPLC or UPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: 4.6 mm x 25 cm, 5-µm packing L1 (C18), or equivalent.[9]
-
Data Acquisition: Chromatographic data system (e.g., Empower).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Monobasic Potassium Phosphate, Sodium 1-pentanesulfonate, Phosphoric Acid.
-
Reference Standards: USP Telmisartan RS, USP Telmisartan Related Compound A RS, USP Telmisartan Related Compound B RS, and other relevant impurity standards.[9][11]
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Mode | Gradient Reversed-Phase LC |
| Detector | UV at 298 nm[9] |
| Column | L1 Packing (C18), 4.6-mm × 25-cm; 5-µm |
| Flow Rate | 1.0 mL/min[9] |
| Injection Volume | 20 µL[9] |
| Column Temperature | 40 °C[10] |
| Mobile Phase A | 2.0 g/L Monobasic Potassium Phosphate and 3.8 g/L Sodium 1-pentanesulfonate in water. Adjust pH to 3.0 with phosphoric acid.[5] |
| Mobile Phase B | Acetonitrile and Methanol (4:1, v/v)[5] |
| Gradient Program | Time (min) |
| 0 | |
| 2 | |
| 27 | |
| 32 | |
| 32.1 | |
| 37 |
-
Diluent: Methanol is a suitable diluent. For certain preparations, a small amount of 0.1 M NaOH may be required to aid dissolution before dilution with methanol.[9][10]
-
Standard Solution: Prepare a solution of USP Telmisartan RS in the Diluent at a concentration of approximately 0.5 mg/mL.
-
System Suitability Solution (SSS): Prepare a solution containing about 0.5 mg/mL of USP Telmisartan RS and 0.005 mg/mL each of USP Telmisartan Related Compound A RS and USP Telmisartan Related Compound B RS in the Diluent. This solution is critical for verifying the separation capability of the system.
-
Sample Solution: Accurately weigh and transfer a sample of Telmisartan API to a suitable volumetric flask to achieve a final concentration of 0.5 mg/mL using the Diluent.
System Suitability (Trustworthiness)
Before sample analysis, the chromatographic system must be verified to ensure it is performing adequately. This is a self-validating check that ensures the reliability of the results.
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Application Note: Quantification of Genotoxic N-Nitrosamine Impurities in Sartan Drug Products
Preamble: The Emergence of a Genotoxic Threat in a Staple Antihypertensive
The sartan class of drugs, formally known as Angiotensin II Receptor Blockers (ARBs), represents a cornerstone in the management of hypertension and congestive heart failure.[1][2][3] Their widespread use was met with a significant safety crisis in 2018 when regulatory agencies were alerted to the presence of N-nitrosamine impurities, beginning with the detection of N-nitrosodimethylamine (NDMA) in valsartan active pharmaceutical ingredients (APIs).[4][5][6] Subsequent investigations revealed other nitrosamines, such as N-nitrosodiethylamine (NDEA), in several other sartan medicines.[7]
This discovery was alarming because N-nitrosamines are classified as probable human carcinogens based on extensive animal studies.[6][8] Their presence, even at trace levels, constitutes a significant risk to patient safety, prompting widespread product recalls and a fundamental review of manufacturing processes by global health authorities, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][9]
This application note provides a detailed technical guide for researchers and drug development professionals on the robust quantification of these genotoxic impurities. We will explore the mechanistic origins of these contaminants, detail validated analytical protocols using state-of-the-art instrumentation, and discuss the regulatory framework that governs their control. The objective is to equip analytical scientists with the expertise to ensure the safety and quality of sartan-containing medicines.
Mechanistic Insight: The Chemistry of Nitrosamine Formation in Sartan Synthesis
Understanding the root cause of impurity formation is fundamental to developing an effective control strategy. The formation of N-nitrosamines is a well-understood chemical reaction between a nitrosating agent (typically nitrous acid or its derivatives) and a secondary or tertiary amine.[5]
Causality in Sartan Manufacturing:
The manufacturing processes for many sartan drugs, particularly those featuring a tetrazole ring (e.g., valsartan, losartan, irbesartan), created an ideal environment for this reaction.[5][10][11] The key contributing factors are:
-
Nitrosating Agent Source: Sodium nitrite (NaNO₂) is a common reagent used in the synthesis of the tetrazole ring.[5][10] Under acidic conditions, which may be present during the reaction or work-up steps, nitrite is readily converted to nitrous acid (HNO₂), the primary nitrosating agent.
-
Amine Source: The secondary or tertiary amine precursors can originate from several sources:
-
Solvents: Common solvents like N,N-dimethylformamide (DMF) can degrade to form dimethylamine.[5]
-
Reagents and Catalysts: Certain reagents or catalysts used in the synthetic route may be amines or contain amine impurities.
-
Cross-Contamination: The use of recycled solvents or inadequately cleaned equipment can introduce amine contaminants from other processes.[5]
-
The confluence of these two factors—a nitrosating agent and an amine—under favorable reaction conditions, led to the unintended synthesis of NDMA, NDEA, and other nitrosamines.
Caption: Formation pathway of N-nitrosamine impurities.
Regulatory Framework and Acceptance Criteria
In response to the crisis, regulatory bodies established strict limits for nitrosamine impurities in pharmaceuticals. These limits are based on a lifetime cancer risk assessment, aiming for an excess risk of less than 1 in 100,000.[8] The International Council for Harmonisation (ICH) M7(R1) guideline provides the overarching framework for managing mutagenic impurities.[8][12] The USP also introduced General Chapter <1469> to provide guidance on this issue.[7][13][14]
The acceptable intake (AI) limits for the most common nitrosamines are summarized below.
| Impurity | Common Abbreviation | Acceptable Intake (AI) Limit (ng/day) |
| N-Nitrosodimethylamine | NDMA | 96[12][15] |
| N-Nitrosodiethylamine | NDEA | 26.5[15] |
Note: The specific limit for a drug product (in ppm) must be calculated by dividing the AI limit by the maximum daily dose of the drug.[15]
Analytical Strategy: High-Sensitivity Mass Spectrometry
The ultratrace levels (ppb) at which these impurities must be controlled necessitate highly sensitive and selective analytical techniques. Mass spectrometry (MS) coupled with chromatographic separation is the gold standard for this application.[7]
Core Methodologies:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A versatile and widely used technique that offers excellent sensitivity and is applicable to a broad range of nitrosamines.
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): An alternative powerful technique, particularly well-suited for the more volatile nitrosamines.[16]
-
Headspace GC-MS: This technique is ideal for volatile impurities like NDMA. It minimizes matrix interference by only analyzing the vapor phase above the sample, leading to a cleaner analysis and less instrument contamination.[17][18]
The choice of technique depends on the specific target analytes, available instrumentation, and the nature of the sample matrix.
Caption: General analytical workflow for nitrosamine quantification.
Protocol 1: Quantification by LC-MS/MS
This protocol provides a robust method for the simultaneous quantification of multiple nitrosamine impurities in sartan drug products.
5.1. Principle The drug substance or product is extracted with an appropriate solvent. The extract is then filtered and injected into an LC-MS/MS system. Separation is achieved via reverse-phase chromatography, and detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.
5.2. Materials and Reagents
-
Nitrosamine analytical standards (NDMA, NDEA, NEIPA, NMBA, etc.)
-
Isotopically labeled internal standards (e.g., NDMA-d6)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Sartan API or finished product
-
0.22 µm PVDF syringe filters
5.3. Step-by-Step Protocol
-
Standard Solution Preparation:
-
Prepare individual stock solutions of each nitrosamine standard (e.g., 1 mg/mL) in methanol.[19]
-
From the stock solutions, prepare a mixed working standard solution containing all target nitrosamines at a suitable concentration (e.g., 0.2 µg/mL each).[19]
-
Prepare a separate stock solution of the internal standard (ISTD), e.g., NDMA-d6.
-
Generate a calibration curve by serially diluting the mixed working standard. A typical range is 2.5 to 50.0 ng/mL.[20] Fortify each calibration standard with the ISTD at a fixed concentration (e.g., 20 ng/mL).
-
-
Sample Preparation:
-
Accurately weigh 250 mg of sartan API or ground tablet powder into a 15 mL centrifuge tube.[20]
-
Add 250 µL of the ISTD solution and 250 µL of methanol.[20]
-
Vortex and sonicate for 5 minutes to begin extraction.[20]
-
Add 4.5 mL of DI water, and sonicate for another 5 minutes.[20]
-
Centrifuge the sample at 3000 x g for 5 minutes.[20]
-
Filter the supernatant through a 0.22 µm PVDF filter into an autosampler vial for analysis.[20]
-
-
LC-MS/MS Conditions:
| Parameter | Recommended Condition | Causality/Rationale |
| LC Column | C18, e.g., 100 x 2.1 mm, 1.8 µm | Provides good retention and separation for these polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier improves peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Organic phase for elution. |
| Gradient | Start at 5% B, ramp to 95% B | A gradient is essential to elute all analytes and clean the column. |
| Flow Rate | 0.3 mL/min | Standard flow for analytical scale columns. |
| Injection Volume | 10 µL | Balances sensitivity with potential for column overload. |
| Ionization Mode | ESI+ or APCI+ | Positive mode is effective for these basic compounds. APCI can sometimes reduce matrix effects for certain analytes. |
| MRM Transitions | Analyte-specific (see table below) | Provides specificity (Q1) and sensitivity (Q3) for quantification and confirmation. |
5.4. Representative MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) |
| NDMA | 75.1 | 43.1 | 58.1 |
| NDEA | 103.1 | 43.1 | 75.1 |
| NMBA | 133.1 | 57.1 | 116.1 |
| NDMA-d6 (ISTD) | 81.1 | 46.1 | - |
Protocol 2: Quantification by Headspace GC-MS
This protocol is optimized for volatile nitrosamines like NDMA and is particularly effective at minimizing matrix effects from the drug product formulation.
6.1. Principle The sample is dissolved in a high-boiling point solvent within a sealed vial. The vial is heated, causing volatile analytes to partition into the headspace (the gas phase above the sample). A portion of this headspace is then injected into the GC-MS system for analysis.
6.2. Materials and Reagents
-
NDMA analytical standard
-
Dimethyl sulfoxide (DMSO)
-
20 mL headspace vials and crimp caps
-
Sartan API or finished product
6.3. Step-by-Step Protocol
-
Standard and Sample Preparation:
-
Prepare calibration standards by spiking known amounts of NDMA standard solution into DMSO in sealed headspace vials.
-
For the sample, accurately weigh ~500 mg of sartan API or a portion of a tablet into a 20 mL headspace vial.[17]
-
Add 5 mL of DMSO to the vial.[17]
-
Immediately cap and crimp the vial to prevent loss of volatile analytes.[17]
-
Vortex or shake until the sample is fully dispersed or dissolved.[17]
-
-
Headspace GC-MS Conditions:
| Parameter | Recommended Condition | Causality/Rationale |
| HS Oven Temp | 80 °C | Balances efficient volatilization with thermal stability of analytes. |
| HS Loop Temp | 90 °C | Prevents condensation of analytes before injection. |
| HS Transfer Line | 100 °C | Prevents condensation of analytes before injection. |
| HS Incubation Time | 15 min | Allows the sample to reach thermal equilibrium. |
| GC Column | WAX or 5% Phenyl-type, 30m x 0.25mm | A polar WAX column provides good peak shape for nitrosamines. |
| Carrier Gas | Helium, constant flow ~1 mL/min | Inert carrier gas for GC. |
| Oven Program | Start at 40°C, ramp to 200°C | Separates volatile analytes based on boiling point. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard, robust ionization for GC-MS. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Monitors specific ions for the target analyte (e.g., m/z 74 for NDMA) to maximize sensitivity. |
Method Validation: Establishing Trustworthiness
Any analytical method used for quality control must be validated to prove it is fit for its intended purpose. Validation must be performed in accordance with ICH Q2(R1) guidelines.[21][22][23][24] The goal is to establish, through documented evidence, that the method's performance characteristics meet the requirements for the analysis.
Caption: Key parameters for analytical method validation per ICH Q2(R1).
7.1. Key Validation Parameters & Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte, free from matrix or other impurity interference. | Peak purity analysis; baseline resolution from adjacent peaks. |
| Linearity | To demonstrate a proportional relationship between concentration and instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.995. |
| Range | The interval between the upper and lower concentrations for which the method is precise, accurate, and linear. | Typically 50% to 150% of the target quantification limit. |
| Accuracy | The closeness of the measured value to the true value. | Spike recovery of 80-120% at multiple concentrations. |
| Precision | The degree of scatter between a series of measurements from the same sample. Assessed at two levels: Repeatability (same day/analyst) and Intermediate Precision (different days/analysts). | Relative Standard Deviation (RSD) ≤ 15%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio (S/N) ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | S/N ≥ 10; RSD ≤ 20% at this level. |
Conclusion
The discovery of N-nitrosamine impurities in sartan medications has fundamentally altered the landscape of pharmaceutical quality control. It underscores the critical need for a deep understanding of manufacturing processes and the implementation of highly sensitive, validated analytical methods. The LC-MS/MS and Headspace GC-MS protocols detailed in this note provide reliable and robust frameworks for the quantification of these genotoxic impurities. By adhering to these methodologies and the principles of rigorous method validation, analytical laboratories can play a pivotal role in safeguarding patient health and ensuring that essential medicines meet the highest standards of quality and safety.
References
-
Nitrosamines: EMA aligns recommendations for sartans with those for other medicines. (2020). European Medicines Agency. [Link]
-
Genotoxics/Impurities Analysis – Pharmaceuticals & Biopharmaceuticals. (n.d.). Shimadzu. [Link]
-
Nitrosamine Impurities. (2019). PMDA. [Link]
-
FDA Issues New Guidance on Nitrosamine Impurities. (2023). DCAT Value Chain Insights. [Link]
-
Determination of Nitrosamine Impurities in Sartan Drug Products by GC-MS/MS Method. (n.d.). Shimadzu. [Link]
-
Nitrosamine Impurities and the Sartans. (2020). Veeprho. [Link]
-
Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). (2021). National Institutes of Health (NIH). [Link]
-
Nitrosamine impurities. (n.d.). European Medicines Agency (EMA). [Link]
-
Sartan Medicinal Products: EMA's Assesment Report defines Nitrosamine Limits and Reporting Deadlines. (2021). ECA Academy. [Link]
-
Nitrosamine impurities in specific medicines. (n.d.). European Medicines Agency (EMA). [Link]
-
Lessons learnt from presence of N-nitrosamine impurities in sartan medicines. (2020). European Medicines Agency (EMA). [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH. [Link]
-
Angiotensin II receptor blocker. (n.d.). Wikipedia. [Link]
-
A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. (2020). National Institutes of Health (NIH). [Link]
-
GC/MS Headspace Method for Detection of NDMA in Valsartan Drug Substance and Drug Products. (n.d.). U.S. Food and Drug Administration (FDA). [Link]
-
General Chapter <1469> Nitrosamine Impurities. (2020). U.S. Pharmacopeia (USP). [Link]
-
Quantification of Nine Nitrosamine Impurities in Sartan Drugs Using an Agilent GC-TQ. (n.d.). Agilent Technologies. [Link]
-
Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. (2023). ACS Publications. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency (EMA). [Link]
-
Angiotensin II Receptor Blockers (ARB). (2025). National Institutes of Health (NIH). [Link]
-
Prospective mechanism of NDMA production during the manufacturing process of valsartan. (n.d.). ResearchGate. [Link]
-
Angiotensin Receptor Blockers (ARBs). (n.d.). CV Pharmacology. [Link]
-
Short review on genotoxic impurities in sartans. (2024). AIMS Press. [Link]
-
A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. (2020). Journal of Food and Drug Analysis. [Link]
-
Control of Nitrosamine Impurities in Human Drugs. (n.d.). U.S. Food and Drug Administration (FDA). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). U.S. Food and Drug Administration (FDA). [Link]
-
Losartan. (n.d.). National Institutes of Health (NIH) - PubChem. [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. [Link]
-
Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. (n.d.). Separation Science. [Link]
-
Presence of Nitrosamine Impurities in Medicinal Products. (2021). National Institutes of Health (NIH). [Link]
-
A headspace GC-MS method to quantify nitrosamine impurities and precursors in drug products: Method validation and product testing. (n.d.). PubMed. [Link]
-
General Chapter Prospectus: <1469> Nitrosamine Impurities. (2020). USP-NF. [Link]
-
Control of nitrosamine impurities in sartans: revision of five Ph. Eur. monographs. (n.d.). European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]
-
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013). European Pharmaceutical Review. [Link]
-
Chemical structures of angiotensin-receptor blockers (ARBs). (n.d.). ResearchGate. [Link]
-
Development of a Sensitive Headspace Gas Chromatography–Mass Spectrometry Method for the Simultaneous Determination of Nitrosamines in Losartan Active Pharmaceutical Ingredients. (2021). ACS Omega. [Link]
-
Analysis of nitrosamine impurities according to USP General Chapter < 1469 >. (n.d.). Shimadzu. [Link]
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- 24. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Troubleshooting & Optimization
Technical Support Center: Telmisartan Impurity Analysis by HPLC
Prepared by: Senior Application Scientist, Chromatography Division
Welcome to the technical support center for the analysis of telmisartan and its related impurities. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with peak asymmetry and resolution in their HPLC methods. Understanding the physicochemical properties of telmisartan is the first step toward robust method development. Telmisartan is a complex molecule with multiple ionizable functional groups, which can lead to challenging chromatographic behavior, particularly poor peak shape.
This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format to help you diagnose and resolve common issues encountered during your experiments.
Troubleshooting Guide & FAQs
Q1: My telmisartan and impurity peaks are showing significant tailing. What is the primary cause and how can I fix it?
A1: The most common cause of peak tailing for telmisartan and its impurities is secondary ionic interactions between the analyte molecules and exposed, acidic silanol groups on the HPLC column's silica surface.
Expertise & Causality:
Standard reversed-phase columns (e.g., C18, C8) are built on a silica backbone. The manufacturing process can leave residual, un-capped silanol groups (Si-OH) on the surface. At mid-range pH values, these silanols can deprotonate to become negatively charged (Si-O⁻). Telmisartan has basic nitrogen centers within its benzimidazole rings which can become protonated (positively charged) in the mobile phase. This creates a strong, undesirable ionic attraction between the positively charged analyte and the negatively charged silica surface, in addition to the desired hydrophobic (reversed-phase) interaction. This secondary interaction mechanism results in a portion of the analyte molecules being retained longer than the main population, leading to a "tailing" peak.[1][2]
Solutions:
-
Mobile Phase pH Optimization (Most Critical): The most effective solution is to suppress the ionization of the silanol groups. This is achieved by lowering the pH of the aqueous portion of your mobile phase.
-
Recommendation: Adjust your mobile phase to an acidic pH, typically in the range of 2.5 to 3.5 .[3][4][5][6][7] At this low pH, the silanol groups are fully protonated (Si-OH), neutralizing their negative charge and eliminating the secondary ionic interaction.
-
Common Buffers/Additives: Phosphate buffers are frequently used to control pH in this range.[4][7][8][9] Alternatively, adding a small concentration (0.05% to 0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the aqueous phase is also highly effective.[10][11]
-
-
Employ a High-Performance, End-Capped Column: Modern columns are designed to minimize these effects.
-
Recommendation: Use a column from a reputable manufacturer that is specified as "high-purity silica" and "fully end-capped." End-capping is a process where smaller silane molecules are used to bond with and mask the majority of the residual silanols. Columns with embedded polar groups or unique surface treatments can also shield the silanols, improving peak shape for basic compounds.[1][11]
-
-
Use a Mobile Phase Additive (Competitive Masking):
-
Recommendation: If pH adjustment alone is insufficient, consider adding a "silanol blocker" like triethylamine (TEA) at a low concentration (e.g., 0.1%).[5][11] TEA is a basic amine that will preferentially interact with the active silanol sites, effectively masking them from your analyte. Note that TEA can impact column lifetime and is not MS-friendly.
-
Q2: I've adjusted the pH, but my peaks are still broad, or my resolution is poor. What else should I investigate?
A2: Broad peaks, even with good pH control, often point to issues with mass transfer kinetics, mobile phase composition, or column health.
Expertise & Causality:
Peak broadening is a diffusion-related phenomenon. If your analyte cannot move smoothly and quickly between the mobile and stationary phases (a process called mass transfer), the band of molecules will spread out as it travels through the column, resulting in a broader, less efficient peak. This can be exacerbated by a suboptimal mobile phase or a degraded column.
Solutions:
-
Optimize the Organic Modifier: The choice and proportion of your organic solvent are critical.
-
Recommendation: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile generally has a lower viscosity and higher elution strength, which can lead to sharper peaks and shorter run times.[12] Experiment with different ratios of your organic solvent to the aqueous buffer. Sometimes a combination of methanol and acetonitrile can provide unique selectivity to resolve closely eluting impurities.[3]
-
-
Increase Column Temperature:
-
Recommendation: Elevating the column temperature (e.g., to 35-40°C) can significantly improve peak shape.[3] Higher temperatures reduce the viscosity of the mobile phase, which improves mass transfer kinetics, allowing the analyte to interact more efficiently with the stationary phase. This leads to sharper peaks and often reduces analysis time.
-
-
Lower the Flow Rate:
-
Recommendation: If you are operating at a high flow rate, try reducing it. While this will increase the analysis time, it allows more time for the analyte to equilibrate between the mobile and stationary phases, which can improve efficiency and sharpen peaks, especially for larger molecules or on older columns.
-
-
Evaluate Column Health:
-
Recommendation: A contaminated or worn-out column is a frequent cause of poor peak shape. Check for high backpressure, which can indicate a blockage. If you suspect contamination, follow the manufacturer's instructions for column washing. If the column is old or has been used extensively, it may need to be replaced.
-
Q3: My peaks are fronting. What does this indicate?
A3: Peak fronting is less common than tailing but typically points to either column overload or a problem with the sample solvent.
Expertise & Causality:
Fronting occurs when a portion of the analyte molecules travels faster than the main band. This can happen when the concentration of the sample injected is too high for the column to handle, saturating the stationary phase at the inlet and causing the excess molecules to move ahead. It can also occur if the sample is dissolved in a solvent that is much stronger (more organic) than the mobile phase, causing the initial band to move too quickly and distort.
Solutions:
-
Reduce Sample Concentration:
-
Recommendation: This is the most common fix. Prepare a series of dilutions of your sample (e.g., 2x, 5x, 10x dilutions) and inject them. If the peak shape improves at lower concentrations, you were experiencing mass overload.
-
-
Match Sample Solvent to Mobile Phase:
-
Recommendation: Ideally, your sample should be dissolved in the initial mobile phase itself. If you must use a different solvent for solubility reasons, ensure it is weaker than or of equivalent strength to the mobile phase. Dissolving your sample in a very strong solvent (like 100% acetonitrile) when your mobile phase is 50% acetonitrile will almost certainly cause peak distortion.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing poor peak shape in your telmisartan analysis.
Caption: A logical workflow for diagnosing and solving HPLC peak shape issues.
Mechanism of Peak Tailing
The diagram below illustrates how secondary interactions with charged silanol groups cause peak tailing for a protonated telmisartan molecule.
Sources
- 1. agilent.com [agilent.com]
- 2. chromatographytoday.com [chromatographytoday.com]
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- 5. researchgate.net [researchgate.net]
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- 7. RP-HPLC Estimation of Ramipril and Telmisartan in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. globalresearchonline.net [globalresearchonline.net]
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- 11. chemmethod.com [chemmethod.com]
- 12. banglajol.info [banglajol.info]
Telmisartan Analysis Technical Support Center: A Guide to Resolving Co-eluting Peaks
Welcome to the technical support center for telmisartan analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to co-eluting peaks during the chromatographic analysis of telmisartan. As Senior Application Scientists, we have compiled this resource based on established scientific principles and extensive field experience to provide you with practical and effective solutions.
Frequently Asked Questions (FAQs)
Q1: I'm following the USP/EP monograph for telmisartan analysis, but I'm observing co-eluting peaks. Is this a known issue?
Yes, this is a well-documented issue. While pharmacopoeial methods are validated for their intended purpose, they may not always provide baseline separation for all potential process-related impurities and degradation products, especially with the diverse synthetic routes and storage conditions used by different manufacturers. Studies have shown that using the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) HPLC methods can lead to the co-elution of specific impurities. For instance, Impurity-III with Impurity-VII, and Impurity-II with Impurity-VIII have been reported to co-elute under these conditions[1].
This co-elution occurs because the specified chromatographic conditions may not have sufficient selectivity for impurities with very similar physicochemical properties. The pharmacopoeial methods often utilize ion-pair reagents, which can also lead to shorter column lifetimes and require extended equilibration times[1].
Q2: What are the common impurities and degradation products of telmisartan that I should be aware of?
Understanding the potential impurities is the first step in troubleshooting co-elution. Telmisartan impurities can originate from the synthesis process or from degradation of the active pharmaceutical ingredient (API). Forced degradation studies, which expose the drug to stress conditions like acid, base, oxidation, heat, and light, are crucial for identifying potential degradants.[2][3][4]
Some of the key related substances and degradation products include:
-
Process-Related Impurities: These are intermediates or by-products from the chemical synthesis of telmisartan. Examples include Telmisartan Related Compound A[5]. The British Pharmacopoeia lists several impurities, including Impurities A, B, C, E, and F[6].
-
Degradation Products: Telmisartan is susceptible to degradation under certain conditions.
-
Acidic and Oxidative Stress: Forced degradation studies have shown that telmisartan degrades under acidic and oxidative conditions[7][8].
-
Alkaline Conditions: Degradation is also observed in alkaline mediums[8].
-
Thermal and Photolytic Stability: The drug is generally found to be more stable under neutral, thermal, and photolytic stress[4].
-
A comprehensive list of specified impurities can often be found in pharmacopoeial monographs[9][10].
| Impurity Type | Examples | Origin |
| Process-Related | Telmisartan Related Compound A, Impurities B, C, E, F (BP) | Synthesis Intermediates and By-products |
| Degradation Products | Products from hydrolysis and oxidation | Exposure to acid, base, or oxidizing agents |
Troubleshooting Guides
Problem 1: Poor resolution between telmisartan and a known impurity.
Root Cause Analysis:
Co-elution between telmisartan and a known impurity is typically due to insufficient selectivity of the chromatographic system. Telmisartan and some of its related compounds are basic and polar in nature, which can lead to similar retention times on standard C18 columns[1].
Troubleshooting Workflow:
Caption: Troubleshooting workflow for resolving co-eluting peaks.
Step-by-Step Resolution Protocol:
1. Mobile Phase Modification:
-
pH Adjustment: The retention of ionizable compounds like telmisartan is highly dependent on the mobile phase pH. Adjusting the pH can alter the ionization state of telmisartan and its impurities, thereby changing their interaction with the stationary phase and improving separation.
-
Organic Modifier: The type and concentration of the organic solvent in the mobile phase significantly impact retention and selectivity.
-
Buffer Concentration: The concentration of the buffer can influence peak shape and retention time.
-
Protocol: Evaluate buffer concentrations between 10 mM and 50 mM. A mobile phase of 10 mM potassium dihydrogen phosphate at pH 3.5 has been used successfully[8].
-
2. Column Chemistry Selection:
If mobile phase modifications are insufficient, consider a different stationary phase.
-
Alternative C18 Phases: Not all C18 columns are the same. A column with a different bonding density or end-capping may provide the required selectivity. Kromasil C18 has been successfully used to separate telmisartan from its related substances[7][11].
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity due to pi-pi interactions and can be beneficial for separating aromatic compounds like telmisartan and its impurities.
3. Gradient Profile Optimization:
For complex mixtures of impurities, a gradient elution is often necessary.
-
Protocol:
-
Start with a shallow gradient to resolve early eluting peaks.
-
Increase the gradient slope to elute more retained compounds in a reasonable time.
-
Incorporate an isocratic hold at a specific mobile phase composition if a critical pair of peaks is difficult to separate.
-
Example of a Modified Gradient Method:
| Time (min) | Mobile Phase A (%) (0.1% TFA in Water) | Mobile Phase B (%) (Acetonitrile:Methanol, 80:20) |
| 0 | 90 | 10 |
| 15 | 50 | 50 |
| 25 | 20 | 80 |
| 30 | 20 | 80 |
| 31 | 90 | 10 |
| 35 | 90 | 10 |
Problem 2: Appearance of "ghost" peaks in the chromatogram.
Root Cause Analysis:
Ghost peaks are extraneous peaks that are not present in the sample. They can arise from contaminated solvents, improper column flushing, or carryover from previous injections.
Troubleshooting Workflow:
Caption: Logical workflow for identifying and eliminating ghost peaks.
Step-by-Step Resolution Protocol:
-
Blank Injection: Inject a blank sample (mobile phase) to confirm if the ghost peak is from the system or the sample preparation. If the peak is present in the blank, the source is likely the mobile phase, injection system, or carryover.
-
Solvent and System Check:
-
Use fresh, high-purity HPLC-grade solvents.
-
Ensure all mobile phase components are properly degassed.
-
Check for any potential sources of contamination in the sample preparation process.
-
-
Column Flushing: If carryover is suspected, flush the column with a strong solvent.
-
Protocol:
-
Disconnect the column from the detector.
-
Flush with a series of solvents, starting with the mobile phase without the buffer salts.
-
Flush with 100% of the strong organic solvent (e.g., acetonitrile or methanol).
-
If necessary, use a stronger, non-polar solvent like isopropanol, followed by re-equilibration with the mobile phase.
-
-
Advanced Detection Techniques
For challenging co-elutions or unknown peak identification, consider using more advanced detection techniques.
-
Photodiode Array (PDA) Detector: A PDA detector can assess peak purity by comparing UV spectra across a single peak. However, it may not distinguish between isomers[12].
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides mass information for each peak, which is invaluable for identifying unknown impurities and confirming the presence of co-eluting compounds, even if they are not chromatographically resolved[12].
References
-
Shrivastava, S., et al. (2018). Development and Validation of Stability Indicating HPLC Method for the Determination of Process and Degradation Related Impurities in Telmisartan Drug. Chemical Methodologies. [Link]
-
Kannappan, N., et al. (2012). Stress degradation studies on Telmisartan and development of a validated method by UV spectrophotometry in bulk and pharmaceutical dosage forms. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 65999, Telmisartan. [Link]
-
Wankhede, S. B., et al. (2010). Simultaneous determination of related substances of telmisartan and hydrochlorothiazide in tablet dosage form by using reversed phase high performance liquid chromatographic method. Semantic Scholar. [Link]
-
Gholave, J. V., et al. (2020). Development and Validation of a Stability- indicating RP-HPLC Method for the Simultaneous Determination of Telmisartan and its Related. Trends in Applied Chemistry. [Link]
-
Arayne, M. S., et al. (2013). A Fast and Validated Reversed-Phase HPLC Method for Simultaneous Determination of Simvastatin, Atorvastatin, Telmisartan and Irbesartan in Bulk Drugs and Tablet Formulations. National Center for Biotechnology Information. [Link]
-
Sankara Rao, P., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF TELMISARTAN BY USING RP-HPLC. World Journal of Pharmaceutical and Life Sciences. [Link]
-
Wankhede, S. B., et al. (2010). Simultaneous determination of related substances of telmisartan and hydrochlorothiazide in tablet dosage form by using reversed phase high performance liquid chromatographic method. National Center for Biotechnology Information. [Link]
-
Prnewswire.com. (2025). Emerging Market Insights in Telmisartan API: 2025-2033 Overview. [Link]
-
Kumar, A., et al. (2025). Newer RP-HPLC Method Development and Validation for the Simultaneous Estimation of Telmisartan and Amlodipine in Dosage Form. Der Pharma Chemica. [Link]
-
ResearchGate. (2025). Stability-indicating HPLC method for simultaneous estimation of low level impurities of telmisartan and hydrochlorothiazide in tablet dosage forms. [Link]
-
OMICS International. Formulation, Characterization and Pharmacokinetic Evaluation of Telmisartan Solid Dispersions. [Link]
-
Suneetha, A., & Rao, G. (2011). Comparative Study of Forced Degradation Behavior of Telmisartan b. Longdom Publishing. [Link]
-
ResearchGate. (2025). Development And Characterization Of Telmisartan Orodispersible Films: Overcoming Solubility Challenges For Enhanced Hypertensive Therapy. [Link]
-
Jain, P. S., et al. (2012). RP-HPLC Estimation of Ramipril and Telmisartan in Tablets. National Center for Biotechnology Information. [Link]
-
Kaila, H. O., et al. (2010). Stability-indicating RP-HPLC method for analysis of telmisartan in the bulk drug and in formulations. Akadémiai Kiadó. [Link]
-
Kumar, A., et al. (2014). Determination of telmisartan and forced degradation behavior by rp-hplc in tablet dosage form. SciSpace. [Link]
-
International Journal of Applied Pharmaceutics. (2025). Formulation and Evaluation Fast Disintegrating Tablet of Telmisartan. [Link]
-
British Pharmacopoeia. (2018). Telmisartan Tablets – BP 2018. [Link]
-
ScienceScholar. (2022). Advanced forced degradation technique for simultaneous estimation of azelnidipine and telmisartan implementing AQbD approach in its tablet dosage form. International journal of health sciences. [Link]
-
Waters. Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug. [Link]
-
International Journal of Drug Regulatory Affairs. (2013). RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF TELMISARTAN IN BULK AND TABLET DOSAGE FORM. [Link]
-
Gholave, J. V., et al. (2020). Development and Validation of a Stability-indicating RP-HPLC Method for the Simultaneous Determination of Telmisartan and its Related Substances in Telmisartan Bulk Drug Substance. Taylor & Francis Online. [Link]
-
Chan, Y. H., et al. (2022). Telmisartan Tablets Repackaged into Dose Administration Aids: Physicochemical Stability under Tropical Conditions. National Center for Biotechnology Information. [Link]
-
Chabukswar, A. R., et al. (2011). HPLC Method Development for Telmisartan and Amlodipine. Research Journal of Pharmacy and Technology. [Link]
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- 12. lcms.cz [lcms.cz]
Technical Support Center: Troubleshooting Unexpected Peaks in Telmisartan HPLC Analysis
Welcome to the Technical Support Center for Telmisartan chromatographic analysis. This guide is designed for researchers, analytical scientists, and quality control professionals who encounter unexpected peaks during High-Performance Liquid Chromatography (HPLC) analysis of telmisartan. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve these issues effectively. This guide is structured in a practical question-and-answer format to directly address the challenges you may face at the bench.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm seeing an unexpected peak in my telmisartan chromatogram. What are the most likely causes?
The appearance of unexpected peaks in an HPLC analysis of telmisartan can stem from several sources. A systematic approach is crucial to pinpoint the exact cause. The most common culprits can be categorized as follows:
-
Known Telmisartan-Related Impurities and Degradants: These are often the first suspects. Telmisartan can degrade under specific stress conditions, and impurities can be introduced during the synthesis process.
-
System Contamination & Ghost Peaks: Peaks that appear even in blank injections, often referred to as "ghost peaks," can arise from contamination within the HPLC system, mobile phase, or sample handling process.
-
Mobile Phase and Sample Diluent Issues: Improper preparation of the mobile phase or a mismatch between the sample solvent and the mobile phase can lead to extraneous peaks and poor peak shape.
-
Column-Related Problems: A compromised column, either through contamination or degradation of the stationary phase, can result in split peaks, tailing, and the appearance of unexpected peaks.
The following sections will delve into each of these areas with specific troubleshooting protocols.
Section 1: Identifying Known Impurities and Degradation Products
Q2: An unknown peak is consistently appearing near my main telmisartan peak. How can I identify if it's a known impurity or a degradation product?
Expert Insight: Understanding the stability profile of telmisartan is key. Forced degradation studies show that telmisartan is susceptible to degradation under acidic, alkaline, and oxidative conditions.[1][2] Therefore, unexpected peaks could be degradants formed during sample preparation or storage. Additionally, several process-related impurities are recognized by major pharmacopoeias.
To investigate, you should first consult the official monographs from the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), which list the specified impurities.
Data Presentation: Known Impurities of Telmisartan
Below is a consolidated table of common telmisartan impurities referenced in the USP and EP. Comparing the relative retention time (RRT) of your unknown peak to these known impurities can provide a strong clue to its identity.
| Impurity Name (EP) | Corresponding Name (USP) | Molecular Formula | Chemical Structure |
| Telmisartan Impurity A | Telmisartan Related Compound A | C₁₉H₂₀N₄ | |
| Telmisartan Impurity B | Telmisartan Related Compound B | C₃₃H₃₀N₄O₂ | |
| Telmisartan Impurity E | Telmisartan Diacid | C₂₆H₂₄N₂O₄ | |
| Telmisartan Impurity G | - | C₃₄H₃₂N₄O₂ | |
| Telmisartan Impurity I | - | C₃₄H₃₂N₄O₂ |
Note: The structures are representative and sourced from publicly available databases. Please refer to official pharmacopeia for definitive information.
Self-Validating Protocol: Peak Identification Strategy
-
Review Method Parameters: Ensure your HPLC method is aligned with established protocols for telmisartan analysis. A typical method utilizes a C18 column with a mobile phase consisting of an acidic buffer (e.g., phosphate or acetate buffer at pH ~3.0) and an organic modifier like acetonitrile or methanol.[3]
-
Spiking Study: If you have access to reference standards for known impurities, perform a spiking study. Add a small, known amount of the impurity standard to your telmisartan sample. An increase in the peak area of the unknown peak confirms its identity.
-
Forced Degradation Study: To determine if the peak is a degradant, subject your telmisartan standard to stress conditions as outlined by ICH guidelines (e.g., acid, base, and oxidative stress).[1][4]
-
Acid Degradation: Treat a solution of telmisartan with 0.1 M HCl.
-
Base Degradation: Treat a solution of telmisartan with 0.1 M NaOH.
-
Oxidative Degradation: Treat a solution of telmisartan with 3% H₂O₂.
-
Analyze the stressed samples using your HPLC method. The appearance or significant increase of the unknown peak in any of these samples suggests it is a degradation product.
-
Section 2: Troubleshooting System Contamination and Ghost Peaks
Q3: I see peaks in my chromatogram even when I inject a blank (mobile phase or diluent). How do I diagnose and eliminate these "ghost peaks"?
Expert Insight: Ghost peaks are extraneous peaks that are not related to the sample. They are often a result of system contamination or issues with the mobile phase. In gradient elution, impurities from the mobile phase can accumulate on the column at low organic concentrations and then elute as the organic concentration increases, causing sharp peaks.
Experimental Workflow: Diagnosing and Eliminating Ghost Peaks
The following workflow provides a systematic approach to identifying the source of ghost peaks.
Mandatory Visualization: Ghost Peak Troubleshooting Workflow
Caption: A step-by-step decision tree for identifying the source of ghost peaks.
Detailed Protocol: System Cleaning
-
Prepare Fresh Mobile Phase: Use HPLC-grade solvents and freshly prepared buffer solutions. Filter all aqueous components through a 0.45 µm filter.
-
System Flush: Disconnect the column and replace it with a union. Flush the system with a strong solvent like 100% acetonitrile or methanol at a high flow rate for at least 30 minutes.
-
Column Cleaning: If the contamination is suspected to be on the column, flush it with a series of solvents, starting with your mobile phase without the buffer, then increasing the organic content, and finally returning to the initial mobile phase. Always check the column manufacturer's guidelines for recommended cleaning procedures.
Section 3: Addressing Mobile Phase and Peak Shape Issues
Q4: My telmisartan peak is tailing or splitting. Could my mobile phase be the cause?
Expert Insight: Yes, the mobile phase composition, particularly its pH, is critical for achieving good peak shape for telmisartan. Telmisartan has two benzimidazole rings and a carboxylic acid group, making its charge state highly pH-dependent. At a pH above its pKa, the carboxylic acid group will be ionized, which can lead to interactions with residual silanols on the silica-based C18 column, causing peak tailing.
Using a mobile phase with a pH around 3.0 helps to suppress the ionization of the carboxylic acid group, leading to better peak symmetry.[3][5][6] Using water instead of a buffer can also lead to peak splitting.[5]
Mandatory Visualization: pH Effect on Telmisartan
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Stress degradation studies on Telmisartan and development of a validated method by UV spectrophotometry in bulk and pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC故障排除指南 [sigmaaldrich.com]
- 6. neuroquantology.com [neuroquantology.com]
Technical Support Center: Navigating Telmisartan Analysis and Degradation
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with telmisartan. This resource is designed to provide you with in-depth, field-proven insights into managing the analytical challenges posed by telmisartan's degradation. Here, we will move beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are both robust and reliable.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team encounters regarding telmisartan analysis.
Q1: What are the primary degradation pathways for telmisartan?
A1: Telmisartan is most susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions.[1][2] It is generally stable under neutral, thermal (dry heat), and photolytic stress.[2] Alkaline hydrolysis is often more rapid and extensive than acidic hydrolysis.[1]
Q2: I'm observing significant peak tailing for telmisartan in my RP-HPLC analysis. What is the likely cause and how can I fix it?
A2: Peak tailing for telmisartan is commonly caused by secondary interactions between the basic functional groups of the molecule and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[3][4] To mitigate this, you can:
-
Operate at a lower mobile phase pH (e.g., pH 3.0-4.0): This protonates the silanol groups, reducing their interaction with the basic analyte.
-
Use a highly deactivated, end-capped column: These columns have fewer free silanol groups available for interaction.[4]
-
Add a competing base to the mobile phase: A small amount of an amine modifier like triethylamine can competitively bind to the active sites on the stationary phase.
Q3: What is a suitable diluent for preparing telmisartan samples for HPLC analysis?
A3: Due to telmisartan's poor aqueous solubility, a mixture of organic solvent and an aqueous component is typically required. A common and effective diluent is a mixture of methanol and acetonitrile or methanol and water.[5][6] It is often beneficial to use the mobile phase as the diluent to ensure peak shape integrity and avoid solvent mismatch effects.[7]
Q4: How can I ensure my HPLC method is "stability-indicating" for telmisartan?
A4: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[5] To validate your method as stability-indicating, you must perform forced degradation studies (exposing the drug to stress conditions like acid, base, oxidation, heat, and light) and demonstrate that the degradation product peaks are well-resolved from the main telmisartan peak.
Understanding Telmisartan's Instability: Degradation Pathways
Telmisartan's structure, which includes benzimidazole rings and a carboxylic acid group, is prone to specific chemical transformations under stress. Understanding these pathways is crucial for developing robust analytical methods and stable formulations.
-
Hydrolytic Degradation:
-
Acidic Conditions: In the presence of acid and methanol (a common solvent), the carboxylic acid group can undergo esterification to form a methyl ester derivative.[5]
-
Alkaline Conditions: Telmisartan shows significant degradation in alkaline media, which is often the most pronounced degradation pathway.[1][8] The exact structures of the degradants can be complex, but this pathway is critical to monitor.
-
-
Oxidative Degradation: Exposure to oxidizing agents like hydrogen peroxide can cause fragmentation of the telmisartan molecule. One identified pathway involves the cleavage at the C-14 methyl group, resulting in a two-benzimidazole-ring structure.[5]
Below is a diagram illustrating the major degradation pathways of telmisartan.
Core Experimental Protocols
These protocols provide a starting point for reliable and reproducible analysis of telmisartan.
Protocol 1: Sample Preparation from Pharmaceutical Dosage Forms (Tablets)
This protocol ensures efficient extraction of telmisartan from a solid matrix.
-
Weighing: Accurately weigh and finely powder no fewer than 20 telmisartan tablets.
-
Transfer: Transfer a portion of the powder equivalent to 40 mg of telmisartan into a 100 mL volumetric flask.[1]
-
Dissolution: Add approximately 70 mL of methanol and sonicate for 30 minutes to ensure complete dissolution of the active ingredient.[5] Causality Note: Sonication provides the necessary energy to break up the tablet matrix and fully dissolve the poorly soluble telmisartan.
-
Dilution to Volume: Allow the solution to cool to room temperature, then dilute to the 100 mL mark with methanol. This yields a stock solution of 400 µg/mL.
-
Filtration: Filter the solution through a 0.45 µm membrane filter to remove any undissolved excipients.[1] This step is critical to prevent clogging of the HPLC column and system tubing.
-
Working Solution: Pipette 10 mL of the filtered stock solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase to obtain a final concentration of 40 µg/mL.[1]
Protocol 2: A Validated Stability-Indicating RP-HPLC Method
This method is designed to separate telmisartan from its potential degradation products.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Provides good retention and resolution for non-polar compounds like telmisartan. |
| Mobile Phase | Methanol:Water (80:20 v/v), pH adjusted to 4.0 with orthophosphoric acid.[5] | The high organic content ensures adequate elution strength, while the acidic pH suppresses silanol interactions, improving peak shape. |
| Flow Rate | 1.0 mL/min[5] | A standard flow rate that provides a good balance between analysis time and separation efficiency. |
| Detection | UV at 225 nm[5] or 230 nm | Wavelengths where telmisartan exhibits strong absorbance, ensuring high sensitivity. |
| Injection Volume | 20 µL | A typical injection volume for analytical HPLC. |
| Column Temperature | Ambient | Telmisartan is sufficiently stable at room temperature for the duration of the analysis. |
| System Suitability | Tailing Factor: ≤ 1.5Theoretical Plates: > 2000%RSD for 5 replicate injections: < 2.0% | These parameters ensure that the chromatographic system is performing adequately for accurate and precise quantification. |
Troubleshooting Common Analytical Issues
Even with a validated method, problems can arise. This guide provides a systematic approach to troubleshooting.
Issue 1: Peak Tailing
-
Symptom: The peak for telmisartan is asymmetrical with a tailing factor > 1.5.
-
Primary Cause: Secondary interactions with the stationary phase, as previously discussed.[3][4]
-
Troubleshooting Steps:
-
Verify Mobile Phase pH: Ensure the pH is correctly adjusted to the acidic range (e.g., 3.0-4.0). An incorrect pH is a common culprit.[5]
-
Check Column Health: If the column is old or has been used with high pH mobile phases, the stationary phase may be compromised. Consider flushing the column or replacing it.
-
Use a Guard Column: A guard column can help protect the analytical column from contaminants in the sample that might cause active sites and lead to tailing.[9]
-
Issue 2: Inconsistent or Low Peak Areas (Poor Reproducibility)
-
Symptom: The peak area for telmisartan varies significantly between injections (%RSD > 2.0%), or is consistently lower than expected.
-
Primary Cause: This often points to issues with sample preparation or analyte stability in the sample solution.
-
Troubleshooting Steps:
-
Review Sample Dissolution: Telmisartan's low solubility means incomplete dissolution is a major risk. Ensure the sonication step is adequate and visually inspect for any particulate matter before filtration.[5]
-
Check for Adsorption: Telmisartan can be "sticky." Check for potential adsorption to glassware or vials. Silanized glass vials can sometimes help.
-
Evaluate Sample Stability: Telmisartan may degrade in the autosampler over time, especially if the diluent is not optimized. If analyzing a large batch, consider running a stability check of the sample in the autosampler over 24 hours.
-
Issue 3: Appearance of Unexpected Peaks
-
Symptom: New peaks appear in the chromatogram that were not present in the standard or initial samples.
-
Primary Cause: This is a direct indication of sample degradation or contamination.
-
Troubleshooting Steps:
-
Identify the Source: Compare the chromatogram to those from your forced degradation studies. If the new peaks match the retention times of known degradants (e.g., from alkaline or oxidative stress), it confirms on-instrument or in-solution degradation.
-
Check Diluent pH: If your diluent is too acidic or basic, it could be causing degradation of the sample in the vial before injection.
-
Investigate Contamination: The unexpected peak could be from a contaminated mobile phase, glassware, or carryover from a previous injection. Run a blank injection (just the mobile phase) to rule out system contamination.
-
Designing a Forced Degradation Study
A forced degradation or stress testing study is essential for developing a stability-indicating method. The goal is to achieve 10-30% degradation of the drug substance to ensure that the resulting degradation products can be detected and resolved.[1]
| Stress Condition | Reagent and Conditions | Rationale |
| Acid Hydrolysis | 0.1M HCl at 80°C for 8 hours. | To induce degradation through acid-catalyzed hydrolysis. |
| Alkaline Hydrolysis | 0.1M NaOH at 80°C for 8 hours. | To induce degradation through base-catalyzed hydrolysis (often the most severe). |
| Oxidation | 3% to 30% H₂O₂ at room temperature for 2 days. | To simulate oxidative degradation. |
| Thermal Degradation | Dry heat at 80°C for 48 hours.[7] | To assess the stability of the solid drug at elevated temperatures. |
| Photolytic Degradation | Expose the drug solution to direct sunlight (e.g., 60,000-70,000 lux) for 2 days. | To comply with ICH Q1B guidelines on photostability testing. |
Experimental Workflow:
-
Prepare separate solutions of telmisartan under each of the stress conditions listed above.
-
At specified time points (e.g., 2, 4, 8, 24 hours), take an aliquot of each solution.
-
Neutralize the acidic and basic samples before injection to prevent damage to the HPLC column.
-
Dilute the samples to the working concentration range of your HPLC method.
-
Analyze the stressed samples using your developed HPLC method alongside an unstressed control sample.
-
Calculate the percentage of degradation and ensure that all degradation product peaks are well-resolved from the parent telmisartan peak (Resolution > 2).
By following these guidelines, you can confidently troubleshoot analytical issues and develop robust, stability-indicating methods for telmisartan.
References
-
Charde, M. S., Gupta, A., & Chakole, R. D. (2011). Determination of telmisartan and forced degradation behavior by rp-hplc in tablet dosage form. SciSpace. [Link]
-
Suneetha, D., & Rao, D. P. (2011). Stability-indicating RP-HPLC method for analysis of telmisartan in the bulk drug and in formulations. AKJournals. [Link]
-
Sahu, K., Sahu, S., Shaharyar, M., & Siddiqui, A. A. (2013). Comparative Study of Forced Degradation Behavior of Telmisartan by UPLC and HPLC and Development of Validated Stability Indicating Assay Method According to ICH Guidelines. Longdom Publishing. [Link]
-
Sahu, K., et al. (2013). Comparative Study of Forced Degradation Behavior of Telmisartan by UPLC and HPLC and Development of Validated Stability Indicating Assay Method According to ICH Guidelines. ResearchGate. [Link]
-
Prajapati, Y. I., et al. (2016). Stress degradation studies on Telmisartan and development of a validated method by UV spectrophotometry in bulk and pharmaceutical dosage forms. National Institutes of Health. [Link]
-
Various Authors. (n.d.). Overview on Analysis Methods of Telmisartan in Pharmaceutical Preparation and Biological Matrices. Journal of Drug Delivery and Therapeutics. [Link]
-
Santhi, N., et al. (2012). Simple and stability indicating RP-HPLC assay method development and validation of telmisartan in bulk and dosage form. Scholars Research Library. [Link]
-
Rao, B. U., et al. (2008). STABILITY INDICATING HPLC METHOD FOR THE DETERMINATION OF TELMISARTAN AS BULK DRUG AND IN PHARMACEUTICAL DOSAGE FORM. TSI Journals. [Link]
-
Pattanik, S., & Pradhan, S. (2024). Development and Validation of a Stability Indicating HPTLC Method for Simultaneous Estimation of Telmisartan and Gallic Acid as per ICH-Q1A-(R2). Indian Journal of Pharmaceutical Education and Research. [Link]
-
Suneetha, A., & Rao, G. (2014). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF TELMISARTAN AND HYDROCHLOROTHIAZIDE IN BULK AND PHARMACEUTICAL DOSAGE FORM. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Chrom Tech, Inc.[Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. akjournals.com [akjournals.com]
- 6. tsijournals.com [tsijournals.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. ijper.org [ijper.org]
- 9. agilent.com [agilent.com]
Technical Support Center: Method Robustness Testing for Telmisartan Impurities Assay
Introduction: Navigating the Nuances of Telmisartan Impurity Analysis
Welcome to the technical support center for the analysis of telmisartan and its related substances. Telmisartan, an angiotensin II receptor blocker, is a complex molecule with several potential process-related impurities and degradation products.[1] Developing a stability-indicating analytical method is crucial, but ensuring that method is robust is the cornerstone of reliable, long-term quality control. A robust method remains accurate and precise despite the small, unavoidable variations that occur in day-to-day laboratory operations.
This guide is structured to provide practical, field-tested advice for researchers, analytical chemists, and quality control professionals. It moves beyond generic protocols to address the specific challenges encountered during the robustness testing of High-Performance Liquid Chromatography (HPLC) methods for telmisartan impurities. We will explore the "why" behind the "how," grounding our recommendations in chromatographic theory and regulatory expectations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues observed during the development, validation, and execution of robustness studies for telmisartan impurity assays.
Q1: Why am I observing poor peak shape (tailing) for the main telmisartan peak?
Answer: Peak tailing for telmisartan is a frequently encountered issue, often stemming from secondary interactions between the analyte and the stationary phase. Telmisartan has multiple basic nitrogen atoms within its benzimidazole structure, which can interact with residual, acidic silanol groups on the silica-based C18 column packing.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Telmisartan's solubility and ionization state are highly pH-dependent. It is practically insoluble in water but dissolves in basic solutions.[1] Ensure the mobile phase pH is controlled and optimized. A lower pH (around 2.5-3.5) can protonate the silanol groups, minimizing secondary interactions.
-
Use of Mobile Phase Additives: Incorporating a small concentration of an acidic modifier can significantly improve peak shape. One study found that replacing a phosphate buffer with 0.05% (v/v) trifluoroacetic acid (TFA) resulted in a symmetric telmisartan peak.[2] TFA acts as an ion-pairing agent and masks residual silanols.
-
Column Selection: Not all C18 columns are the same. Consider using a column with advanced end-capping technology (often labeled as "shielded" or "polar-embedded") designed to minimize silanol interactions. A Symmetry Shield RP8 column has been successfully used to achieve good peak shape for telmisartan and its impurities.[2]
Q2: My early-eluting impurity peaks are poorly resolved and appear near the solvent front. How can I improve their retention?
Answer: This is a common challenge, particularly when analyzing telmisartan in combination with more polar compounds like hydrochlorothiazide.[1] Some telmisartan impurities are significantly more polar than the parent drug and will elute very early with a typical reversed-phase gradient.
Troubleshooting Steps:
-
Gradient Modification: The initial part of your gradient is critical.
-
Lower Initial Organic %: Start the gradient with a lower percentage of the organic solvent (e.g., acetonitrile or methanol). This will increase the retention of polar analytes.
-
Initial Isocratic Hold: Incorporate a brief isocratic hold at the low initial organic concentration for the first few minutes of the run to allow the polar impurities to better interact with the stationary phase before the gradient ramp begins.
-
-
Introduce an Ion-Pairing Agent: For polar and acidic or basic impurities, an ion-pairing reagent can dramatically improve retention and selectivity. A study on telmisartan and hydrochlorothiazide impurities successfully used sodium 1-hexane sulphonic acid in the aqueous mobile phase.[1] This agent pairs with cationic analytes, increasing their hydrophobicity and retention on the C18 column.
Q3: During my robustness study, a small change in mobile phase pH (e.g., ±0.2 units) caused a significant shift in retention time and loss of resolution for a critical pair. What is happening?
Answer: This indicates that the pKa of telmisartan or one of its impurities is very close to the operating pH of your mobile phase. When the mobile phase pH is near an analyte's pKa, small pH changes can cause a large shift in the ratio of the ionized to non-ionized forms of the molecule. These forms have different polarities and, therefore, different retention times in reversed-phase HPLC.
Troubleshooting Steps:
-
Operate at a More Stable pH: The most robust method will operate at a pH that is at least 1.5 to 2 units away from the pKa of all critical analytes. For telmisartan and its impurities, which have both acidic (carboxylic acid) and basic (benzimidazole) functional groups, you must find a pH "sweet spot." Often, a pH around 3.0 provides a good balance where the carboxylic acid is mostly non-ionized and the benzimidazoles are protonated, leading to stable retention.
-
Buffer Capacity: Ensure your buffer is effective at the chosen pH and has sufficient concentration (typically 10-25 mM) to resist small changes from the sample or environment.
Q4: I am seeing a new peak appear or an existing impurity peak increase significantly after stressing my sample with acid/base. Which impurities should I expect?
Answer: Forced degradation studies are essential to establish the stability-indicating nature of the method. Telmisartan is known to degrade under hydrolytic (acidic and basic) and oxidative conditions.
-
Acidic Hydrolysis: Often leads to the cleavage of the ether linkage or other labile bonds.
-
Basic Hydrolysis: Can also lead to hydrolysis, sometimes of amide functionalities if present. For example, USP Telmisartan Related Compound A is an impurity that can be formed.[2]
-
Oxidative Stress (e.g., H₂O₂): Can lead to the formation of N-oxides on the benzimidazole rings.
The European Pharmacopoeia lists several key impurities, including Impurity A, B, C, and D, which are important to monitor as they can be process-related or arise from degradation.[1] It is crucial to spike your sample with known impurity standards, if available, to confirm the identity of peaks observed during forced degradation studies.
Protocol: Robustness Testing for Telmisartan Impurities Assay
This protocol outlines a systematic approach to robustness testing, consistent with ICH Q2(R1) guidelines.[3] The goal is to deliberately vary method parameters within a realistic range and assess the impact on the analytical results.
1. Define Robustness Parameters and Variation Ranges:
The selection of parameters depends on the specific method, but a typical set for a telmisartan gradient HPLC method is shown below.
| Parameter | Original Condition | Variation (-) | Variation (+) | Potential Impact |
| Mobile Phase pH | pH 3.0 | pH 2.8 | pH 3.2 | Retention time, peak shape, selectivity |
| Column Temperature | 40°C | 35°C | 45°C | Retention time, viscosity, peak efficiency |
| Flow Rate | 1.0 mL/min | 0.9 mL/min (90%) | 1.1 mL/min (110%) | Retention time, resolution |
| Wavelength | 270 nm | 268 nm | 272 nm | Peak response, sensitivity |
| Organic Modifier % | See Gradient Table | -2% absolute | +2% absolute | Retention time, selectivity |
| Column Lot/Batch | Lot A | Lot B | Lot C | Selectivity, retention time |
2. Prepare Test Solutions:
-
System Suitability Solution (SSS): A solution of telmisartan spiked with low levels of all known related substances. This is critical to evaluate resolution.
-
Sample Solution: A solution of the telmisartan drug substance or product at the nominal concentration.
3. Experimental Design:
-
Perform a one-variable-at-a-time (OVAT) study. Change only one parameter from the nominal method conditions for each experimental run.
-
Inject the SSS first to confirm system suitability (e.g., resolution between critical pairs, peak tailing, and precision).
-
Inject the sample solution in replicate (e.g., n=3) for each condition.
4. Data Analysis and Acceptance Criteria:
For each condition, evaluate the following:
-
System Suitability: All system suitability criteria (e.g., resolution > 2.0 for critical pairs, tailing factor < 1.5) must be met.
-
Retention Time (RT): The %RSD of RTs for the main peak should be within acceptable limits.
-
Peak Area/Impurity Content: The content of each specified impurity should not vary significantly from the results obtained using the nominal method. The evaluation should consider the precision of the impurity determination.
-
Peak Purity/No Co-elutions: The telmisartan peak should remain pure, and no new co-elutions should be observed.
5. Troubleshooting Failures:
A failure in any of the above criteria indicates the method is not robust with respect to that parameter. The method must be re-developed or optimized to mitigate this sensitivity. For example, if a small pH change causes a loss of resolution, the mobile phase composition must be fundamentally re-evaluated.
Visualizing the Troubleshooting Workflow
When a robustness test fails, a logical workflow can help identify and resolve the issue efficiently.
Caption: Troubleshooting workflow for robustness test failures.
Conclusion
A robust analytical method for telmisartan impurities is not just a regulatory requirement; it is a prerequisite for ensuring product quality and patient safety. By anticipating common challenges such as poor peak shape, inadequate retention of polar impurities, and sensitivity to mobile phase pH, scientists can proactively design more resilient and reliable methods. This guide provides a framework for troubleshooting and a systematic protocol for robustness testing, empowering you to develop methods that can withstand the rigors of routine use in a quality control environment.
References
-
Title: Comparative Study of Forced Degradation Behavior of Telmisartan b Source: Longdom Publishing URL: [Link]
-
Title: Telmisartan-impurities Source: Pharmaffiliates URL: [Link]
-
Title: Micardis, INN-telmisartan Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Development and Validation of Stability Indicating HPLC Method for the Determination of Process and Degradation Related Impurities in Telmisartan Drug Source: Chemical Methodologies URL: [Link]
-
Title: chapter – 4 simultaneous determination of related substances of telmisartan and hydrochlorothiazide in Source: Semantic Scholar URL: [Link]
-
Title: Detection, isolation and characterization of principle synthetic route indicative impurity in telmisartan Source: Arabian Journal of Chemistry URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]
Sources
Technical Support Center: Troubleshooting Peak Tailing for Polar Telmisartan Impurities
Welcome to the technical support guide for optimizing the chromatographic analysis of telmisartan and its polar impurities. This resource is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with asymmetrical peak shapes, specifically peak tailing, during method development and routine analysis. By understanding the underlying mechanisms and implementing targeted solutions, you can significantly improve peak symmetry, enhance resolution, and ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I consistently observing peak tailing for the polar impurities of telmisartan, especially those eluting early in my reversed-phase HPLC method?
A1: This is a classic and frequently encountered issue in reversed-phase chromatography, primarily stemming from secondary interactions between your polar analytes and the stationary phase. Telmisartan and its related impurities often contain basic functional groups (e.g., benzimidazole nitrogens) which can exist in a protonated, positively charged state.[1][2][3]
The root cause of the tailing is typically the interaction of these positively charged analytes with residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[4][5][6][7] Here's a breakdown of the mechanism:
-
Silanol Activity: Standard silica-based columns (like C18 or C8) have residual, un-capped silanol groups that are weakly acidic. At a mobile phase pH above approximately 3.5, these silanols can deprotonate to become negatively charged (Si-O⁻).[4][5][8]
-
Secondary Retention Mechanism: Your primary, desired retention mechanism is hydrophobic interaction with the C18 chains. However, the positively charged polar impurities can also interact electrostatically with the negatively charged silanol sites.[4][6] This creates a secondary, ion-exchange-like retention mechanism.
-
Peak Distortion: Since these silanol sites are not uniformly distributed and offer strong interaction points, some analyte molecules are retained longer than others, leading to a delayed elution "tail" and an asymmetrical peak.[7] Early eluting (more polar) compounds are often more susceptible because they have weaker hydrophobic retention, making the secondary silanol interactions more pronounced.
The diagram below illustrates this problematic interaction.
Caption: Mechanism of Peak Tailing for Basic Impurities.
Q2: How does mobile phase pH influence the peak shape of telmisartan impurities, and what is the optimal range to work in?
A2: Mobile phase pH is arguably the most powerful tool for controlling the retention and peak shape of ionizable compounds like telmisartan and its impurities.[9][10][11] Its effect is twofold: it controls the ionization state of your analytes and the ionization state of the column's residual silanols.
-
At Mid-Range pH (e.g., pH 4-7): In this range, the basic impurities (with pKa values around 4.5-6.0) will be protonated (positively charged), and the acidic silanol groups on the silica surface (pKa ~3.5-4.5) will be deprotonated (negatively charged).[3] This is the worst-case scenario, maximizing the undesirable ionic interactions that lead to severe peak tailing.[4][5]
-
At Low pH (e.g., pH 2.5-3.5): By lowering the mobile phase pH, you protonate the silanol groups, effectively neutralizing their negative charge (Si-O⁻ → Si-OH).[4][6][12] This eliminates the electrostatic attraction with your protonated basic analytes, significantly reducing peak tailing.[7] For this reason, operating at a low pH is the most common and effective strategy for analyzing basic compounds.
Recommendation: The optimal pH range is typically 2.5 to 3.5 . This ensures silanols are suppressed without being so acidic that it risks hydrolyzing the bonded phase of conventional silica columns.[4]
| Mobile Phase pH | Silanol State (Si-OH) | Basic Impurity State (R-NH⁺) | Interaction & Peak Shape |
| pH < 3.0 | Mostly Protonated (Neutral) | Protonated (Positive Charge) | Minimal Ionic Interaction -> Symmetrical Peak |
| pH 4.0 - 7.0 | Mostly Ionized (Negative Charge) | Protonated (Positive Charge) | Strong Ionic Interaction -> Severe Peak Tailing |
| pH > 8.0 | Ionized (Negative Charge) | Neutral | Reduced tailing, but requires a pH-stable column. |
Q3: What type of buffer should I use, and at what concentration, to maintain a stable low pH and improve peak shape?
A3: Using an appropriate buffer is critical. Simply adjusting the pH with an acid is not sufficient, as the introduction of the sample and the organic modifier can cause local pH shifts, leading to inconsistent retention times and poor peak shapes.
-
Buffer Selection: For low pH applications, phosphate and formate buffers are excellent choices.
-
Phosphate Buffer (Potassium Dihydrogen Phosphate): Has a pKa of ~2.15 for its first dissociation, making it very effective at maintaining a stable pH in the 2.5-3.5 range. It is widely used and compatible with UV detection.[13]
-
Formic Acid/Ammonium Formate: A common choice for LC-MS applications due to its volatility, but also highly effective for UV-only methods. It buffers well around its pKa of 3.75.
-
Trifluoroacetic Acid (TFA): While effective at a low concentration (0.05-0.1%) for ion-pairing and improving peak shape, it can be aggressive on columns over time and may suppress ionization in MS detectors. A method for telmisartan impurities has been successfully developed using 0.05% TFA.[2]
-
-
Buffer Concentration: A concentration of 10-25 mM is typically sufficient.[6] This is a compromise between providing adequate buffering capacity and avoiding potential precipitation when the organic mobile phase is mixed in. Too high a buffer concentration can also lead to increased system backpressure.
Q4: I've heard about adding triethylamine (TEA) to the mobile phase. Is this a good strategy for telmisartan impurities?
A4: Adding a competing base like triethylamine (TEA) is a traditional strategy to reduce peak tailing, but it should be approached with caution and is often considered a "fix" for a suboptimal column or mobile phase.[6][14]
-
Mechanism: TEA is a basic amine. In the mobile phase, it gets protonated and acts as a "silanol suppressor."[14][15] The positively charged TEA molecules preferentially interact with the negatively charged silanol sites on the stationary phase, effectively masking them from your analytes.[15][16]
-
Pros: It can be very effective at reducing tailing, especially on older, less-deactivated (Type A silica) columns.[6]
-
Cons:
-
pH Considerations: TEA is a base (pKa ~10.7) and is typically used in mid-range pH mobile phases (pH 7-8) to act as a suppressor. This is not ideal for your low-pH strategy. Some methods use it in acidic mobile phases, where it acts as an ion-pairing agent.[15][17]
-
Column Contamination: TEA can be difficult to wash out of a column and can alter its selectivity permanently.
-
Modern Alternatives: With modern, high-purity, and well-end-capped columns, the need for mobile phase additives like TEA is significantly reduced.[6][8]
-
Recommendation: First, try to solve the tailing issue by optimizing the pH and selecting a high-quality, base-deactivated column. Use TEA only as a last resort if other strategies fail to provide the desired peak symmetry.
Q5: Which type of HPLC column is best suited for this analysis to inherently minimize tailing?
A5: Column selection is paramount. Modern columns are designed specifically to minimize the issues that cause peak tailing for basic compounds.[6][8]
-
High-Purity Silica (Type B): Modern columns are made from high-purity silica with very low metal content. Metal contaminants (like iron or aluminum) in the silica matrix can act as active sites that cause tailing.[6]
-
End-Capping: This is a crucial step in column manufacturing where residual silanol groups are chemically bonded with a small silylating agent (like trimethylchlorosilane) to make them inert. A well-end-capped column will exhibit significantly less tailing for basic compounds.[5][18]
-
Steric Protection / Base-Deactivated Phases: Some manufacturers use bulky side groups on the C18 ligands to physically shield the remaining silanols from interacting with analytes. These are often marketed as "base-deactivated" columns and are highly recommended.[8]
-
Hybrid Silica Particles: Columns based on hybrid organic/inorganic silica particles often show improved pH stability and reduced silanol activity, offering better peak shapes for bases over a wider pH range.
Recommended Columns: Look for modern, high-purity, end-capped C18 or C8 columns. A C8 column, being less hydrophobic, might provide better retention and selectivity for very polar impurities. A Symmetry Shield RP8 column was successfully used in one study to separate telmisartan and its impurities.[2]
| Column Type | Key Feature | Suitability for Polar Basic Impurities |
| Modern End-Capped C18/C8 | High surface coverage and inertness. | Excellent. The industry standard. |
| Base-Deactivated C18/C8 | Sterically protected silanols. | Excellent. Specifically designed for this challenge. |
| Polar-Embedded Phases | Contains a polar group (e.g., amide, carbamate) near the silica surface. | Very Good. Can provide alternative selectivity and shield silanols. |
| Older, Non-End-Capped C18 | High number of active silanols. | Poor. Will likely require mobile phase additives like TEA. |
Q6: My peak tailing persists even after optimizing the mobile phase and column. What instrumental or physical factors should I investigate?
A6: If chemical factors have been addressed, the problem may be physical. These issues often affect all peaks in the chromatogram, not just the polar ones.[8]
-
Column Void or Bed Deformation: A void at the head of the column can cause the sample band to spread unevenly, leading to tailing or split peaks.[7][12] This can happen from pressure shocks or operating at a pH that dissolves the silica. A guard column can help protect the analytical column.[19]
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing, especially for early-eluting peaks.[5] Ensure you are using tubing with the smallest appropriate internal diameter (e.g., 0.005 inches).
-
Frit Blockage: A partially blocked inlet frit on the column or in-line filter can distort the flow path, leading to asymmetrical peaks. Try back-flushing the column (disconnect from the detector first) or replacing the frit.[12]
-
Injector Issues: A worn rotor seal in the injector can cause sample to leak and slowly bleed into the mobile phase stream, creating a tail.
The following flowchart provides a systematic troubleshooting approach.
Caption: Troubleshooting Workflow for Peak Tailing.
Detailed Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Optimization
This protocol outlines a systematic approach to determine the optimal mobile phase pH for improving the peak shape of polar telmisartan impurities.
Objective: To suppress silanol interactions and achieve symmetrical peaks (USP Tailing Factor ≤ 1.5).
Materials:
-
HPLC-grade water, acetonitrile, and/or methanol.
-
Potassium dihydrogen phosphate (KH₂PO₄).
-
Orthophosphoric acid (H₃PO₄).
-
Calibrated pH meter.
-
Your HPLC system with a modern, end-capped C18 column.
Procedure:
-
Prepare Stock Buffer: Prepare a 50 mM aqueous stock solution of potassium dihydrogen phosphate.
-
Prepare Mobile Phase A (Aqueous):
-
For pH 3.5: In a 1 L volumetric flask, add 400 mL of the 50 mM stock buffer (final concentration 20 mM). Add HPLC-grade water to ~950 mL. Adjust the pH to 3.5 ± 0.05 using dilute phosphoric acid. Bring to final volume with water.
-
For pH 3.0: Repeat the process, adjusting the pH to 3.0 ± 0.05.
-
For pH 2.5: Repeat the process, adjusting the pH to 2.5 ± 0.05.
-
-
Mobile Phase B: 100% Acetonitrile or Methanol.
-
Chromatographic Analysis:
-
Equilibrate the column with your starting gradient conditions (e.g., 90% A / 10% B) for at least 20 column volumes using the pH 3.5 mobile phase.
-
Inject your telmisartan impurity standard or a stressed sample.
-
Run your gradient method.
-
After the run, repeat the equilibration and injection using the pH 3.0 mobile phase.
-
Finally, repeat with the pH 2.5 mobile phase.
-
-
Data Evaluation:
-
Compare the chromatograms obtained at the three different pH values.
-
Calculate the USP Tailing Factor for the critical polar impurities at each pH.
-
Select the pH that provides the best peak symmetry without compromising the necessary retention and resolution. You should observe a significant improvement in peak shape as you lower the pH from 3.5 to 2.5.[4]
-
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Telmisartan. PubChem Compound Database. Retrieved from [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Reddy, G. V., et al. (2018). Development and Validation of Stability Indicating HPLC Method for the Determination of Process and Degradation Related Impurities in Telmisartan Drug. Chemical Methodologies, 2(4), 1063-1074. Retrieved from [Link]
-
Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]
-
Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Agilent Technologies. (2009). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
- United States Pharmacopeia. (2014). Telmisartan Tablets. USP-NF.
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
- Reddy, B. C. K., et al. (2014). Simultaneous Determination of Telmisartan Impurities and Chlorthalidone impurities by UPLC. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 22-29.
-
Reddy, M. R. M., et al. (2017). Stability-indicating HPLC method for simultaneous estimation of low level impurities of telmisartan and hydrochlorothiazide in tablet dosage forms. ResearchGate. Retrieved from [Link]
- Dolan, J. W. (2014). Back to Basics: The Role of pH in Retention and Selectivity.
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]
-
Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]
-
Cytiva. (2024). How to fix asymmetrical chromatography peaks? Retrieved from [Link]
-
ResearchGate. (n.d.). Typical chromatograms of (a) telmisartan with all impurities and (b) isolated impurity. Retrieved from [Link]
-
Chadha, R., et al. (2024). Structural Characterization and Pharmaceutical Evaluation of Telmisartan Hydrochloride Salts. MDPI. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide.
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Sepuxianyun. (2025). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]
- Agilent Technologies. (n.d.).
- GL Sciences. (n.d.). HPLC Column Technical Guide.
- Sethi, P. D., et al. (2009). Stability-indicating RP-HPLC method for analysis of telmisartan in the bulk drug and in formulations. Analytical Chemistry Journals, 51(1), 77-82.
- ResearchGate. (2025).
- ResearchGate. (2014).
-
Labmate Online. (n.d.). How to Fix Asymmetrical Chromatography Peaks. Retrieved from [Link]
- Pardeshi, A., et al. (2018). Enhanced Solubility of Telmisartan Phthalic Acid Cocrystals within the pH Range of a Systemic Absorption Site. ACS Omega, 3(11), 16035-16044.
- LCGC. (2020).
- Wikipedia. (n.d.). Telmisartan.
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
- Agilent Technologies. (2023).
- Chromatography Forum. (2004). About Mobile Phase with Triethylamine.
- National Institutes of Health. (n.d.).
- Industry News. (2023).
Sources
- 1. Telmisartan | C33H30N4O2 | CID 65999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. mdpi.com [mdpi.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromtech.com [chromtech.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
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- 8. HPLC Peak Tailing - Axion Labs [axionlabs.com]
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- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
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- 15. pharmagrowthhub.com [pharmagrowthhub.com]
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- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
As a Senior Application Scientist, this guide is structured to provide you with expert insights and practical solutions for selecting and troubleshooting HPLC columns for the analysis of telmisartan and its related substances. We will move from foundational pharmacopeial methods to advanced troubleshooting and method modernization, ensuring scientific integrity and practical applicability at every step.
This center provides direct answers and troubleshooting guides for researchers, scientists, and drug development professionals engaged in the chromatographic analysis of telmisartan.
Section 1: FAQs - First Principles of Column Selection
This section addresses the most common initial questions regarding column selection, grounding the choices in the physicochemical properties of telmisartan and regulatory standards.
Q1: What are the officially recommended columns for telmisartan related substances analysis?
Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) mandate the use of a C18 stationary phase for the analysis of telmisartan. This corresponds to the USP packing classification L1. While the specific brand of the column is not mandated, the column must meet the system suitability criteria outlined in the respective monograph.[1]
Methods developed in the literature frequently utilize well-established C18 columns from various manufacturers.[2][3][4] A common choice for methods aiming to align with the European Pharmacopoeia is the Kromasil C18 column, as it is often used in the development of the monograph method.[1][4][5]
Table 1: Comparison of Typical Pharmacopeial Column & Method Parameters
| Parameter | Typical Specification | Rationale & Scientific Insight |
| Stationary Phase | L1 (Octadecyl silane, C18) | Telmisartan is a non-polar, lipophilic molecule, making it well-suited for retention by the hydrophobic C18 chains in reversed-phase chromatography.[6][7] |
| Particle Size | 5 µm | This is a traditional particle size that balances efficiency and backpressure on standard HPLC systems. |
| Column Dimensions | 4.6 mm x 250 mm | These standard dimensions provide sufficient resolving power for complex mixtures of related substances. |
| Mobile Phase pH | Typically acidic (pH 2.5 - 3.5) | Telmisartan is weakly acidic with multiple pKa values.[7][8] An acidic mobile phase suppresses the ionization of its carboxylic acid group, leading to better retention and improved peak shape by minimizing secondary interactions.[5][6] |
| Organic Modifier | Acetonitrile / Methanol | These are common strong solvents for reversed-phase HPLC. The choice and ratio affect the selectivity and retention of telmisartan and its impurities.[6] |
Q2: Why is a C18 (L1) column the standard choice for this analysis?
The selection of a C18 column is fundamentally driven by the molecular properties of telmisartan. Telmisartan is a large, non-polar molecule (Log P ≈ 6.0), making it highly hydrophobic.[7] In reversed-phase HPLC, the stationary phase (C18 alkyl chains) is non-polar, and the mobile phase is polar (typically a mixture of water/buffer and acetonitrile/methanol).
The primary mechanism of separation is hydrophobic interaction. Telmisartan and its related substances, which often share a similar hydrophobic character, are retained on the C18 column. Elution is achieved by increasing the organic solvent concentration in the mobile phase, which reduces the polarity of the mobile phase and causes the analytes to partition back into it and travel down the column. The subtle differences in the structure of the related substances lead to differential retention times, enabling their separation.[6]
Q3: Can I use a different C18 column than one suggested in a method?
Yes, but with critical caveats. While you can use a different brand of L1 column, you must demonstrate that the alternative column provides equivalent or better chromatographic performance. This is a key aspect of method validation and transfer. According to USP General Chapter <621> Chromatography, allowable adjustments can be made to the method. However, if you change the column manufacturer, you must verify that the system suitability requirements of the method are still met.
Key parameters to verify include:
-
Resolution (Rs): The new column must provide sufficient separation between telmisartan and its critical pair impurities (e.g., Telmisartan Related Compound A, or the positional isomer Impurity B).[9][10]
-
Tailing Factor (Tf): The peak symmetry for telmisartan should remain within the acceptable range (typically ≤ 2.0) to ensure accurate integration.[5]
-
Reproducibility (%RSD): The precision of replicate injections for retention time and peak area must be within the method's specified limits.[5]
Different C18 columns can have variations in carbon load, end-capping technology, and base silica purity, which can significantly alter selectivity. Therefore, a full system suitability verification is mandatory.[8]
Section 2: Troubleshooting Guide - Common Chromatographic Issues
This section provides a systematic approach to resolving common problems encountered during the analysis of telmisartan.
Q4: My telmisartan peak is tailing. What are the common causes and how can I fix it?
Peak tailing for telmisartan is a frequent issue, often caused by secondary interactions between the analyte and the stationary phase.
Causality:
-
Silanol Interactions: The base silica of the column has residual silanol groups (-Si-OH) which are polar and can be acidic. The basic nitrogen atoms in telmisartan's benzimidazole rings can interact with these acidic silanols via strong, unwanted ionic interactions. This secondary retention mechanism causes the peak to tail.
-
Mobile Phase pH: If the mobile phase pH is not sufficiently low, the carboxylic acid on telmisartan can be partially ionized, while the basic nitrogens can be protonated, leading to mixed-mode interactions and poor peak shape.
-
Column Degradation: Over time, the bonded C18 phase can hydrolyze, especially at extreme pH values, exposing more active silanol sites and worsening the tailing.
Troubleshooting Protocol:
-
Verify Mobile Phase pH: Ensure the buffer is correctly prepared and the final pH is within the optimal range (e.g., pH 2.5-3.5) to keep telmisartan in a single, non-ionized state.[5]
-
Select a High-Purity, End-Capped Column: Modern columns are made with high-purity silica with fewer metal contaminants and feature advanced end-capping, where residual silanols are chemically bonded with a small silane (like trimethylsilane) to make them inert. This is the most effective way to reduce silanol interactions.
-
Use Mobile Phase Additives: Adding a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1%) can saturate the active silanol sites, preventing them from interacting with telmisartan.[8]
-
Employ a Guard Column: A guard column protects the analytical column from strongly retained matrix components and particulates that can damage the column inlet frit and degrade performance.
Logical Workflow for Troubleshooting Peak Tailing
Caption: Systematic approach to resolving critical pair separation.
Section 3: Advanced Column Selection & Method Modernization
For labs looking to improve throughput and efficiency, moving beyond traditional HPLC is essential.
Q7: How can I transfer my HPLC method to a UHPLC system to reduce run time?
Transferring a method from HPLC to UHPLC is a common goal for reducing analysis time and solvent consumption. [9]This is achieved by moving from larger, fully porous particles (e.g., 5 µm) to smaller, sub-2 µm fully porous or sub-3 µm superficially porous particles (SPP).
The core principle is to maintain the separation selectivity while geometrically scaling the method parameters to the new column dimensions.
Protocol for HPLC to UHPLC Method Transfer:
-
Select an Appropriate UHPLC Column: Choose a column with the same stationary phase chemistry (e.g., C18) but with a smaller particle size (e.g., 1.8 µm) and shorter dimensions (e.g., 2.1 x 50 mm). [9]2. Scale the Flow Rate: To maintain a similar linear velocity, scale the flow rate (F) based on the column diameters (d):
-
F₂ = F₁ × (d₂² / d₁²)
-
-
Scale the Gradient: The gradient time (t) must be scaled to the new column dimensions (Length L, diameter d) and flow rate (F):
-
t₂ = t₁ × (L₂/L₁) × (d₂²/d₁²) × (F₁/F₂)
-
This simplifies to scaling the gradient time by the column volume ratio.
-
-
Scale the Injection Volume: To avoid peak distortion from overloading, scale the injection volume (V) down:
-
V₂ = V₁ × (L₂d₂² / L₁d₁²)
-
-
Adjust System Dwell Volume: Be aware that UHPLC systems have a much smaller dwell volume (the volume from the point of solvent mixing to the column head). This may require an adjustment to the initial isocratic hold of the gradient to ensure the chromatograms align.
A successful transfer can reduce run times by over 75% and decrease solvent consumption by over 85%. [9] Workflow for HPLC to UHPLC Method Transfer
Caption: Key steps for transferring a telmisartan method from HPLC to UHPLC.
Q8: What are the advantages of using a superficially porous particle (SPP) column for telmisartan analysis?
Superficially porous particle (SPP), or core-shell, columns offer a compelling alternative to both traditional fully porous particles (FPPs) and sub-2 µm UHPLC particles.
Mechanism & Advantages: SPP columns consist of a solid, impermeable core surrounded by a thin, porous layer of silica where the stationary phase is bonded. [11]This design provides significant advantages:
-
High Efficiency: The solid core leads to a much tighter particle size distribution, which reduces eddy diffusion (the 'A' term in the van Deemter equation). The thin porous shell reduces the distance analytes must diffuse, improving mass transfer (the 'C' term). The result is efficiencies comparable to sub-2 µm particles but at a much lower backpressure. [11]* Lower Backpressure: For a given particle size (e.g., 2.6 µm SPP), the backpressure is significantly lower than a sub-2 µm FPP column. This allows for the use of longer columns for ultra-high resolution or faster flow rates on standard HPLC systems, not just UHPLC systems.
-
Fast Analysis: The high efficiency allows for shorter columns and faster flow rates to be used, dramatically reducing analysis time. An analysis of telmisartan can be achieved in under 2 minutes using an SPP column. [11] Table 2: Performance Comparison of Particle Technologies
| Feature | 5 µm FPP (HPLC) | <2 µm FPP (UHPLC) | 2.6 µm SPP (HPLC/UHPLC) |
| Efficiency (N/m) | Low | Very High | Very High |
| Backpressure | Low | Very High | Medium |
| System Requirement | HPLC | UHPLC (>10,000 psi) | HPLC or UHPLC |
| Speed | Slow | Very Fast | Very Fast |
| Robustness | High | Medium (prone to clogging) | High |
Using an SPP column like an Accucore RP-MS can provide a rapid, robust, and high-efficiency separation for telmisartan, making it an excellent choice for QC environments. [11]
References
-
USP Method Transfer and UPLC Method for Analysis of Telmisartan Tablets. Waters. [Link]
-
HPLC determination of telmisartan in bulk and pharmaceutical formulations. ResearchGate. [Link]
-
Rapid determination of telmisartan in human plasma by HPLC using a monolithic column with fluorescence detection and its application to a bioequivalence study. PubMed. [Link]
-
HPLC-UV Method for the Determination of Telmisartan Using a Core Enhanced Technology Accucore Column. LabRulez LCMS. [Link]
-
Development and Validation of RP-HPLC Method for the Estimation of Telmisartan in Bulk and Pharmaceutical Formulation. International Journal of Pharmaceutical Sciences and Research. [Link]
-
HPLC determination of telmisartan in human plasma and its application to a pharmacokinetic study. ResearchGate. [Link]
-
RP-HPLC Method Development and Validation for the Simultaneous Estimation of Telmisartan and Hydrochlorothiazide in Tablet Dosag. Neuroquantology. [Link]
-
Simultaneous determination of related substances of telmisartan and hydrochlorothiazide in tablet dosage form by using reversed phase high performance liquid chromatographic method. National Institutes of Health. [Link]
-
Overview on Analysis Methods of Telmisartan in Pharmaceutical Preparation and Biological Matrices. Journal of Applied Pharmaceutical Science. [Link]
-
Stability-indicating HPLC method for simultaneous estimation of low level impurities of telmisartan and hydrochlorothiazide in tablet dosage forms. ResearchGate. [Link]
-
Development and Validation of a Stability-indicating RP-HPLC Method for the Simultaneous Determination of Telmisartan and its Related Substances in Telmisartan Bulk Drug Substance. ResearchGate. [Link]
-
Development and Validation of a Stability-indicating RP-HPLC Method for the Simultaneous Determination of Telmisartan and its Related Substances in Telmisartan Bulk Drug Substance. Taylor & Francis Online. [Link]
-
Determination of telmisartan and forced degradation behavior by rp-hplc in tablet dosage form. SciSpace. [Link]
-
Development and Validation of RP - HPLC method for the estimation of Telmisartan in bulk and tablet dosage Form. IT Medical Team. [Link]
-
Newer RP-HPLC Method Development and Validation for the Simultaneous Estimation of Telmisartan and Amlodipine in Dosage Form. Der Pharma Chemica. [Link]
-
Telmisartan Tablets. USP-NF. [Link]
-
A Validated RP-HPLC Method for Estimation of Telmisartan and Metoprolol in its Bulk Form. ResearchGate. [Link]
-
TELMISARTAN Telmisartanum. European Pharmacopoeia. [Link]
-
Best Practices in HPLC to UHPLC Method Transfer. Labcompare. [Link]
-
Simultaneous determination of related substances of telmisartan and hydrochlorothiazide in. Semantic Scholar. [Link]
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- 8. researchgate.net [researchgate.net]
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- 11. lcms.labrulez.com [lcms.labrulez.com]
Technical Support Center: Telmisartan Impurity Solubility
Introduction
Telmisartan is a widely prescribed angiotensin II receptor antagonist for the management of hypertension.[1][2] As a Biopharmaceutics Classification System (BCS) Class II drug, it is characterized by high permeability but critically low aqueous solubility.[3][4] This inherent low solubility is pH-dependent; telmisartan is practically insoluble in the physiological pH range of 3 to 7, which poses significant challenges not only for oral bioavailability but also for analytical method development and impurity profiling.[2][5][6]
The accurate detection and quantification of impurities are mandated by regulatory agencies like the ICH to ensure the safety and efficacy of the final drug product.[7] However, many of telmisartan's process-related impurities and degradation products share similarly poor solubility characteristics, leading to a host of analytical issues such as poor recovery, precipitation in HPLC systems, and inaccurate quantification.
This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help researchers, analytical scientists, and formulation experts navigate and resolve the complex solubility issues associated with telmisartan and its impurities.
I. Frequently Asked Questions (FAQs)
Q1: Why do my telmisartan impurity standards show low recovery during sample preparation for HPLC analysis?
A1: Low recovery is a classic symptom of solubility issues. Telmisartan and many of its related compounds are highly lipophilic and possess two benzimidazole rings and a carboxylic acid moiety, making their solubility highly pH-dependent.[2] If the diluent used for sample preparation has a pH between 3 and 7, the analytes will likely have very low solubility, leading to several problems:
-
Incomplete Dissolution: The impurity standard may not fully dissolve in the sample diluent, leading to an underestimation of its concentration.
-
Precipitation: Even if initially dissolved (perhaps with the aid of sonication or organic solvents), the impurity may precipitate out of the solution upon standing or when injected into an aqueous mobile phase.
-
Adsorption: Poorly solubilized analytes can adsorb onto glassware, pipette tips, and filter membranes, further reducing the amount that reaches the analytical column.[8]
Root Cause Analysis: The core issue is the mismatch between the analyte's physicochemical properties and the solvent environment. Telmisartan's carboxylic acid group (pKa ~4.1) means it is largely non-ionized and thus poorly soluble in acidic to neutral media. Solubility dramatically increases at high pH (e.g., pH > 8) when the carboxylic acid is deprotonated, or at very low pH (e.g., pH < 2) when the benzimidazole nitrogens are protonated.[3]
Troubleshooting Action:
-
Modify Diluent pH: The most effective strategy is to adjust the pH of your sample diluent. Preparing samples in a slightly basic solution, such as 0.01 M NaOH or a pH 8.0 phosphate buffer, can significantly enhance the solubility of telmisartan and its acidic impurities.[4]
-
Incorporate Organic Solvents: Use a mixture of an organic solvent and an aqueous buffer as your diluent. Acetonitrile and methanol are common choices. A starting point could be a 50:50 (v/v) mixture of acetonitrile and a pH 8.0 buffer.
-
Use a "Solubilize-then-Dilute" Approach: First, dissolve the impurity standard in a small amount of a strong organic solvent like DMSO or DMF, where telmisartan has better solubility.[9] Then, dilute this stock solution with your mobile phase or a suitable aqueous/organic mixture. Caution: Ensure the final concentration of the strong solvent is low enough (<1%) to not cause peak distortion or precipitation upon injection.
Q2: I'm observing unexpected peaks and baseline noise in my chromatogram after stressing a telmisartan sample under acidic conditions. Is this a solubility problem?
A2: Yes, this is very likely a solubility-related issue manifesting as chromatographic problems. During forced degradation studies, especially under hydrolytic stress (acidic or basic), new degradation products are formed.[7][10]
Under acidic conditions (e.g., 0.1 M HCl), while telmisartan's solubility might slightly increase compared to neutral pH, some of its degradation products may be less soluble. What you are likely observing is:
-
On-Column Precipitation: The impurity dissolves in the acidic stress medium but precipitates at the head of the analytical column when it comes into contact with the mobile phase, which may have a different pH or organic content. This can cause pressure fluctuations, split peaks, and baseline noise.
-
"Ghost" Peaks: The precipitated material may slowly redissolve with each subsequent injection, leading to broad, spurious peaks in later runs.
Troubleshooting Action:
-
Neutralize Before Injection: After the acid stress period, carefully neutralize the sample to a pH where both the parent drug and potential degradants are soluble (e.g., pH 8-9) before injection.
-
Optimize Mobile Phase: Ensure your mobile phase has sufficient organic content and a suitable pH to keep all compounds in solution throughout the chromatographic run. For telmisartan, a gradient elution starting with a higher aqueous component (at a suitable pH like 3.0, adjusted with phosphoric acid) and ramping up to a high percentage of acetonitrile is common.[11]
-
Filter Samples: Always filter stressed samples through a 0.45 µm filter compatible with your sample solvent to remove any particulate matter before injection.
Q3: My method for telmisartan impurities works well for the API, but when I analyze the formulated tablet, I get poor resolution and peak tailing. What's happening?
A3: This points to an excipient effect, which is often tied to localized pH changes and solubility. Telmisartan tablets are formulated with alkalizing agents (like sodium hydroxide or meglumine) to create a basic microenvironment upon disintegration.[3][12] This is essential to ensure the drug dissolves in the stomach and gets absorbed.
When you extract the tablet for analysis, these basic excipients will dissolve and raise the pH of your extraction solvent. This can cause several issues:
-
pH Shift upon Injection: Your extraction solvent might have a high pH, but your HPLC mobile phase might be acidic (e.g., pH 3.0). Injecting a plug of high-pH sample into a low-pH mobile phase can cause the telmisartan and its impurities to momentarily precipitate on the column, leading to peak broadening, tailing, and poor resolution.
-
Excipient Interference: Some excipients may be soluble in your extraction solvent and co-elute with your impurities, causing chromatographic interference.
Troubleshooting Action:
-
Control the Extraction pH: Use a buffered extraction solvent. Instead of a simple water/organic mix, use a buffer at a controlled pH (e.g., pH 8.0 phosphate buffer mixed with acetonitrile) to extract the drug from the tablet. This ensures a consistent pH.
-
Acidify Before Injection: A common strategy is to extract the tablet with a basic or neutral solvent to get everything into solution, and then add a small, controlled amount of acid (e.g., phosphoric acid) to the final sample solution to match the pH of the mobile phase before injection.
-
Perform a Centrifugation Step: After extracting the crushed tablet powder, centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pelletize insoluble excipients before filtering the supernatant.
II. Troubleshooting Guide: Low Analyte Recovery
Low recovery is one of the most common and frustrating challenges. This guide provides a systematic workflow to diagnose and solve the root cause.
Diagram: Troubleshooting Workflow for Low Recovery
Caption: A systematic workflow for diagnosing and resolving low recovery issues.
III. Experimental Protocols
Protocol 1: pH-Solubility Profiling of a Telmisartan Impurity
This protocol determines the aqueous solubility of an impurity across a range of pH values, which is critical for selecting an appropriate analytical diluent.
Materials:
-
Telmisartan impurity standard
-
Calibrated pH meter
-
Series of buffers (e.g., 0.1 M HCl for pH 1.2, acetate for pH 4.5, phosphate for pH 6.8, 7.4, and 9.0)
-
HPLC system with UV detector
-
Scintillation vials or microcentrifuge tubes
-
Orbital shaker/rotator
Procedure:
-
Prepare Supersaturated Solutions: Add an excess amount of the impurity standard (e.g., 5-10 mg) to 1 mL of each buffer in separate vials. The solid should be clearly visible at the bottom.
-
Equilibrate: Tightly cap the vials and place them on an orbital shaker. Equilibrate at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Solid from Liquid: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Sample and Dilute: Carefully withdraw a known volume of the clear supernatant. Do not disturb the pellet. Dilute the supernatant with a suitable solvent (e.g., mobile phase or 50:50 acetonitrile:water) to a concentration within the linear range of your analytical method.
-
Quantify: Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved impurity.
-
Calculate Solubility: Back-calculate the original concentration in the supernatant to determine the solubility in mg/mL or µg/mL at each pH.
-
Plot Data: Plot solubility (Y-axis) versus pH (X-axis) to visualize the pH-solubility profile.
Diagram: pH and Telmisartan Ionization State
The solubility of telmisartan is directly linked to its ionization state, which is governed by the pH of the medium.
Caption: Relationship between environmental pH, telmisartan's ionization state, and resulting aqueous solubility.
IV. Data Summary
The following table summarizes the physicochemical properties of telmisartan and its solubility characteristics, which are crucial for troubleshooting.
| Parameter | Value / Characteristic | Implication for Analysis | Source |
| Chemical Name | 4'-[(1,4'-dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carboxylic acid | Complex structure with multiple functional groups. | [13] |
| BCS Class | Class II | High permeability, low solubility. Dissolution is the rate-limiting step for absorption and a key challenge for analysis. | [3][4][14] |
| pKa | ~3.5-4.5 (Carboxylic Acid)~6.0-7.0 (Benzimidazole) | Dual pKa values lead to complex pH-dependent solubility. Exists as a zwitterion in the physiological pH range. | [5][6] |
| Aqueous Solubility | Practically insoluble at pH 3-7.[5][6] | Sample and mobile phase pH must be controlled to be outside this range (either <3 or >8) to ensure dissolution. | [5][6] |
| Solubility in Organic Solvents | Soluble in DMSO and DMF.[9] Sparingly soluble to soluble in methanol, ethanol, and acetonitrile.[9][15] | Useful for preparing concentrated stock solutions. The final concentration of these strong solvents in the sample must be minimized. | [9][15] |
| Common Impurities | Process-related (e.g., Telmisartan Related Compound A/B) and degradation products.[11][16] | Many impurities share similar poor solubility profiles with the parent API, requiring the same careful solvent selection. | [17][] |
V. References
-
Pharmaceutical formulations comprising telmisartan and hydrochlorothiazide. Google Patents.
-
Enhanced Solubility of Telmisartan Phthalic Acid Cocrystals within the pH Range of a Systemic Absorption Site. ACS Omega. [Link]
-
A Comparative Study on Interactions and Influence of Alkalizers on Dissolution Rate of Telmisartan. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Hot-Melt Extruded Amorphous Solid Dispersion for Solubility, Stability, and Bioavailability Enhancement of Telmisartan. MDPI. [Link]
-
Solubility data of telmisartan in various nonvolatile solvents. ResearchGate. [Link]
-
Structural Characterization and Pharmaceutical Evaluation of Telmisartan Hydrochloride Salts. MDPI. [Link]
-
Enhancement Of Solubility And Dissolution Rate Of Telmisartan By Co-Crystallization Technique. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility. PMC - NIH. [Link]
-
Telmisartan: Quality Control, Purity and Solid State Characterization. ResearchGate. [Link]
-
Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility. Semantic Scholar. [Link]
-
Improvement in solubility of BCS class II drug: Telmisartan. World Journal of Biology and Pharmaceutical Sciences. [Link]
-
RP-HPLC Method for Determination of Azelnidipine and Telmisartan in Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology. [Link]
-
Preparation of Telmisartan Salts with Improved Solubility. Google Patents.
-
Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PubMed. [Link]
-
Micardis, INN-telmisartan. European Medicines Agency (EMA). [Link]
-
Simultaneous determination of related substances of telmisartan and hydrochlorothiazide. Semantic Scholar. [Link]
-
Measurement and correlation of the solubility of telmisartan (form A) in nine different solvents from (277.85 to 338.35) K. [Link]
-
Enhanced Solubility of Telmisartan Phthalic Acid Cocrystals within the pH Range of a Systemic Absorption Site. PubMed Central. [Link]
-
Stress degradation studies on Telmisartan and development of a validated method by UV spectrophotometry in bulk and pharmaceutical dosage forms. NIH. [Link]
-
Troubleshooting Low Recovery Rates in Chromatographic Analysis. WelchLab. [Link]
-
Telmisartan Tablets. USP-NF. [Link]
-
Comparative Study of Forced Degradation Behavior of Telmisartan. Longdom Publishing. [Link]
-
Telmisartan released at pH 4.5 from different commercial samples (80 mg strength). [Link]
-
Preparation and Characterization of Liquisolid Compacts for Improved Dissolution of Telmisartan. PMC - NIH. [Link]
-
Stability-indicating HPLC method for simultaneous estimation of low level impurities of telmisartan and hydrochlorothiazide in tablet dosage forms. ResearchGate. [Link]
-
Improvement of Solubility and Dissolution of Telmisartan by Solid Dispersion Technique: An investigation on Effects of Carrier using Multiple Comparison Analysis. Indian Journal of Pharmaceutical Sciences. [Link]
-
HPLC Troubleshooting Guide. [Link]
-
Determination of telmisartan and forced degradation behavior by rp-hplc in tablet dosage form. SciSpace. [Link]
-
Telmisartan. [Link]
-
A comparative evaluation of the quality of ten generic telmisartan tablets with the brand. Academic Journals. [Link]
-
TELMISARTAN. Gsrs. [Link]
Sources
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Enhanced Solubility of Telmisartan Phthalic Acid Cocrystals within the pH Range of a Systemic Absorption Site - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. GSRS [gsrs.ncats.nih.gov]
- 14. ijpsonline.com [ijpsonline.com]
- 15. publications.aston.ac.uk [publications.aston.ac.uk]
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- 17. ema.europa.eu [ema.europa.eu]
Validation & Comparative
A Comprehensive Guide to the Validation of HPLC Methods for Telmisartan Impurities Analysis Following ICH Guidelines
This guide provides an in-depth, scientifically grounded framework for the validation of High-Performance Liquid Chromatography (HPLC) methods designed for the quantification of impurities in Telmisartan, a widely used angiotensin II receptor blocker. As a pharmaceutical analyst, ensuring the purity of active pharmaceutical ingredients (APIs) like Telmisartan is not merely a procedural step but a cornerstone of drug safety and efficacy. This document is structured to provide not just the "how" but the critical "why" behind each validation parameter, grounded in the authoritative principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3]
The objective of any analytical method validation is to demonstrate its suitability for the intended purpose.[3] For an impurity method, this translates to the reliable detection and accurate quantification of all potential process-related and degradation impurities that might be present in the Telmisartan drug substance. This guide will walk you through the essential validation characteristics, offering practical experimental protocols and insights gleaned from extensive experience in the field.
The Importance of Impurity Profiling for Telmisartan
Telmisartan, chemically known as 4'-[[4-methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl]methyl]biphenyl-2-carboxylic acid, is a complex molecule with the potential for various impurities arising from its synthesis, degradation, or storage.[4] The presence of these impurities, even in minute quantities, can significantly impact the safety and efficacy of the final drug product. Therefore, a robust and validated analytical method is paramount for their control.
Here is a representation of the chemical structure of Telmisartan:
A Visual Roadmap to HPLC Method Validation
The validation process is a systematic journey to characterize a method's performance. The following diagram illustrates the interconnectedness of the key validation parameters as stipulated by ICH guidelines.
Caption: A workflow diagram illustrating the sequential and interconnected nature of HPLC method validation parameters as per ICH guidelines.
In-Depth Exploration of Validation Parameters
Specificity: The Cornerstone of a Stability-Indicating Method
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For a Telmisartan impurity method, this is arguably the most critical parameter. A stability-indicating method must be able to separate and quantify the impurities from the main drug peak and from each other.
Experimental Protocol for Specificity:
-
Blank and Placebo Analysis: Inject the diluent (blank) and a placebo (a mixture of all formulation excipients without the API) to ensure no interfering peaks are present at the retention times of Telmisartan and its known impurities.
-
Impurity Spiking: Prepare a solution of Telmisartan and spike it with known impurities at their specified reporting levels. The method must demonstrate adequate resolution between all peaks.
-
Forced Degradation Studies: This is the ultimate test of specificity. Subject Telmisartan to various stress conditions to induce degradation and generate potential degradation products.[5][6][7] The goal is to demonstrate that the method can separate these newly formed impurities from the parent drug and any process impurities.
-
Acid Hydrolysis: Treat Telmisartan with an acid (e.g., 0.1M HCl) at an elevated temperature (e.g., 80°C).[5][8]
-
Base Hydrolysis: Treat Telmisartan with a base (e.g., 0.1M NaOH) at an elevated temperature (e.g., 80°C).[5][8] Telmisartan is known to be susceptible to alkaline hydrolysis.[6]
-
Oxidative Degradation: Expose Telmisartan to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[5][8]
-
Thermal Degradation: Expose solid Telmisartan to dry heat (e.g., 50°C for 60 days).[5]
-
Photolytic Degradation: Expose Telmisartan solution to UV light or sunlight.[5][8]
-
Acceptance Criteria: The method is considered specific if there is no interference from the blank, placebo, and all known impurities and degradation products are well-resolved from the Telmisartan peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is highly recommended to confirm the homogeneity of the peaks.
Linearity and Range: Establishing a Quantitative Relationship
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[2][9]
Experimental Protocol for Linearity and Range:
-
Prepare a series of at least five solutions of each impurity and Telmisartan, with concentrations spanning from the limit of quantitation (LOQ) to 120% or 150% of the specification limit for each impurity.
-
Inject each solution in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
Correlation Coefficient (r²): Typically ≥ 0.998.[5]
-
Y-intercept: Should be close to zero.
-
Range: The specified range is derived from the linearity studies and should encompass the expected levels of impurities in the samples.[2]
| Parameter | Typical Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Y-intercept | Should not be significantly different from zero |
| Range | From LOQ to 120% of the impurity specification limit |
Accuracy: Closeness to the True Value
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. For impurity analysis, accuracy is typically determined by recovery studies.
Experimental Protocol for Accuracy:
-
Spike a placebo or a sample of Telmisartan with known amounts of each impurity at a minimum of three concentration levels (e.g., LOQ, 100%, and 120% of the specification limit).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of each impurity.
Acceptance Criteria: The mean percentage recovery should be within a pre-defined range, typically 80-120% for impurities at low concentrations.
Precision: Measuring Variability
Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Experimental Protocol for Precision:
-
Repeatability (Intra-assay Precision):
-
Prepare six replicate samples of Telmisartan spiked with impurities at the specification limit.
-
Analyze these samples on the same day, by the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-assay Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for the combined data from both studies.
-
Acceptance Criteria: The %RSD for repeatability and intermediate precision should be within acceptable limits, typically not more than 10% for impurity analysis.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Method Sensitivity
The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol for LOD and LOQ:
These can be determined based on:
-
Signal-to-Noise Ratio: By comparing the signal from samples with known low concentrations of analyte with those of blank samples. A signal-to-noise ratio of 3:1 is generally acceptable for LOD and 10:1 for LOQ.
-
Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
Acceptance Criteria: The LOQ should be at or below the reporting threshold for impurities.
Robustness: Resilience to Minor Variations
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9]
Experimental Protocol for Robustness:
Introduce small, deliberate variations to the method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2°C)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
pH of the mobile phase buffer (e.g., ± 0.1 units)
Analyze a system suitability solution and a spiked sample under each varied condition and evaluate the impact on system suitability parameters and the quantification of impurities.
Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the results of the analysis should not be significantly affected by the variations.
System Suitability: Ensuring System Performance
System suitability testing is an integral part of an analytical procedure and is performed to ensure that the chromatographic system is adequate for the intended analysis.[10][11]
Experimental Protocol for System Suitability:
-
Prepare a system suitability solution containing Telmisartan and its critical impurities.
-
Inject this solution before starting the analytical run and periodically throughout the run.
-
Evaluate the following parameters:
-
Resolution (Rs): The separation between critical peak pairs.
-
Tailing Factor (T): The symmetry of the peaks.
-
Theoretical Plates (N): A measure of column efficiency.
-
Repeatability (%RSD): The precision of replicate injections.
-
Acceptance Criteria:
| System Suitability Parameter | Typical Acceptance Criteria |
| Resolution (Rs) | > 2.0 between critical peaks |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Repeatability (%RSD) | ≤ 2.0% for the main peak and ≤ 5.0% for impurity peaks |
Comparative Data for a Validated HPLC Method
The following table summarizes typical performance data for a validated RP-HPLC method for the determination of Telmisartan impurities. This data is a composite representation from various published methods.
| Validation Parameter | Typical Results |
| Specificity | No interference from blank, placebo, and all known impurities and degradants are well-resolved. |
| Linearity (r²) | ≥ 0.999 for Telmisartan and all impurities. |
| Range | LOQ to 150% of the specification limit for each impurity. |
| Accuracy (% Recovery) | 98.0% - 102.0% for all impurities. |
| Precision (%RSD) | Repeatability: < 2.0%; Intermediate Precision: < 3.0% |
| LOD | Typically in the range of 0.01 - 0.05 µg/mL. |
| LOQ | Typically in the range of 0.03 - 0.15 µg/mL. |
| Robustness | System suitability parameters met under all varied conditions. |
Conclusion
The validation of an HPLC method for the determination of impurities in Telmisartan is a rigorous but essential process to ensure the quality and safety of the drug product. By systematically evaluating each validation parameter as outlined in the ICH guidelines, researchers and drug development professionals can establish a reliable and robust analytical method. This guide provides a comprehensive framework, combining theoretical principles with practical experimental protocols, to aid in the successful validation of these critical analytical procedures.
References
-
ICH Guideline Q2(R2) on Validation of Analytical Procedures. European Medicines Agency. [Link]
-
Shrivastava, S., et al. (2018). Development and Validation of Stability Indicating HPLC Method for the Determination of Process and Degradation Related Impurities in Telmisartan Drug. Chemical Methodologies. [Link]
-
Pharmaffiliates. Telmisartan-impurities. [Link]
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Sahu, K., et al. (2011). Comparative Study of Forced Degradation Behavior of Telmisartan by UPLC and HPLC and Development of Validated Stability Indicating Assay Method According to ICH Guidelines. ResearchGate. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Patel, B. H., et al. (2012). Isocratic RP-HPLC method validation of Telmisartan in pharmaceutical formulation with stress test stability evaluation of drug substance. ResearchGate. [Link]
-
Ravisankar, P., et al. Determination of telmisartan and forced degradation behavior by rp-hplc in tablet dosage form. SciSpace. [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Kumar, S., et al. (2015). Stress degradation studies on Telmisartan and development of a validated method by UV spectrophotometry in bulk and pharmaceutical dosage forms. National Institutes of Health. [Link]
-
Patel, P. B., et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
-
Gholave, J. V., et al. (2020). Development and Validation of a Stability-indicating RP-HPLC Method for the Simultaneous Determination of Telmisartan and its Related Substances in Telmisartan Bulk Drug Substance. Late Pushpadevi Patil Arts & Science College. [Link]
- Google Patents. (2016). Novel impurity of telmisartan and synthesis method thereof.
-
Kumar, S. A., et al. (2021). DEVELOPMENT AND VALIDATION OF TELMISARTAN IN TABLET DOSAGE FORM BY RP-HPLC ASSAY TECHNOLOGY. Rasayan Journal of Chemistry. [Link]
-
Sahu, K., et al. (2011). Comparative Study of Forced Degradation Behavior of Telmisartan b. Longdom Publishing. [Link]
-
National Center for Biotechnology Information. Telmisartan amide. PubChem. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Pharmaguideline. System Suitability in HPLC Analysis. [Link]
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- 7. Stress degradation studies on Telmisartan and development of a validated method by UV spectrophotometry in bulk and pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. ema.europa.eu [ema.europa.eu]
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- 11. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
A Comparative Analysis of Impurities in Generic and Branded Telmisartan: A Technical Guide for Researchers
This guide provides a detailed comparative analysis of the impurity profiles of generic and branded telmisartan, the active pharmaceutical ingredient (API) in medications such as Micardis®. Designed for researchers, scientists, and drug development professionals, this document delves into the origins of impurities, analytical methodologies for their detection, and the regulatory landscape governing their acceptable limits. By synthesizing data from pharmacopeial standards, regulatory filings, and peer-reviewed studies, this guide offers a framework for understanding and evaluating the quality of telmisartan from different manufacturing sources.
Introduction: The Principle of Bioequivalence and the Question of Purity
Generic drugs are approved based on the principle of bioequivalence, which ensures they deliver the same amount of active ingredient to the site of action at the same rate as the brand-name drug. While therapeutic equivalence is well-established, subtle differences can exist in the impurity profiles between brand and generic products. These differences arise from variations in synthetic routes, purification processes, and the excipients used in the final formulation.[1][2]
For an API like telmisartan, an angiotensin II receptor blocker used in the management of hypertension, ensuring strict control over impurities is paramount to safety and efficacy. Impurities can be pharmacologically active, toxic, or impact the stability of the drug product. Therefore, a thorough understanding of the potential impurities is a critical aspect of drug development and quality control.
The Landscape of Telmisartan Impurities
Impurities in telmisartan can be broadly categorized into three groups:
-
Process-Related Impurities: These are substances that originate from the manufacturing process. They include unreacted starting materials, intermediates, by-products from side reactions, and reagents or catalysts.[3]
-
Degradation Products: These impurities form during storage or handling of the API or the finished drug product due to exposure to light, heat, humidity, or interaction with excipients. Forced degradation studies under stress conditions (e.g., acid, base, oxidation) are crucial for identifying these potential degradants.[3]
-
Contaminants: This category includes materials that are unintentionally introduced into the product, such as heavy metals or other environmental contaminants. A significant concern in recent years for the 'sartan' class of drugs has been the formation of nitrosamine impurities.
Pharmacopeial Impurities
The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) list several specified impurities for telmisartan. These are impurities that are known and have been characterized. The structures of some key specified impurities are critical for analytical chemists to identify.
One study that compared ten generic telmisartan tablets with the brand product, Micardis®, found that while many generics had comparable quality, some exhibited a "huge number of impurities" and a few had individual impurities that were outside the USP acceptance criteria of not more than 0.2%.[4] This highlights that while generics must meet the overall specification, their specific impurity profiles can vary.[1][4]
Origins of Process-Related Impurities: A Synthesis Pathway Perspective
The specific impurity profile of a telmisartan API is intrinsically linked to its synthetic route. Different manufacturers, particularly between the innovator and various generic producers, may employ different synthetic strategies to optimize yield, cost, or environmental impact. These variations are a primary reason for differences in impurity profiles.
A common synthetic approach for telmisartan involves the condensation of two key benzimidazole intermediates followed by alkylation. The diagram below illustrates a generalized synthetic pathway and highlights the potential points where process-related impurities can be introduced.
Caption: Nitrosamine Impurity Risk Assessment and Mitigation Workflow.
Manufacturers of both brand and generic telmisartan are required to perform this risk assessment and implement control strategies if a risk is identified. This may involve changing the synthesis route to avoid risky reagents, tightening specifications for raw materials, or introducing specific purification steps to remove any potential nitrosamines.
Analytical Methodology: Detecting and Quantifying Impurities
The cornerstone of impurity analysis is high-performance liquid chromatography (HPLC), typically with UV detection. A robust, stability-indicating HPLC method is one that can separate the API from all known impurities and degradation products, ensuring that the quantification of the API is not affected by co-eluting peaks.
Comparative Data: Regulatory Limits
While direct head-to-head quantitative data from specific batches of brand and generic products is often proprietary, a meaningful comparison can be made by examining the acceptance criteria stipulated by the pharmacopoeias. Both brand and generic manufacturers must comply with these limits to release their products.
| Impurity Type | USP/EP Specification Limit | Rationale |
| Specified, Identified Impurity | Typically ≤ 0.2% | The structure is known, and a toxicological assessment has been performed. |
| Specified, Unidentified Impurity | Typically ≤ 0.2% | The impurity is consistently present but its structure is not fully elucidated. |
| Unspecified Impurity | Typically ≤ 0.10% | This is a general limit for any single impurity that is not routinely listed. |
| Total Impurities | Typically ≤ 1.0% | The sum of all impurities above the reporting threshold (e.g., 0.05%). |
Note: These are typical limits and can vary for specific impurities or products. The official pharmacopeial monograph should always be consulted.
A study on various angiotensin receptor blockers, including telmisartan, concluded that the evaluated branded and generic products all met the established pharmacopeial standards for impurities, indicating their optimal quality from a regulatory standpoint.
Experimental Protocol: Stability-Indicating RP-HPLC Method
The following protocol is a representative example of a validated, stability-indicating RP-HPLC method for the analysis of telmisartan and its related substances, synthesized from published methodologies. [3][5] Objective: To quantify known and unknown impurities in a telmisartan drug substance or product.
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
-
Column: Symmetry Shield RP8 (150 mm x 4.6 mm, 3.5 µm) or equivalent C8/C18 column. [3]* Mobile Phase A: 0.05% Trifluoroacetic Acid (TFA) in water. [3]* Mobile Phase B: Acetonitrile. [3]* Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 10 50 50 25 20 80 30 20 80 32 70 30 | 35 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C. [5]* Detection Wavelength: 230 nm. [3]* Injection Volume: 10 µL.
3. Sample and Standard Preparation:
-
Diluent: Acetonitrile and water (50:50 v/v).
-
Standard Solution: Prepare a solution of Telmisartan Reference Standard (RS) at a concentration of approximately 0.5 mg/mL.
-
Resolution Solution: Prepare a solution containing Telmisartan RS and available impurity reference standards to confirm the separation of all key components.
-
Test Sample Solution: Accurately weigh and dissolve the telmisartan API or powdered tablets to achieve a final concentration of approximately 0.5 mg/mL of telmisartan.
4. Method Validation (Self-Validating System):
-
Specificity: Forced degradation studies must be performed (acid, base, peroxide, heat, light). The method is specific if the main telmisartan peak is resolved from all degradation product peaks with a resolution of >1.5.
-
Linearity: Demonstrate linearity for telmisartan and all specified impurities over a range of concentrations (e.g., from the Limit of Quantitation to 150% of the specification limit).
-
Accuracy: Perform recovery studies by spiking known amounts of impurities into the sample matrix.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration at which the impurities can be reliably detected and quantified, respectively.
Trustworthiness of the Protocol: This method's trustworthiness is established through rigorous validation as per ICH guidelines. The forced degradation study is a critical component; by demonstrating that the method can separate the API from degradation products formed under harsh conditions, it provides high confidence that it can also separate any potential impurities present in routine samples.
Conclusion: A Framework for Evaluation
The comparison of impurities between brand and generic telmisartan is not a simple matter of one being "cleaner" than the other. Both are required to meet stringent quality and purity standards set by regulatory authorities. However, the impurity profiles can and do differ due to variations in the synthetic pathway and manufacturing process.
For researchers and drug development professionals, the key takeaways are:
-
Acknowledge Variation: Be aware that different sources of telmisartan API may contain different types and levels of process-related impurities.
-
Trust but Verify: While all approved products meet specifications, an in-house verification of the impurity profile using a validated, stability-indicating method is a prudent step in risk management, especially when changing API suppliers.
-
Focus on Control: The ultimate goal is not necessarily an "impurity-free" product, which is unattainable, but a product with a consistent, well-characterized, and controlled impurity profile that is proven to be safe and effective.
This guide provides the foundational knowledge to approach this topic with scientific rigor, ensuring that decisions are based on a comprehensive understanding of chemistry, analytics, and regulatory science.
References
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A comparative evaluation of the quality of ten generic telmisartan tablets with the brand. (2013). Academic Journals. [Link]
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(PDF) Commercial Telmisartan Tablets: A Comparative Evaluation with Innovator Brand Micardis. (2025). ResearchGate. [Link]
-
telmisartan-teva-epar-public-assessment-report_en.pdf. (2009). European Medicines Agency (EMA). [Link]
-
A comprehensive quality control and cost comparison study of branded and generic angiotensin receptor blockers. (2024). NIH. [Link]
-
A comparative evaluation of the quality of ten generic telmisartan tablets with the brand. (2013). Academic Journals. [Link]
-
PUBLIC ASSESSMENT REPORT of the Medicines Evaluation Board in the Netherlands Telmisartan Sandoz 20 mg, 40 mg, and 80 mg tablets. (2011). Geneesmiddeleninformatiebank. [Link]
-
PUBLIC ASSESSMENT REPORT of the Medicines Evaluation Board in the Netherlands Telmisartan/Hydrochloorthiazide Chemo Ibérica 40. (2013). Geneesmiddeleninformatiebank. [Link]
-
PUBLIC ASSESSMENT REPORT of the Medicines Evaluation Board in the Netherlands Telmisartan/Hydrochloorthiazide Liconsa 40 mg/12.5. (2013). Cbg-meb.nl. [Link]
-
Public Assessment Report Scientific discussion Telspes (telmisartan) SE/H/1232/01-03/DC. (2010). Unknown Source. [Link]
-
Development and Validation of Stability Indicating HPLC Method for the Determination of Process and Degradation Related Impurities in Telmisartan Drug. (2018). Chemical Methodologies. [Link]
-
Development and Validation of a Stability-indicating RP-HPLC Method for the Simultaneous Determination of Telmisartan and its Related Substances in Telmisartan Bulk Drug Substance. (2020). Taylor & Francis Online. [Link]
-
THE COMPARATIVE ANALYTICAL METHOD DEVELOPMENT STUDY OF GENERIC VS BRANDED DRUGS. (2023). Scholar9. [Link]
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(PDF) A Validated RP-HPLC Method for Estimation of Telmisartan and Metoprolol in its Bulk Form. (2025). ResearchGate. [Link]
-
Efficient and improved synthesis of Telmisartan. (2010). PMC - PubMed Central - NIH. [Link]
-
An improved synthesis of telmisartan via the copper-catalyzed cyclization of o-haloarylamidines. (2020). RSC Publishing. [Link]
-
Concise Synthesis of Telmisartan via Decarboxylative Cross-Coupling. (2008). ACS Publications. [Link]
-
An improved synthesis of Telmisartan: an antihypertensive drug. (Unknown Date). Arkivoc. [Link]
- WO2012028925A2 - An improved process for the preparation of telmisartan. (Unknown Date).
-
Simultaneous determination of related substances of telmisartan and hydrochlorothiazide in tablet dosage form by using reversed phase high performance liquid chromatographic method. (Unknown Date). NIH. [Link]
-
Simultaneous Determination of Telmisartan Impurities and Chlorthalidone impurities by UPLC. (2014). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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A Senior Application Scientist's Guide to Inter-Laboratory Validation of a Telmisartan Impurity Method
Introduction: The Imperative of Purity in Telmisartan Manufacturing
Telmisartan is a widely prescribed angiotensin II receptor blocker for the management of hypertension.[1] As with any active pharmaceutical ingredient (API), controlling impurities is of paramount importance to ensure the safety and efficacy of the final drug product. Regulatory bodies worldwide mandate stringent control over impurities, which can originate from starting materials, intermediates, or degradation of the API.[1] Consequently, a robust, reliable, and validated analytical method for the quantification of these impurities is a cornerstone of quality control in telmisartan manufacturing.
This guide provides an in-depth exploration of the inter-laboratory validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for telmisartan impurities. We will not only detail the "how" but, more critically, the "why" behind the experimental design and validation parameters, drawing from established regulatory guidelines and scientific best practices. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to ensure analytical methods are transferable and consistently perform as intended across different laboratories.
The Analytical Challenge: Separating a Multitude of Impurities
The synthesis of telmisartan can result in several process-related impurities, and the drug substance itself can degrade under various stress conditions to form degradation products.[1][2] A suitable analytical method must be able to separate and quantify all known and potential unknown impurities. Several HPLC and UPLC methods have been developed for this purpose.[3][4] For the context of this guide, we will focus on a stability-indicating RP-HPLC method that has demonstrated the ability to resolve telmisartan from its known process-related and degradation impurities.[1]
Comparative Overview of Analytical Methodologies
While various analytical techniques can be employed for impurity profiling, HPLC remains the gold standard for its robustness, resolving power, and wide applicability.
| Methodology | Advantages | Disadvantages | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Robust, reliable, well-established, versatile for various impurities. | Longer run times compared to UPLC, higher solvent consumption. | Routine quality control, stability studies, impurity profiling. |
| Ultra-Performance Liquid Chromatography (UPLC) | Faster analysis, better resolution, lower solvent consumption. | Higher backpressure requires specialized equipment, potentially less robust for method transfer. | High-throughput screening, complex impurity profiles. |
| High-Performance Thin-Layer Chromatography (HPTLC) | Cost-effective, high sample throughput, simple operation. | Lower resolution and sensitivity compared to HPLC/UPLC, less suitable for quantification of trace impurities. | Limit tests for known impurities, preliminary screening. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | High specificity and sensitivity, enables impurity identification. | More complex instrumentation, higher cost, may not be necessary for routine quantification. | Impurity identification and characterization, analysis of genotoxic impurities. |
For the purpose of routine quality control and ensuring method transferability, a well-validated HPLC method provides an optimal balance of performance and reliability.
The Foundation of Trust: Method Validation According to ICH Q2(R1)
Before an analytical method can be considered for inter-laboratory validation, it must first be thoroughly validated in the originating laboratory to demonstrate its suitability for the intended purpose.[5] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[6][7]
Key Validation Parameters
The following parameters are essential for validating an impurity method:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] For a telmisartan impurity method, this involves demonstrating the separation of all known impurities from each other and from the main telmisartan peak.[1] Forced degradation studies are crucial here to generate potential degradation products and prove the method's stability-indicating nature.[2][9][10]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[8] This is typically demonstrated by a linear relationship between the peak area and the concentration of each impurity.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5]
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8] For impurity methods, this is often determined by recovery studies, where known amounts of impurities are spiked into the drug substance.
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[8] This is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Within-laboratory variations, such as different days, different analysts, or different equipment.
-
Reproducibility: Precision between laboratories (this is the focus of inter-laboratory validation).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[1]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2]
Inter-Laboratory Validation: Ensuring Method Transferability
Once a method is validated in the originating laboratory (the "sending unit" or SU), an inter-laboratory validation, also known as analytical method transfer (AMT), is performed to ensure that a receiving laboratory (RU) can achieve comparable results.[11][12] This is a critical step before the method can be implemented for routine quality control in another facility.
The Inter-Laboratory Validation Workflow
The process of inter-laboratory validation should be systematic and well-documented.[13][14]
Caption: A typical workflow for inter-laboratory validation of an analytical method.
Experimental Protocol: Inter-Laboratory Validation of a Telmisartan Impurity HPLC Method
This protocol is based on a representative stability-indicating HPLC method for telmisartan and its impurities.[1]
Analytical Method
-
Column: Symmetry Shield RP8 (150 mm x 4.6 mm, 3.5 µm) or equivalent
-
Mobile Phase A: 0.05% Trifluoroacetic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 10 40 20 60 25 80 30 20 | 35 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Diluent: Methanol
Inter-Laboratory Validation Protocol
Objective: To demonstrate that the receiving unit (RU) can successfully perform the HPLC method for the determination of related substances in telmisartan and obtain results comparable to the sending unit (SU).
Scope: This protocol applies to the inter-laboratory validation of the specified telmisartan impurity method.
Responsibilities:
-
Sending Unit (SU):
-
Provide the validated analytical method.
-
Prepare and approve the inter-laboratory validation protocol.
-
Provide well-characterized telmisartan API and impurity reference standards.
-
Provide a batch of telmisartan API to be tested.
-
Train the analysts from the RU.
-
Analyze the transfer samples.
-
-
Receiving Unit (RU):
-
Review and approve the protocol.
-
Ensure that the required equipment and reagents are available and qualified.
-
Participate in the training.
-
Analyze the transfer samples according to the protocol.
-
Report all results and any deviations to the SU.
-
Materials:
-
Telmisartan API (one batch)
-
Telmisartan related impurities reference standards
-
All necessary reagents and solvents of HPLC grade
Procedure:
-
Protocol Agreement: Both SU and RU must formally agree on and sign the validation protocol before the study begins.
-
Analyst Training: The SU will provide comprehensive training to the analysts from the RU on the execution of the analytical method.
-
Sample Analysis: Both laboratories will analyze the same batch of telmisartan API in parallel. The following analyses will be performed:
-
Six independent preparations of the telmisartan API sample.
-
A spiked sample prepared by adding known amounts of specified impurities to the telmisartan API at the specification limit. This will be prepared in triplicate.
-
-
Data Reporting: The RU will report the individual results, mean, standard deviation, and relative standard deviation (%RSD) for the six replicate preparations. For the spiked sample, the recovery of each impurity will be calculated. All chromatograms and integration parameters must be documented and shared with the SU.
-
Statistical Analysis: The SU will perform a statistical comparison of the results obtained by both laboratories. This may include an F-test to compare the variances and a t-test to compare the means.[15] Outlier tests, such as Grubbs's test, should be applied to the data.[16]
Acceptance Criteria
The acceptance criteria should be pre-defined in the validation protocol.[12]
| Parameter | Acceptance Criteria |
| Precision (6 replicate preparations) | The %RSD for each specified impurity and the total impurities should be comparable between the two laboratories. The difference in the mean values for each impurity should not exceed a pre-defined limit (e.g., ±25% relative difference for impurities at the specification limit). |
| Accuracy (Spiked Sample Recovery) | The mean recovery of each spiked impurity should be within 80.0% to 120.0% for both laboratories. The difference in the mean recovery between the two laboratories should not be more than 10%. |
| System Suitability | All system suitability parameters (e.g., resolution, tailing factor, theoretical plates) must be met for all chromatographic runs in both laboratories. |
Visualizing the Validation Logic
The relationship between the core validation parameters can be visualized to understand their interdependence.
Caption: Interdependence of key analytical method validation parameters.
Hypothetical Comparative Data
The following table presents a hypothetical data set from a successful inter-laboratory validation study.
| Impurity | Sending Unit (SU) | Receiving Unit (RU) | Acceptance Criteria | Result |
| Impurity A (%w/w) | Mean: 0.08, %RSD: 2.5 | Mean: 0.09, %RSD: 3.1 | Mean Difference: ±25%, %RSD comparable | Pass |
| Impurity B (%w/w) | Mean: 0.12, %RSD: 1.8 | Mean: 0.11, %RSD: 2.2 | Mean Difference: ±25%, %RSD comparable | Pass |
| Total Impurities (%w/w) | Mean: 0.25, %RSD: 1.5 | Mean: 0.27, %RSD: 1.9 | Mean Difference: ±20%, %RSD comparable | Pass |
| Recovery of Spiked Impurity C (%) | 98.5 | 101.2 | 80.0-120.0%, Difference ≤10% | Pass |
| Recovery of Spiked Impurity D (%) | 95.3 | 99.8 | 80.0-120.0%, Difference ≤10% | Pass |
Conclusion: A Commitment to Analytical Excellence
The inter-laboratory validation of an analytical method for telmisartan impurities is not merely a regulatory formality; it is a scientific imperative that underpins the quality and safety of the final drug product. A successful method transfer provides documented evidence that the method is robust and will perform consistently in its new environment. By following a structured approach, as outlined in this guide, and fostering clear communication between the sending and receiving laboratories, pharmaceutical manufacturers can ensure the integrity of their analytical data and, ultimately, the quality of the medicines they produce.
References
- Chemical Methodologies. (2018).
- International Journal of Pharmaceutical Sciences Review and Research. (2014). Simultaneous Determination of Telmisartan Impurities and Chlorthalidone impurities by UPLC.
- Analytical Chemistry Letters. (2020).
- International Journal of Pharmaceutical Research and Applications. (2021).
- International Journal of Pharmaceutical and Bio-Medical Analysis. (2024). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF TELMISARTAN AND HYDROCHLOROTHIAZID.
- SciSpace. (n.d.). Determination of telmisartan and forced degradation behavior by rp-hplc in tablet dosage form.
- QbD Group. (2025). Analytical Method Transfer: step-by-step guide & best practices.
- European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- National Center for Biotechnology Information. (n.d.). Stress degradation studies on Telmisartan and development of a validated method by UV spectrophotometry in bulk and pharmaceutical dosage forms.
- World Health Organization. (n.d.). Annex 7 WHO guidelines on transfer of technology in pharmaceutical manufacturing.
- Lab Manager. (n.d.). Analytical Method Transfer: Best Practices and Guidelines.
- PubMed Central. (n.d.). Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS.
- Archimer. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed.
- Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Pharmaguideline. (2025). Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices.
- Oxford Academic. (n.d.).
- APV Mainz. (n.d.). Transfer of Analytical Procedures: Position Paper.
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- YouTube. (2024).
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A Comparative Guide to the Accuracy and Precision of Telmisartan Impurity Quantification
For researchers, scientists, and drug development professionals, ensuring the purity of an active pharmaceutical ingredient (API) like telmisartan is not merely a quality control checkbox; it is a fundamental requirement for drug safety and efficacy. The presence of impurities, even at trace levels, can impact the therapeutic performance and pose risks to patients.[1] This guide provides an in-depth comparison of analytical methodologies for the quantification of telmisartan impurities, focusing on the critical performance metrics of accuracy and precision, supported by experimental data and established regulatory standards.
The Criticality of Impurity Profiling in Telmisartan
Telmisartan is a potent angiotensin II receptor blocker (ARB) widely prescribed for hypertension.[2][3] Its synthesis and storage can give rise to various impurities, including process-related substances, degradation products, and intermediates.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (Q3A/B) that mandate the reporting, identification, and toxicological qualification of impurities exceeding specific thresholds.[4][5][6][7][8] Therefore, employing analytical methods that are not only sensitive but exceptionally accurate and precise is paramount.
Common Telmisartan Impurities: The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) list several specified impurities for telmisartan, often designated by letters (e.g., Telmisartan EP Impurity A, B, C) or as related compounds.[][10] These include substances like Telmisartan Diacid (Impurity E) and others arising from synthetic side reactions or degradation pathways.[][11]
Comparative Analysis of Core Analytical Methodologies
The quantification of telmisartan impurities predominantly relies on chromatographic techniques. The choice of method is dictated by the specific requirements of the analysis, whether for routine quality control, stability studies, or research and development.
High-Performance Liquid Chromatography (HPLC)
HPLC coupled with UV detection is the established gold standard for pharmaceutical impurity profiling.[1][12] Its robustness, reliability, and widespread adoption make it the workhorse of the QC laboratory.[13][14]
-
Causality of Experimental Choices: A typical stability-indicating HPLC method for telmisartan utilizes a reversed-phase C18 or C8 column.[2][15] A gradient elution is preferred over an isocratic one; this is a critical choice to ensure that polar, early-eluting impurities are well-separated from the main telmisartan peak and that late-eluting, more hydrophobic impurities are eluted within a practical timeframe, preventing peak tailing and improving resolution. The mobile phase often consists of an acidic phosphate or trifluoroacetic acid buffer and an organic modifier like acetonitrile, which helps to achieve sharp, symmetrical peaks for the acidic telmisartan molecule and its impurities.[15][16]
Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents a significant evolution from HPLC, utilizing columns with sub-2 µm particle sizes. This technology operates at much higher pressures (up to 15,000 psi) compared to conventional HPLC systems (up to 6,000 psi).[14]
-
Performance Advantages: The primary advantage of UPLC is a dramatic reduction in analysis time, often up to ten times faster than HPLC.[13] This translates to higher throughput and significant cost savings due to reduced solvent consumption.[17] For complex impurity profiles, UPLC offers superior resolution and peak capacity, enabling the separation of closely eluting compounds that might co-elute in an HPLC system.[13][17] Furthermore, the narrower peaks produced by UPLC lead to greater peak heights and thus, enhanced sensitivity (a higher signal-to-noise ratio), which is crucial for detecting and quantifying trace-level impurities.[13][17]
Liquid Chromatography-Mass Spectrometry (LC-MS)
When the identification of an unknown impurity is required, or for quantifying impurities that lack a UV chromophore, LC-MS is the definitive tool.[1] It provides molecular weight information and structural details, which are essential for fulfilling the identification threshold requirements set by the ICH.[1] While powerful, its complexity and cost generally reserve it for investigational and development work rather than routine QC.
Head-to-Head: Performance Data Comparison
The validation of an analytical method is the process by which it is experimentally proven that the procedure is suitable for its intended purpose. The following table summarizes typical validation parameters for modern HPLC and UPLC methods developed for telmisartan impurity quantification, synthesized from published studies.[3][15]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Significance & Rationale |
| Linearity (R²) | > 0.999 | > 0.999 | Demonstrates a direct proportional relationship between impurity concentration and instrument response. A high R² value is essential for accurate quantification. |
| LOD (% w/w) | ~0.01 - 0.02% | ~0.005 - 0.01% | The Limit of Detection is the lowest amount of an impurity that can be detected. UPLC's higher sensitivity allows for lower detection limits.[15][16] |
| LOQ (% w/w) | ~0.03 - 0.05% | ~0.015 - 0.03% | The Limit of Quantitation is the lowest amount that can be measured with acceptable accuracy and precision. This is a critical threshold for regulatory reporting.[6][16] |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% | Assessed by spiking known amounts of impurity standards into the sample matrix. High recovery indicates the method's ability to measure the true value.[16][18] |
| Precision (% RSD) | < 2.0% | < 1.5% | Measured as the Relative Standard Deviation of replicate measurements. Low RSD demonstrates the method's reproducibility and consistency. |
| Typical Run Time | 45 - 65 min | 10 - 20 min | UPLC's shorter run time significantly increases sample throughput, a major advantage in production environments.[3][13] |
Experimental Workflow & Protocols
A robust analytical workflow is crucial for achieving reliable results. This process must be self-validating at every stage, from sample preparation to data analysis.
General Impurity Analysis Workflow
The following diagram illustrates the logical flow for the identification and quantification of impurities in a telmisartan drug substance.
Caption: Workflow for Telmisartan Impurity Analysis.
Representative Stability-Indicating UPLC Protocol
This protocol is designed to be a self-validating system, incorporating a system suitability test (SST) to ensure the chromatographic system is performing adequately before sample analysis.
1. Reagents and Materials:
-
Telmisartan Reference Standard (RS) and specified impurity standards (e.g., from USP or EP).[19][20]
-
Acetonitrile (HPLC or UPLC grade).
-
Potassium dihydrogen phosphate (Analytical grade).
-
Orthophosphoric acid (Analytical grade).
-
Ultrapure water.
2. Chromatographic Conditions:
-
Instrument: UPLC system with a PDA/TUV detector.
-
Column: Acquity BEH Shield RP18, 100 x 2.1 mm, 1.7 µm.[3]
-
Mobile Phase A: 0.025 M Potassium dihydrogen phosphate buffer, pH adjusted to 4.5.[3]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A time-based gradient from a lower to a higher percentage of Mobile Phase B is used to resolve all impurities. (e.g., 0 min/20% B, 10 min/80% B, 14 min/80% B, 14.1 min/20% B).[3]
-
Flow Rate: 0.3 mL/min.[3]
-
Column Temperature: 25°C.[3]
-
Detection Wavelength: 290 nm.[3]
-
Injection Volume: 3 µL.[3]
3. Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of Telmisartan RS and dilute to the working concentration (e.g., 0.1 mg/mL).
-
Impurity Stock Solution: Prepare a mixed stock solution of all known impurities.
-
System Suitability Solution (SSS): Spike the Standard Solution with the Impurity Stock Solution to a level appropriate for demonstrating resolution (e.g., 0.2% of the API concentration).
-
Sample Solution: Accurately weigh and dissolve the telmisartan drug substance in diluent to achieve the same concentration as the Standard Solution.
4. System Suitability Test (SST):
-
Rationale: The SST is a non-negotiable step. It confirms that the system's precision and resolution are adequate for the analysis on that day.
-
Procedure: Inject the SSS five or six replicate times.
-
Acceptance Criteria:
-
Resolution: The resolution between the two closest eluting peaks (e.g., an impurity and the main telmisartan peak) must be > 2.0.[10]
-
Tailing Factor: The tailing factor for the telmisartan peak should be < 2.0.[21]
-
Precision: The %RSD for the peak areas of the replicate injections must be < 2.0%.[21]
-
-
Logic: Do not proceed with sample analysis if the SST fails. Troubleshoot the system (e.g., check mobile phase, column, connections) and repeat the test.
5. Analysis Procedure:
-
Inject a diluent blank to ensure no carryover or system contamination.
-
Perform replicate injections of the Standard Solution.
-
Inject the Sample Solution in duplicate.
-
Inject a Standard Solution at the end of the sequence to confirm system stability.
6. Calculation of Impurity Content: The percentage of each impurity is calculated using the area of the impurity peak from the sample chromatogram relative to the area of the main peak from the standard chromatogram, corrected for concentration and relative response factors (if any).
Caption: Comparison of HPLC and UPLC Method Characteristics.
Conclusion and Recommendations
Both HPLC and UPLC are accurate and precise methods for telmisartan impurity quantification. The choice between them is a strategic one based on laboratory needs.
-
HPLC remains a robust and reliable option, particularly for labs with established methods and where high throughput is not the primary driver.[13][14] Its tolerance for less stringent sample preparation is also an advantage.[12]
-
UPLC is the superior choice for method development, high-throughput QC environments, and for resolving complex impurity profiles.[13][17] The gains in speed, sensitivity, and resolution provide a significant return on investment by accelerating drug development and release timelines.[13]
For any chosen method, a rigorous validation according to ICH guidelines is mandatory to ensure the trustworthiness of the data. The ultimate goal is a well-characterized, controlled, and safe telmisartan product, a goal achievable only through the diligent application of accurate and precise analytical science.
References
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UV Spectrophotometeric Analytical Method Development and Validation Forthe Determination of Telmisartan In Pharmaceutical Drug A - IJTSRD. IJTSRD. Available at: [Link]
-
Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022). Technology Networks. Available at: [Link]
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Determination of telmisartan and forced degradation behavior by rp-hplc in tablet dosage form. SciSpace. Available at: [Link]
-
Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? (2023). Technology Networks. Available at: [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. (2024). AMSbiopharma. Available at: [Link]
-
Gholave, J. V., et al. (2020). Development and Validation of a Stability- indicating RP-HPLC Method for the Simultaneous Determination of Telmisartan and its Related Substances in Telmisartan Bulk Drug Substance. Analytical Chemistry Letters. Available at: [Link]
-
HPLC vs UPLC - What's the Difference?. Chromatography Today. Available at: [Link]
-
HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders. Available at: [Link]
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Sarma, E. S. R. S., et al. (2015). Simple and stability indicating RP-HPLC assay method development and validation of telmisartan in bulk and dosage form. Der Pharmacia Lettre. Available at: [Link]
-
TELMISARTAN Telmisartanum. (2012). European Pharmacopoeia 7.0. Available at: [Link]
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DEVELOPMENT AND VALIDATION OF TELMISARTAN IN TABLET DOSAGE FORM BY RP-HPLC ASSAY TECHNOLOGY. (2021). Rasayan Journal of Chemistry. Available at: [Link]
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Development and Validation of Stability Indicating HPLC Method for the Determination of Process and Degradation Related Impurities in Telmisartan Drug. (2018). Chemical Methodologies. Available at: [Link]
-
Telmisartan Tablets. (2014). USP-NF. Available at: [Link]
-
Simultaneous Determination of Telmisartan Impurities and Chlorthalidone impurities by UPLC. (2014). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). International Council for Harmonisation. Available at: [Link]
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Telmisartan Tablets. (2017). USP-NF. Available at: [Link]
-
Stability-indicating HPLC method for simultaneous estimation of low level impurities of telmisartan and hydrochlorothiazide in tablet dosage forms. (2014). ResearchGate. Available at: [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. Available at: [Link]
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USP-NF Telmisartan Tablets. (2023). Scribd. Available at: [Link]
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Impurity guidelines in drug development under ICH Q3. (2024). AMSbiopharma. Available at: [Link]
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Telmisartan - Impurity E. Pharmaffiliates. Available at: [Link]
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TELMISARTAN FOR PEAK IDENTIFICATION CRS. EDQM. Available at: [Link]
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ICH Q3B(R2) Impurities in New Drug Products. (2006). International Council for Harmonisation. Available at: [Link]
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Q 3 B (R2) Impurities in New Drug Products. (2006). European Medicines Agency. Available at: [Link]
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A Senior Application Scientist's Guide: UPLC vs. HPLC for Telmisartan Impurity Profiling
In the landscape of pharmaceutical quality control, the robust characterization of an Active Pharmaceutical Ingredient (API) is paramount. For a widely used angiotensin II receptor blocker like Telmisartan, ensuring the absence of harmful impurities is not just a regulatory hurdle but a fundamental aspect of patient safety. The choice of analytical technology for impurity profiling directly impacts the speed, sensitivity, and reliability of this critical process. This guide provides an in-depth comparison of Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) for the impurity profiling of Telmisartan, drawing upon established experimental data and field-proven insights.
The Analytical Imperative: Why Impurity Profiling for Telmisartan Matters
Telmisartan, chemically known as 4'-[[4-methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl]methyl]biphenyl-2-carboxylic acid, can harbor various impurities originating from its synthesis route or degradation over time.[1] Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification, reporting, and qualification of impurities in new drug substances and products.[2][3] An impurity profile that is not thoroughly understood can pose significant risks to both product quality and patient safety.[1] Therefore, a stability-indicating analytical method—one that can resolve the API from all potential process-related and degradation impurities—is essential.[4]
The analytical challenge lies in developing a single method that is specific, sensitive, and efficient enough to separate a complex mixture of structurally similar compounds. This is where the choice between HPLC and UPLC becomes a critical decision point.
The Core Technology: A Tale of Two Chromatographies
At its core, liquid chromatography separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). The fundamental difference between HPLC and UPLC lies in the particle size of the stationary phase packing material.
-
HPLC (High-Performance Liquid Chromatography) traditionally uses columns packed with particles in the 3.5 µm to 5 µm range.
-
UPLC (Ultra-Performance Liquid Chromatography) utilizes columns with sub-2 µm particles (e.g., 1.7 µm or 1.8 µm).[5]
This seemingly small change in particle size creates a cascade of performance differences, primarily governed by the principles of the van Deemter equation, which describes chromatographic efficiency. Smaller particles provide more uniform flow paths and reduce the distance molecules must diffuse, leading to significantly sharper and narrower peaks. However, they also generate substantially higher backpressure, necessitating specialized instrumentation capable of operating at pressures exceeding 15,000 psi, compared to the 4,000-6,000 psi limits of conventional HPLC systems.
Caption: Core principles differentiating HPLC and UPLC workflows.
Head-to-Head Comparison: Telmisartan Impurity Profiling
To objectively compare these technologies, we will examine their performance based on published methods for Telmisartan.
Methodology Overview
A typical Reverse-Phase (RP) method is employed for Telmisartan and its impurities, leveraging their hydrophobic nature. The comparison below synthesizes data from several validated methods.
| Parameter | Representative HPLC Method | Representative UPLC Method | Rationale for Choices |
| Column | Inertsil ODS 3V (250 x 4.6 mm, 5 µm)[6] | ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)[7][8] | C18 columns provide excellent hydrophobic retention for Telmisartan. The drastic reduction in particle size and column dimensions in UPLC is the key to its performance gains. |
| Mobile Phase A | Phosphate Buffer (pH 2.5-3.0)[6][9] | Phosphate or Formate Buffer (pH ~3.0)[8][10] | An acidic pH ensures Telmisartan (a carboxylic acid) is in its neutral form, promoting retention on the C18 stationary phase. |
| Mobile Phase B | Acetonitrile[1][6] | Acetonitrile[7][8] | Acetonitrile is a common organic modifier offering good elution strength and low UV cutoff. |
| Elution Mode | Gradient[1][6] | Gradient[7][8] | A gradient is necessary to elute all impurities with varying polarities within a reasonable timeframe and to resolve them from the main Telmisartan peak. |
| Flow Rate | 1.0 - 1.3 mL/min[6][9] | 0.2 - 0.3 mL/min[8] | The flow rate is scaled down for the smaller UPLC column diameter to maintain optimal linear velocity, saving significant solvent. |
| Detection | UV at ~230 nm or ~298 nm[1][10] | UV at ~230 nm or ~290 nm[8] | These wavelengths correspond to absorbance maxima for Telmisartan and its related substances, ensuring good sensitivity. |
Performance Metrics: The Experimental Verdict
The true value of a technology is measured by its performance. Data from comparative studies and method transfer applications provide a clear picture.
| Performance Metric | HPLC | UPLC | The UPLC Advantage |
| Analysis Time | 65 minutes (for related substances)[6] | < 10 minutes[7] or 18 minutes (for multiple impurities)[8] | ~75-90% Reduction. A study transferring a USP method for Telmisartan from HPLC to UPLC demonstrated a 75% reduction in run time.[10] This translates to a massive increase in sample throughput for QC labs. |
| Resolution | Adequate, but closely eluting impurities can be a challenge. | Significantly higher peak capacity allows for better separation of closely related impurities and degradants. | Sharper peaks mean less peak overlap, providing more confidence in quantification and preventing minor impurities from being obscured by the main peak's tail. |
| Sensitivity (LOQ) | ~0.05% w/w for some impurities.[1] | Method Detection Limit (MDL) of 0.250 µg/mL. | 2-3x Higher. UPLC's narrower, taller peaks lead to a better signal-to-noise ratio, enabling the detection and quantification of impurities at lower levels.[11] For Telmisartan, the UPLC MQL was found to be 1.20 µg/mL compared to 1.90 µg/mL for HPLC. |
| Solvent Consumption | ~4.2 mL per injection (USP assay method).[10] | ~0.6 mL per injection (transferred UPLC method).[10] | ~86% Reduction. The lower flow rates and shorter run times of UPLC lead to a dramatic decrease in solvent use and waste disposal costs, making it a greener and more cost-effective technology over the long term.[10] |
| System Backpressure | ~1500 - 2500 psi | ~9000 - 12000 psi | This is not an advantage but a fundamental operational difference. UPLC systems are specifically engineered to handle these high pressures.[5] |
Experimental Protocol: A Self-Validating Workflow for Stability-Indicating Analysis
To ensure a method is trustworthy and truly stability-indicating, it must be validated against forced degradation samples as per ICH guidelines.[4][9] This process validates the method's specificity by proving it can separate the API from its degradation products.
Step 1: Forced Degradation Study
The objective is to intentionally stress Telmisartan to generate potential degradation products.[12]
-
Preparation: Prepare separate solutions of Telmisartan bulk drug (~1 mg/mL).
-
Acid Hydrolysis: Add 0.1M HCl and heat at 80°C for 8 hours. Neutralize before injection.
-
Base Hydrolysis: Add 0.1M NaOH and heat at 80°C for 8 hours. Neutralize before injection.
-
Oxidative Degradation: Add 30% H₂O₂ and store at room temperature for 2 days.
-
Thermal Degradation: Expose solid drug powder to 50°C in a hot air oven for 60 days.
-
Photolytic Degradation: Expose a solution of the drug to direct sunlight (approx. 60,000-70,000 lux) for 2 days.
-
Control: Prepare an unstressed solution for comparison.
Causality Note: These conditions mimic potential storage and manufacturing stresses. The ability to separate the resulting degradants from the main peak is the cornerstone of a stability-indicating method.
Step 2: Chromatographic Analysis (UPLC Method Example)
-
System: An ACQUITY UPLC system or equivalent, capable of high-pressure gradient delivery.
-
Sample Preparation: Dilute the stressed and control solutions with the mobile phase to a final concentration of approximately 50 µg/mL.
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.[7]
-
Mobile Phase A: Buffer solution (e.g., 0.025M Potassium Dihydrogen Phosphate, pH adjusted to 4.5).[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient: A typical gradient might run from 20% B to 80% B over 10-14 minutes to ensure all impurities are eluted.[8]
-
Flow Rate: 0.3 mL/min.[8]
-
Column Temperature: 25-30°C.[8]
-
-
Data Analysis:
-
Confirm the resolution between Telmisartan and all degradation peaks.
-
Calculate the percentage of each impurity using the area normalization method.
-
The method is deemed specific if all impurity peaks are baseline-resolved from the main Telmisartan peak.
-
Caption: A typical workflow for a stability-indicating method validation.
Conclusion: Selecting the Right Tool for the Job
For the impurity profiling of Telmisartan, both HPLC and UPLC can yield validated, reliable methods. The choice depends on the specific needs of the laboratory.
-
HPLC remains a robust and dependable workhorse. For labs with lower sample throughput or significant budget constraints for new equipment, a well-developed HPLC method can absolutely meet regulatory requirements.[9][14]
-
UPLC , however, represents the clear technological evolution. For high-throughput QC environments, research and development, or any situation where speed and sensitivity are paramount, UPLC is the superior choice.[11] The dramatic reduction in run time allows for faster batch release and more efficient method development.[10] The enhanced sensitivity can reveal trace impurities that might be missed by HPLC, providing a more complete and safer impurity profile. The significant savings in solvent consumption also present a compelling long-term economic and environmental argument.[10]
References
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Shrivastava, S., et al. (2018). Development and Validation of Stability Indicating HPLC Method for the Determination of Process and Degradation Related Impurities in Telmisartan Drug. Chemical Methodologies.
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P, A., & A, J. (2021). Overview on Analysis Methods of Telmisartan in Pharmaceutical Preparation and Biological Matrices. International Journal of Pharmaceutical Research and Applications.
-
Siddiqui, K., & Dubey, B. (2022). Analytical Method Development and Validation of Ondansetron and Telmisartan in Tablet Dosage Form by RP-UPLC Method. Journal of Drug Delivery and Therapeutics.
-
Waters Corporation. (n.d.). USP Method Transfer and UPLC Method for Analysis of Telmisartan Tablets. Waters Application Note.
-
Rao, J. V., et al. (2014). Simultaneous Determination of Telmisartan Impurities and Chlorthalidone impurities by UPLC. International Journal of Pharmaceutical Sciences Review and Research.
-
Jain, D., et al. (2013). Stability-indicating HPLC method for simultaneous estimation of low level impurities of telmisartan and hydrochlorothiazide in tablet dosage forms. ResearchGate.
-
Wankhede, S., et al. (2007). Stability-indicating RP-HPLC method for analysis of telmisartan in the bulk drug and in formulations. AKJournals.
-
P, R. R., et al. (2012). Simultaneous determination of related substances of telmisartan and hydrochlorothiazide in tablet dosage form by using reversed phase high performance liquid chromatographic method. National Institutes of Health (NIH).
-
Sahu, K., et al. (n.d.). Comparative Study of Forced Degradation Behavior of Telmisartan. Longdom Publishing.
-
SynThink Research Chemicals. (n.d.). Telmisartan EP Impurities & USP Related Compounds. SynThink.
-
Jain, P.S., et al. (2011). DEVELOPMENT AND VALIDATION OF TELMISARTAN IN TABLET DOSAGE FORM BY RP-HPLC ASSAY TECHNOLOGY. Rasayan Journal of Chemistry.
-
V, V. R., et al. (2022). A NEW RP-UPLC METHOD DEVELOPED FOR THE SIMULTANEOUS DETERMINATION OF TELMISARTAN AND AZELNIDIPINE IN DOSAGE FORMS. International Journal of Pharmaceutical Sciences and Research.
-
Nováková, L., et al. (2006). Advantages of application of UPLC in pharmaceutical analysis. PubMed.
-
Gupta, A., et al. (2011). Stress degradation studies on Telmisartan and development of a validated method by UV spectrophotometry in bulk and pharmaceutical dosage forms. National Institutes of Health (NIH).
-
Gupta, A., et al. (2011). Determination of telmisartan and forced degradation behavior by rp-hplc in tablet dosage form. SciSpace.
-
Kumar, R., et al. (2022). quantitative evaluation of n-nitrosamine impurities in telmisartan tablets usp 20mg, 40mg. Indo American Journal of Pharmaceutical Sciences.
-
European Medicines Agency (EMA). (2006). Q 3 B (R2) Impurities in New Drug Products. EMA.
-
Alispharm. (n.d.). UPLC vs HPLC: what is the difference?. Alispharm.
-
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH.
-
Kumar, K. A., & Ramachandran, D. (2018). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology.
-
Sahu, L. K., et al. (2022). STABILITY INDICATING ASSAY OF TELMISARTAN IN TABLETS. International Journal of Pharmaceutical Sciences and Research.
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A Comparative Guide to the Limit of Detection (LOD) and Quantification (LOQ) for Telmisartan Impurities
In the landscape of pharmaceutical quality control, the rigorous assessment of impurities within an Active Pharmaceutical Ingredient (API) is not merely a regulatory hurdle but a fundamental pillar of patient safety. For a widely prescribed antihypertensive agent like Telmisartan, ensuring the purity of the drug substance is paramount.[1] This guide provides an in-depth, comparative analysis of the analytical performance characteristics—specifically the Limit of Detection (LOD) and Limit of Quantification (LOQ)—for Telmisartan impurities. We will dissect various analytical methodologies, from the workhorse of the industry, High-Performance Liquid Chromatography (HPLC), to the highly sensitive Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), providing researchers and drug development professionals with the data and insights necessary to select and validate methods fit for their purpose.
The Scientific and Regulatory Imperative: Understanding LOD & LOQ
Before delving into comparative data, it is crucial to establish the foundational principles that govern impurity analysis. The International Council for Harmonisation (ICH) provides the definitive guidance on validating analytical procedures in its Q2(R1) document.[2]
-
Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified as an exact value.[3] It is a statement of a method's sensitivity.
-
Limit of Quantification (LOQ): This is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions.[3] This is the critical threshold for reporting and controlling impurities.[4]
The determination of these parameters is not arbitrary. It is a statistically grounded process designed to ensure the trustworthiness and reliability of the analytical data. The causality behind this validation is clear: an unvalidated method with poorly defined sensitivity limits can lead to the release of a drug product with unacceptable levels of impurities, posing a direct risk to public health.
Methodologies for Determining LOD and LOQ
The ICH guidelines outline several approaches for determining LOD and LOQ.[2] The choice of method is often dictated by the nature of the analytical technique (instrumental vs. non-instrumental) and the available data.
-
Based on Signal-to-Noise Ratio (S/N): This method is typically applied to analytical procedures that exhibit baseline noise, such as chromatography.
-
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: This is a more statistically robust method. The LOD and LOQ are calculated using the following equations:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where:
-
σ = the standard deviation of the response (often from blank measurements or the y-intercept of the regression line).
-
S = the slope of the calibration curve.[6]
-
The following diagram illustrates the logical workflow for establishing these critical parameters in compliance with regulatory expectations.
Caption: Workflow for the determination of LOD and LOQ as per ICH guidelines.
Comparative Analysis of Analytical Techniques for Telmisartan Impurities
The choice of analytical technology directly impacts the achievable sensitivity for impurity detection. While various methods like TLC-Densitometry and spectrophotometry exist, chromatographic techniques, particularly HPLC and UPLC, are the gold standard for pharmaceutical impurity profiling due to their high resolving power and sensitivity.
High-Performance Liquid Chromatography (HPLC)
RP-HPLC with UV detection is the most common method for routine quality control of Telmisartan and its related substances.[7][8] It offers a balance of robustness, cost-effectiveness, and adequate sensitivity for monitoring impurities at levels specified by pharmacopoeias.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC utilizes smaller particle size columns (<2 µm), leading to higher efficiency, resolution, and speed compared to traditional HPLC. This enhanced separation capability often translates into improved signal-to-noise ratios and, consequently, lower LOD and LOQ values.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For impurities that are either present at trace levels or are potentially genotoxic (such as nitrosamines), the unparalleled sensitivity and specificity of mass spectrometry are required.[9] LC-MS/MS methods can achieve detection and quantification limits orders of magnitude lower than UV-based methods.[10]
Performance Comparison: LOD and LOQ Data
The following table summarizes published LOD and LOQ values for Telmisartan and its impurities across different analytical platforms. This data provides a clear, quantitative comparison of the capabilities of each technique.
| Analyte(s) | Analytical Method | LOD | LOQ | Source |
| Telmisartan (Bulk Drug) | RP-HPLC | 0.052 µg/mL | 0.16 µg/mL | [11] |
| Telmisartan (Bulk Drug) | RP-HPLC | 27 ng/mL (0.027 µg/mL) | 83 ng/mL (0.083 µg/mL) | [12] |
| Telmisartan & 10 Impurities | Stability-Indicating RP-HPLC | 0.01 - 0.02 (% w/w) | 0.03 - 0.05 (% w/w) | [13] |
| Telmisartan & Chlorthalidone Impurities | UPLC | 0.005 - 0.029 µg/mL | Not specified | [14] |
| Genotoxic Impurity (2-Methyl-6-nitro aniline) | LC-MS | 0.05 µg/mL | 0.1 µg/mL | [15] |
| Six Nitrosamine Impurities | LC-MS/MS | Not specified | 0.004 ppm | [9] |
Analysis of Data: The data clearly demonstrates the hierarchy of sensitivity. Standard RP-HPLC methods provide LOQ values in the range of approximately 0.08 to 0.16 µg/mL for the parent drug.[11][12] More optimized, stability-indicating HPLC methods can quantify specific impurities down to 0.03% w/w, which is typically sufficient for routine quality control as per pharmacopeial limits.[13] However, when trace-level analysis is required, UPLC and particularly LC-MS/MS are superior. The LC-MS/MS method for nitrosamine impurities, with an LOQ of 0.004 ppm, showcases the extreme sensitivity required to control these potentially carcinogenic substances to safe levels.[9]
Experimental Protocol: A Self-Validating System for LOD & LOQ Determination by RP-HPLC
To ensure trustworthiness, a protocol must be a self-validating system. This means incorporating system suitability tests (SST) at every stage to prove the analytical system is performing as expected before generating any data. The following is a detailed protocol for determining the LOD and LOQ of Telmisartan impurities using the calibration curve method.
Caption: Experimental workflow for Telmisartan impurity analysis and LOD/LOQ calculation.
Detailed Step-by-Step Methodology
1. Materials and Reagents:
-
Telmisartan and its known impurity reference standards (e.g., from USP, EP).[][17]
-
HPLC-grade acetonitrile and methanol.
-
Analytical-grade potassium dihydrogen phosphate and orthophosphoric acid.
-
High-purity water.
2. Chromatographic Conditions (Representative Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Buffer (e.g., 20mM potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A time-based gradient optimized to separate all known impurities from Telmisartan.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 298 nm.[18]
-
Injection Volume: 10 µL.
3. Preparation of Solutions:
-
Diluent: A mixture of Mobile Phase A and B, ensuring sample solubility.
-
Impurity Stock Solution: Accurately weigh and dissolve a known amount of each impurity reference standard in the diluent to prepare a stock solution (e.g., 100 µg/mL).
-
Calibration Solutions: Prepare a series of at least six dilutions from the stock solution at the low end of the concentration range, bracketing the expected LOQ. For an impurity with a 0.1% reporting threshold relative to a 1 mg/mL Telmisartan solution, the LOQ would be around 1 µg/mL. Therefore, standards could be prepared at 0.1, 0.25, 0.5, 1.0, 1.5, and 2.0 µg/mL.
-
Blank Solution: Use the diluent.
4. System Suitability Test (SST):
-
Rationale: The SST is a non-negotiable part of the sequence. It demonstrates that the chromatographic system is capable of providing data of acceptable quality before the analysis of any test samples.
-
Procedure: Prepare an SST solution containing Telmisartan and key impurities at a concentration that provides a measurable response. Inject this solution five or six times.
-
Acceptance Criteria:
-
Tailing Factor: Not more than 2.0 for the Telmisartan and impurity peaks.
-
Theoretical Plates: Greater than 2000.
-
% Relative Standard Deviation (%RSD): Not more than 2.0% for the peak areas of replicate injections.[18]
-
5. LOD and LOQ Determination Procedure:
-
Establish Linearity: Inject the prepared calibration solutions in triplicate.
-
Construct Calibration Curve: Plot the average peak area against the concentration for each impurity.
-
Perform Linear Regression: Calculate the slope (S) and the y-intercept of the regression line. The correlation coefficient (r²) should be > 0.99.
-
Determine Standard Deviation (σ):
-
Method A (Preferred): Inject the blank solution multiple times (e.g., n=6) and calculate the standard deviation of the noise in the region where the impurity peak would elute.
-
Method B: Use the standard deviation of the y-intercepts of the regression line.
-
-
Calculate LOD and LOQ: Apply the ICH formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Confirm LOQ: Prepare a new solution of each impurity at the calculated LOQ concentration. Inject it multiple times (n=6) and verify that the precision (%RSD) and accuracy (% recovery) are within acceptable limits (e.g., %RSD ≤ 10%). This confirmation step is vital for establishing the trustworthiness of the calculated value.
Conclusion and Future Outlook
The selection of an analytical method for the control of Telmisartan impurities is a critical decision guided by the specific requirements of the analysis. For routine batch release and quality control, validated RP-HPLC methods offer a robust and reliable solution with detection limits well within the thresholds set by major pharmacopoeias.[13][18]
However, as regulatory scrutiny intensifies, particularly concerning potentially mutagenic impurities, the industry is increasingly reliant on more sensitive technologies. UPLC provides an incremental improvement in speed and sensitivity, while LC-MS/MS stands as the definitive technique for trace-level quantification, capable of reaching parts-per-billion levels necessary for ensuring patient safety from high-potency risks like nitrosamines.[9]
Ultimately, the foundation of any reliable impurity analysis lies not just in the instrumentation, but in a rigorous and scientifically sound validation process. By adhering to the principles outlined in the ICH guidelines and implementing self-validating protocols, researchers and scientists can ensure the data they generate is accurate, trustworthy, and authoritative, safeguarding the quality and safety of pharmaceutical products.
References
- Sen, U., & Sahoo, S. K. (2021). Development and Validation of RP-HPLC Method for the Estimation of Telmisartan in Bulk. RESEARCH JOURNAL OF PHARMACY AND LIFE SCIENCES, 2(2), 100-108.
- Vekariya, P. A., et al. (2009). Development and Validation of TLC-Densitometry Method for Simultaneous Determination of Telmisartan and Amlodipine Besylate in Bulk and Tablets. Journal of Young Pharmacists, 1(3), 259-263.
- Jadhav, S. B., et al. (n.d.). RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF TELMISARTAN IN BULK AND TABLET DOSAGE FORM.
- Kumar, A. et al. (2014). Simultaneous determination of Telmisartan impurities and Chlorthalidone impurities by UPLC.
- Suneetha, D., & Ayodhya, D. (2020). Validation and analysis of Telmisartan drug Pharmaceutical dosage forms by RP-HPLC method. International Journal of Research Culture Society, 4(4).
- Ganni, B., et al. (2018). Development and Validation of Stability Indicating HPLC Method for the Determination of Process and Degradation Related Impurities in Telmisartan Drug Substance. Chemical Methodologies, 3, 145-165.
- Separation Science. (n.d.).
- Pharma Validation. (n.d.). ICH Q2 Guidance on Reporting LOD and LOQ Values.
- Reddy, G. S., et al. (2021). Ultra-Sensitive LC-MS/MS Method for the Trace Level Quantification of Six Potential Genotoxic Nitrosamine Impurities in Telmisartan. Scientific Research Publishing.
- YouTube. (2022). ICH Guidelines Part-II;Range,Accuracy, Precision, LOD, LOQ, Robustness & System Suitability Criteria.
- Mourne Training Services. (2022).
- Patsnap Synapse. (2025). How to Validate a Biochemical Method per ICH Guidelines.
- International Journal of Pharmaceutical Sciences Review and Research. (2014). Simultaneous Determination of Telmisartan Impurities and Chlorthalidone impurities by UPLC.
- BOC Sciences. (n.d.). Telmisartan Impurities.
- National Institutes of Health (NIH). (n.d.).
- Pharmaffili
- ResearchGate. (n.d.).
- Journal of Applied Pharmaceutical Sciences and Research. (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API.
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- IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- BenchChem. (2025). Application Note: High-Throughput Impurity Profiling of Bulk Telmisartan Using Telmisartan-d7 as an Internal Standard by LC-MS.
- USP-NF. (2014). Telmisartan Tablets.
- ResearchGate. (n.d.).
- Der Pharma Chemica. (2025). Newer RP-HPLC Method Development and Validation for the Simultaneous Estimation of Telmisartan and Amlodipine in Dosage Form.
- European Pharmacopoeia 7.0. (2012). TELMISARTAN Telmisartanum.
- Journal of Pharmaceutical and Applied Chemistry. (2023).
- LCGC North America. (2014).
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A Senior Application Scientist's Guide to Specificity and Selectivity in Telmisartan Impurity Assays
Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. In the landscape of pharmaceutical quality control, the rigorous assessment of impurities is not merely a regulatory hurdle; it is a fundamental pillar of patient safety. For a widely prescribed antihypertensive agent like Telmisartan, ensuring the specificity and selectivity of analytical methods used to detect and quantify its impurities is of paramount importance.
This guide moves beyond standard operating procedures to provide an in-depth comparison of analytical methodologies. We will dissect the causality behind experimental choices, ground our protocols in authoritative standards, and present a self-validating framework for robust impurity analysis. Our objective is to empower you to select, develop, and validate the most appropriate assay for your specific needs, be it for routine quality control, stability testing, or new formulation development.
The Imperative of Impurity Profiling: A Regulatory and Safety Standpoint
Impurities in active pharmaceutical ingredients (APIs) can originate from various sources, including the synthetic route (process-related impurities) or degradation of the drug substance over time (degradation products). Even in minute quantities, these impurities can impact the safety and efficacy of the final drug product.
Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities. Specifically, the ICH Q3A(R2) and Q3B(R2) guidelines mandate the identification and characterization of impurities above certain thresholds, making a highly specific and selective analytical method an indispensable tool.[1] A method's specificity is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Selectivity refers to the ability to distinguish and quantify the analyte from other substances. In impurity analysis, these terms are often used interchangeably to describe the method's power to resolve all relevant compounds from the main API peak and each other.
The Cornerstone of Specificity: The Stability-Indicating Method
To establish the specificity of an impurity assay, one must prove that it can separate the active ingredient from all potential degradation products. This is achieved through a forced degradation or stress testing study. As outlined by ICH guidelines, this involves subjecting the drug substance to a variety of harsh conditions to accelerate its decomposition.[2]
The goal is not to completely destroy the drug but to induce degradation to a target level (typically 5-20%) to produce a realistic profile of potential degradants. The analytical method must then be able to resolve these newly formed impurity peaks from the main telmisartan peak. Studies have shown that telmisartan is particularly susceptible to degradation under acidic, alkaline, and oxidative conditions.[3][4]
Experimental Workflow: Forced Degradation Study
The following diagram illustrates a typical workflow for conducting a forced degradation study to validate the stability-indicating nature of an analytical method.
Caption: Workflow for a forced degradation study to establish method specificity.
Comparative Analysis of Chromatographic Techniques
The separation of telmisartan from its structurally similar impurities is predominantly achieved using reverse-phase liquid chromatography. Here, we compare the two most prevalent techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).
High-Performance Liquid Chromatography (RP-HPLC)
HPLC has long been the gold standard for pharmaceutical analysis due to its robustness, reliability, and widespread availability. A typical stability-indicating HPLC method for telmisartan can effectively separate the main compound from its known process impurities and degradation products.[2][5]
The key to a successful separation lies in the meticulous selection of the stationary and mobile phases.
-
Stationary Phase: A C18 (L1 packing) or C8 (L7 packing) column is most common. The non-polar nature of these columns provides effective retention for the moderately non-polar telmisartan molecule and its impurities. A column with dimensions like 150 mm x 4.6 mm and a 3.5-5 µm particle size offers a good balance between resolution and backpressure.[5]
-
Mobile Phase: A buffered aqueous solution mixed with an organic solvent (typically acetonitrile or methanol) is used. The pH of the buffer is critical. Telmisartan has two pKa values, and controlling the mobile phase pH ensures consistent ionization state, leading to sharp, symmetrical peaks. A slightly acidic pH (e.g., 3.0) is often employed.[6][7] Ion-pair reagents are sometimes used but can lead to longer column equilibration times and reduced column lifespan.[5]
-
Detection: A UV-Visible detector, specifically a Photodiode Array (PDA) detector, is highly recommended. While detection is often performed around 230 nm or 298 nm[5][8], a PDA detector provides the added advantage of assessing peak purity, a crucial component of specificity validation.
This protocol is a synthesized example based on common practices found in the literature.[4][5]
-
Chromatographic System: HPLC with a PDA detector.
-
Column: Symmetry Shield RP8 (150 mm x 4.6 mm, 3.5 µm).[5]
-
Mobile Phase A: 0.05% Trifluoroacetic Acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a diluent like methanol or a mixture of the mobile phase to a final concentration of approximately 0.5 mg/mL.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents a significant evolution from HPLC, utilizing columns packed with sub-2 µm particles. This technology operates at higher pressures to achieve dramatic increases in resolution, sensitivity, and, most notably, speed. For telmisartan analysis, transferring a method from HPLC to UPLC can yield substantial benefits in a high-throughput QC environment.[8][9]
The principles are similar to HPLC, but the hardware and consumables are specialized.
-
Stationary Phase: UPLC columns (e.g., Acquity BEH C18, 100 mm x 2.1 mm, 1.7 µm) are shorter and have a smaller internal diameter.[10] The smaller particles provide a much higher number of theoretical plates, leading to sharper peaks and superior resolution.
-
System and Mobile Phase: A UPLC system capable of handling high backpressures is required. The higher efficiency allows for faster flow rates and steeper gradients, drastically reducing run times. For instance, an 18-minute HPLC gradient can often be scaled down to under 5 minutes on a UPLC system.[8][10]
-
Benefits: The primary drivers for adopting UPLC are a >75% reduction in analysis time and an >85% reduction in solvent consumption, leading to significant cost savings and increased lab productivity.[8]
This protocol is adapted from published UPLC methods for telmisartan impurity analysis.[10]
-
Chromatographic System: UPLC with a PDA detector.
-
Column: Acquity BEH Shield RP18 (100 mm x 2.1 mm, 1.7 µm).[10]
-
Mobile Phase A: 0.025M Potassium dihydrogen phosphate buffer with additives, pH 4.5.[10]
-
Mobile Phase B: Acetonitrile/Buffer (80:20 v/v).[10]
-
Gradient Program:
-
0-2 min: 20% to 30% B
-
2-5 min: 30% to 45% B
-
5-8 min: 45% to 55% B
-
8-10 min: 55% to 80% B
-
-
Flow Rate: 0.3 mL/min.[10]
-
Column Temperature: 25°C.[10]
-
Detection Wavelength: 290 nm.[10]
-
Injection Volume: 3 µL.[10]
Performance Comparison: HPLC vs. UPLC
| Parameter | Conventional RP-HPLC | RP-UPLC | Rationale & Advantage |
| Typical Run Time | 20-30 minutes | 5-10 minutes | UPLC Advantage: Higher throughput, faster stability results. |
| Resolution (Rs) | Good (typically > 2.0) | Excellent (typically > 3.0) | UPLC Advantage: Better separation of closely eluting impurities. |
| Solvent Consumption | ~20-30 mL per run | ~2-4 mL per run | UPLC Advantage: Significant cost savings and reduced environmental impact.[8] |
| Sensitivity (LOD/LOQ) | Typically 0.02-0.05% w/w | Typically 0.01-0.03% w/w | UPLC Advantage: Sharper peaks lead to higher signal-to-noise ratios.[5] |
| System Backpressure | 1000-2500 psi | 8000-15000 psi | HPLC Advantage: Compatible with standard LC equipment. UPLC requires specialized systems. |
| Robustness | High; well-established | High; requires meticulous method development | Both are robust, but UPLC methods can be more sensitive to small variations. |
The Ultimate Arbiter of Specificity: LC-MS
While HPLC and UPLC with PDA detection can demonstrate spectral homogeneity, they cannot definitively identify unknown peaks. For structural elucidation of new degradation products or process impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool.[2][3][11] By coupling the separation power of LC with the mass-resolving power of a mass spectrometer, LC-MS provides the mass-to-charge ratio (m/z) of the eluting compounds, allowing for the determination of their molecular weights and fragmentation patterns, which are essential for structural identification.
A Self-Validating System: Method Validation for Trustworthiness
A developed method is only trustworthy if it is properly validated according to ICH Q2(R1) guidelines. Validation demonstrates that the analytical procedure is suitable for its intended purpose. For an impurity method, specificity is the most critical validation parameter.
Caption: Logical flow of key validation parameters for an impurity method.
-
Specificity: As discussed, this is proven via forced degradation studies and peak purity analysis.[4][5] The method must be able to resolve telmisartan from known related compounds (e.g., USP Telmisartan Related Compound A) and any new degradants.[8]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): These are crucial for ensuring the method is sensitive enough to detect impurities at the levels required by ICH (e.g., reporting threshold of 0.05%).[5]
-
Accuracy & Precision: Accuracy is determined by spiking the sample with known amounts of impurities and calculating the percent recovery. Precision is assessed through multiple analyses of a single sample to check for repeatability.[12]
-
Linearity: This confirms that the detector response is proportional to the impurity concentration across a specified range, which is essential for accurate quantification.[5]
Conclusion and Recommendations
Choosing the right analytical method for telmisartan impurity analysis requires a balance of performance, speed, and available resources.
-
For routine QC in a lab with existing standard equipment, a robust, validated RP-HPLC method is a reliable and cost-effective choice. The longer run times are often acceptable for batch release testing. The use of a PDA detector is strongly recommended to ensure ongoing peak purity assessment.
-
For high-throughput environments, such as large-scale manufacturing or extensive stability programs, the adoption of an RP-UPLC method is highly advantageous. The significant reduction in run time and solvent usage provides a rapid return on investment and accelerates product development timelines.
-
During early-stage development, or when investigating out-of-specification results or unknown peaks, LC-MS is indispensable. It is the only technique that can provide the structural information needed to identify and characterize novel impurities, which is a critical step in ensuring drug safety.
Ultimately, the foundation of any reliable impurity assay is a well-designed, stability-indicating method that has been rigorously validated against ICH guidelines. This ensures that the method is not only specific and selective but also accurate, precise, and robust for its intended use in safeguarding public health.
References
-
Simultaneous Determination of Telmisartan Impurities and Chlorthalidone impurities by UPLC. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Development and Validation of Stability Indicating HPLC Method for the Determination of Process and Degradation Related Impurities in Telmisartan Drug. Chemical Methodologies. [Link]
-
Determination of telmisartan and forced degradation behavior by rp-hplc in tablet dosage form. SciSpace. [Link]
-
Stability-indicating RP-HPLC method for analysis of telmisartan in the bulk drug and in formulations. AKJournals. [Link]
-
Overview on Analysis Methods of Telmisartan in Pharmaceutical Preparation and Biological Matrices. International Journal of Pharmaceutical Research and Applications. [Link]
-
Simultaneous determination of related substances of telmisartan and hydrochlorothiazide in tablet dosage form by using reversed phase high performance liquid chromatographic method. National Institutes of Health. [Link]
-
Comparative Study of Forced Degradation Behavior of Telmisartan b. Longdom Publishing. [Link]
-
USP Method Transfer and UPLC Method for Analysis of Telmisartan Tablets. Waters. [Link]
-
Stress degradation studies on Telmisartan and development of a validated method by UV spectrophotometry in bulk and pharmaceutical dosage forms. National Institutes of Health. [Link]
-
Development and Validation of a Stability- indicating RP-HPLC Method for the Simultaneous Determination of Telmisartan and its Related. Late Pushpadevi Patil Arts & Science College. [Link]
-
Simple and stability indicating RP-HPLC assay method development and validation of telmisartan in bulk and dosage form. Scholars Research Library. [Link]
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Telmisartan Tablets. USP-NF. [Link]
-
Force Degradation Studies of Telmisartan and Hydrochlorothiazide and Development of Validated Stability Indicating Method. Research and Reviews. [Link]
-
USP Method Transfer and UPLC Method for Analysis of Telmisartan Tablets. Waters. [Link]
-
ICH Q3B(R2) Impurities in new drug products - Scientific guideline. European Medicines Agency. [Link]
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A Senior Application Scientist's Guide to Detector Selection for Telmisartan Impurity Analysis: A Comparative Review
For: Researchers, scientists, and drug development professionals engaged in the analysis of telmisartan and its impurities.
Executive Summary
The robust analysis of impurities in telmisartan, an angiotensin II receptor blocker widely prescribed for hypertension, is a critical aspect of ensuring its safety and efficacy. The choice of detector coupled with high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is a pivotal decision in method development for impurity profiling. This guide provides an in-depth comparison of three commonly employed detectors: Ultraviolet (UV), Diode Array (DAD), and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of each detection method, present a comparative analysis of their performance attributes for telmisartan impurity analysis, and provide exemplary experimental protocols. This document is intended to empower researchers and analytical scientists to make informed decisions when selecting the most appropriate detector for their specific analytical challenges in the context of telmisartan impurity profiling.
The Critical Role of Impurity Profiling for Telmisartan
Telmisartan, with its complex benzimidazole structure, can be associated with various impurities originating from the synthetic process or degradation.[1] Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established stringent limits for these impurities. For instance, the USP monograph for telmisartan tablets specifies a limit of not more than 0.2% for any individual impurity.[2] The European Pharmacopoeia lists several specified impurities, including Impurity A, B, C, and D, and sets acceptance criteria for each.[3] Therefore, the analytical methods employed for impurity detection must be sensitive, specific, and accurate to ensure compliance with these regulatory standards.
A Comparative Analysis of Detector Technologies
The selection of an appropriate detector is contingent on several factors, including the physicochemical properties of the impurities, the required sensitivity and selectivity, and the analytical objective (e.g., routine quality control vs. structural elucidation of unknown impurities).
UV-Visible (UV) Detector: The Workhorse of QC Labs
Principle of Operation: The UV detector measures the absorbance of monochromatic light by the analyte at a single wavelength as it elutes from the column. For telmisartan and its impurities, which contain chromophoric groups, UV detection is a viable and widely used technique.[4]
Strengths for Telmisartan Analysis:
-
Cost-Effective and Robust: UV detectors are relatively inexpensive to purchase and maintain, making them a staple in quality control laboratories.
-
Simple Operation: The principle of operation is straightforward, and data analysis is generally less complex compared to other detectors.
-
Good Linearity and Precision: For quantitative analysis of known impurities, UV detectors typically provide excellent linearity and precision.[5]
Limitations:
-
Limited Specificity: Co-eluting impurities with similar UV spectra can be challenging to resolve and accurately quantify. This is a significant drawback when dealing with complex impurity profiles that may arise from forced degradation studies.
-
Lack of Structural Information: UV detection provides no information about the molecular weight or structure of an impurity, making it unsuitable for the identification of novel or unknown degradation products.
-
Lower Sensitivity Compared to MS: For trace-level impurities, a UV detector may lack the necessary sensitivity.[6]
Diode Array Detector (DAD): Enhanced Spectral Information
Principle of Operation: Unlike a conventional UV detector, a Diode Array Detector (DAD), also known as a Photo Diode Array (PDA) detector, simultaneously measures the absorbance across a wide range of wavelengths. This provides a complete UV-Vis spectrum for each point in the chromatogram.
Strengths for Telmisartan Analysis:
-
Peak Purity Analysis: The ability to acquire full spectra allows for the assessment of peak purity. This is a significant advantage over single-wavelength UV detection, as it can indicate the presence of co-eluting impurities.
-
Impurity Identification: The UV spectrum of an unknown impurity can be compared to a library of known spectra, aiding in its preliminary identification.
-
Method Development Optimization: DAD allows for the selection of the optimal wavelength for detection of all impurities of interest post-acquisition, which is highly beneficial during method development.
Limitations:
-
Sensitivity: While offering more qualitative information, the sensitivity of a DAD is generally comparable to that of a UV detector and may not be sufficient for trace analysis.
-
Limited Structural Information: Like the UV detector, the DAD does not provide molecular weight information.
Mass Spectrometry (MS) Detector: The Gold Standard for Identification and Sensitivity
Principle of Operation: A mass spectrometer measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with LC (LC-MS), it provides highly selective and sensitive detection based on the molecular weight of the analytes. Tandem mass spectrometry (MS/MS) further enhances selectivity and provides structural information through fragmentation analysis.
Strengths for Telmisartan Analysis:
-
Unmatched Specificity: MS detection is highly specific, as it differentiates compounds based on their molecular weight. This allows for the accurate quantification of impurities even if they co-elute chromatographically.[5]
-
Superior Sensitivity: LC-MS/MS offers significantly lower limits of detection (LOD) and quantification (LOQ) compared to UV and DAD detectors, making it ideal for the analysis of trace-level and genotoxic impurities.[7][8]
-
Structural Elucidation: MS and MS/MS are powerful tools for the identification of unknown impurities and degradation products by providing molecular weight and fragmentation data.[6] This is crucial for understanding degradation pathways and for the characterization of new impurities.
-
High Throughput: Modern LC-MS/MS methods can be very rapid, enabling high-throughput analysis.[7]
Limitations:
-
Higher Cost and Complexity: LC-MS systems are significantly more expensive to acquire and maintain than UV or DAD systems. They also require a higher level of operator expertise.
-
Matrix Effects: The ionization process in MS can be suppressed or enhanced by the sample matrix, which can affect the accuracy of quantification. Careful method development and validation are required to mitigate these effects.
Performance Comparison: A Data-Driven Perspective
| Parameter | UV Detector | Diode Array Detector (DAD) | Mass Spectrometry (MS) Detector |
| Specificity | Moderate | Good (with peak purity analysis) | Excellent |
| Sensitivity (LOD/LOQ) | µg/mL range[9] | µg/mL range | ng/mL to pg/mL range[7][8] |
| Linearity | Excellent | Excellent | Good to Excellent |
| Structural Information | None | Limited (UV Spectrum) | Excellent (Molecular Weight & Fragmentation) |
| Cost | Low | Moderate | High |
| Complexity | Low | Moderate | High |
| Ideal Application | Routine QC, Assay | Method Development, Peak Purity | Impurity Identification, Trace Analysis |
Supporting Experimental Data:
One study on the forced degradation of telmisartan using UPLC with PDA detection demonstrated good separation of degradation products. Another study utilizing LC-MS/MS for the simultaneous quantification of telmisartan and another drug in rat plasma reported a lower limit of quantification of 0.005 µg/mL, highlighting the high sensitivity of this technique.[7] A comparative study on different compounds showed that LC-MS/MS offers lower LODs and LOQs than HPLC-DAD/UV.[5]
Experimental Protocols
The following are representative, step-by-step methodologies for the analysis of telmisartan impurities using different detector types. These should be considered as starting points and may require optimization for specific applications.
UPLC-DAD Method for Telmisartan Impurity Profiling
This protocol is adapted from a method for the simultaneous determination of telmisartan and its impurities.[10]
Chromatographic Conditions:
-
Column: Acquity BEH Shield-RP18 (100 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.025M Potassium dihydrogen phosphate, 0.0027M 1-hexane sulphonic acid sodium salt, and 1 mL of triethylamine in water, pH adjusted to 4.5 with ortho-phosphoric acid.
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-based gradient can be optimized to achieve the best separation.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 25°C
-
Detector: DAD, with detection at 290 nm and spectral acquisition from 200-400 nm.
-
Injection Volume: 3 µL
Sample Preparation:
-
Prepare a stock solution of the telmisartan sample in a suitable diluent (e.g., a mixture of pH 4.5 buffer, acetonitrile, and methanol).
-
Dilute the stock solution to the desired concentration for analysis.
LC-MS/MS Method for Trace Level Impurity Quantification
This protocol is based on a method for the quantification of nitrosamine impurities in telmisartan.[8]
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., Zorbax SB C18, 150 × 3.0 mm, 3.5 μm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A gradient elution program should be developed to separate the impurities of interest.
-
Flow Rate: 0.3 mL/min.
-
Detector: A triple quadrupole mass spectrometer with an appropriate ionization source (e.g., APCI or ESI).
-
Ionization Mode: Positive or negative, depending on the impurities.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
Sample Preparation:
-
Dissolve the telmisartan sample in a suitable solvent.
-
Perform any necessary sample clean-up or extraction steps to minimize matrix effects.
-
Dilute the sample to the appropriate concentration for LC-MS/MS analysis.
Visualizing the Workflow and Decision-Making Process
General Workflow for Telmisartan Impurity Analysis
Caption: A generalized workflow for the analysis of telmisartan impurities.
Decision Tree for Detector Selection
Caption: A decision tree to guide the selection of a detector for telmisartan impurity analysis.
Conclusion and Future Perspectives
The choice of detector for telmisartan impurity analysis is a critical decision that should be guided by the specific analytical requirements.
-
UV detectors are a reliable and cost-effective choice for routine quality control applications where the impurities are known and present at concentrations within the detector's linear range.
-
DAD detectors offer the significant advantage of peak purity analysis and spectral information, making them highly valuable for method development and for gaining a higher level of confidence in the identity of known impurities.
-
Mass spectrometry detectors are the undisputed gold standard for the identification of unknown impurities and for the sensitive quantification of trace-level impurities. The structural information provided by MS is invaluable for understanding degradation pathways and for ensuring the comprehensive characterization of the impurity profile.
As regulatory expectations for impurity control continue to evolve, the use of more advanced detector technologies like high-resolution mass spectrometry (HRMS) is likely to become more prevalent. HRMS can provide even greater confidence in the identification of unknown impurities and can be a powerful tool in forced degradation studies. Ultimately, a well-equipped analytical laboratory will likely utilize a combination of these detector technologies to address the diverse challenges of telmisartan impurity analysis, from routine release testing to in-depth characterization studies.
References
-
Bila, D. M., & Dezotti, M. (2007). Fármacos no meio ambiente. Química nova, 30, 651-666. [Link]
-
Sahu, K., Sahu, S., Shaharyar, M., & Siddiqui, A. A. (2014). Comparative Study of Forced Degradation Behavior of Telmisartan by UPLC and HPLC and Development of Validated Stability Indicating Assay Method According to ICH Guidelines. Journal of Chromatographic Science, 52(7), 635–644. [Link]
- Caballero, R., Torre-Lapasio, R., García-Alvarez-Coque, M. C., & Ramis-Ramos, G. (2002). Comparison of HPLC–DAD and LC–MS techniques for the determination of tetracyclines in medicated feeds using one extraction procedure.
-
Henion, J., & Matuszewski, B. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Journal of chromatography. A, 972(1), 121–133. [Link]
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Jain, D., Basniwal, P. K., & Saini, V. (2016). Development and validation of a high throughput LC–MS/MS method for simultaneous quantitation of pioglitazone and telmisartan in rat plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 1026, 226-233. [Link]
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Reddy, G. V., & Reddy, A. M. (2020). Ultra-Sensitive LC-MS/MS Method for the Trace Level Quantification of Six Potential Genotoxic Nitrosamine Impurities in Telmisartan. American Journal of Analytical Chemistry, 11(11), 409-422. [Link]
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Upadhyay, S., Gholave, J. V., Gadhari, N. S., Patil, S. S., & Shelke, K. F. (2020). Development and Validation of a Stability-indicating RP-HPLC Method for the Simultaneous Determination of Telmisartan and its Related Substances in Telmisartan Bulk Drug Substance. Analytical Chemistry Letters, 10(6), 766-781. [Link]
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A Senior Application Scientist's Guide to the Quality Assessment of Telmisartan (API)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Telmisartan API Quality
Telmisartan, a potent and long-acting angiotensin II receptor blocker (ARB), is a cornerstone in the management of hypertension.[1][2][3] Its therapeutic efficacy is intrinsically linked to the quality of the active pharmaceutical ingredient (API). As a Biopharmaceutics Classification System (BCS) Class II drug, telmisartan exhibits low solubility and high permeability.[4][5] This characteristic makes its physicochemical properties, such as particle size, crystal form, and purity, critical determinants of its dissolution rate and subsequent bioavailability. Variation in these API attributes can lead to significant differences in clinical outcomes, making rigorous quality assessment an indispensable part of drug development and manufacturing.
This guide provides a comprehensive framework for the quality assessment of telmisartan API, drawing upon pharmacopeial standards, advanced analytical methodologies, and comparative insights. It is designed to empower researchers and drug development professionals to make informed decisions when sourcing and evaluating telmisartan for formulation development.
I. Foundational Quality Attributes and Pharmacopeial Standards
A robust quality assessment of telmisartan API begins with a thorough understanding of the key quality attributes and the standards set forth by major pharmacopeias. These standards provide the legal and scientific benchmark for ensuring the identity, strength, quality, and purity of the API.
A. Comparative Overview of Pharmacopeial Monographs
The United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP) provide detailed monographs for telmisartan. While largely harmonized, subtle differences in specified impurities and analytical procedures may exist. A prudent approach involves adhering to the most stringent requirements among the pharmacopeias.
| Test | United States Pharmacopeia (USP) | European Pharmacopoeia (EP) | Japanese Pharmacopoeia (JP) |
| Definition/Assay | Contains NLT 99.0% and NMT 101.0% of C33H30N4O2, calculated on the dried basis. | 99.0 per cent to 101.0 per cent (dried substance). | Conforms to the monograph for Telmisartan Tablets, implying similar purity standards for the API. |
| Identification | A: Infrared Absorption. B: Retention time in HPLC assay corresponds to the standard. | Infrared absorption spectrophotometry. | Stated as a Japanese Pharmacopoeia (JP) drug in Interview Forms, indicating official tests are available.[6][7][8] |
| Related Substances / Impurities | Specifies limits for individual and total impurities via HPLC. | Liquid chromatography is used to control specified and unspecified impurities. | Interview Forms for telmisartan preparations reference adherence to JP standards for purity.[6][7][8] |
| Polymorphism | Not explicitly detailed in the tablet monograph. | States that telmisartan shows polymorphism. | Japanese Interview Forms mention that crystalline polymorphism is recognized.[8] |
| Loss on Drying | Specifies a limit for loss on drying. | Specifies a limit for loss on drying. | Assumed to be a standard test as per general JP chapters. |
| Residue on Ignition | Specifies a limit for residue on ignition. | Specifies a limit for sulphated ash. | Assumed to be a standard test as per general JP chapters. |
Note: This table is a summary. For complete and current specifications, refer to the respective official pharmacopeial texts.
II. Impurity Profiling: A Commitment to Safety and Efficacy
The control of impurities in an API is paramount to ensure patient safety. Impurities can arise from the manufacturing process, degradation of the drug substance, or from residual solvents. International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3C(R8) provide a comprehensive framework for the control of organic and residual solvent impurities, respectively.
A. Organic Impurities: Process-Related and Degradation Products
A robust impurity profiling strategy involves the identification and quantification of all potential impurities. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the workhorse techniques for this purpose.
Workflow for Telmisartan Impurity Profiling
Caption: High-level workflow for HPLC/UPLC-based impurity profiling of telmisartan API.
Experimental Protocol: HPLC Method for Related Substances
This protocol is a representative method based on pharmacopeial and literature precedents. It must be validated for its intended use.
-
System: A gradient HPLC system with a UV detector.
-
Column: Octadecylsilyl silica gel for chromatography (C18), 4.6 mm x 25 cm, 5-µm packing (L1).
-
Mobile Phase A: 0.05 M potassium dihydrogen phosphate, adjust pH to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 25 30 70 30 30 70 35 70 30 | 40 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 298 nm.
-
Sample Preparation: Dissolve 25 mg of telmisartan API in 5 mL of methanol and 100 µL of a 40 g/L sodium hydroxide solution, then dilute to 50 mL with methanol.
-
Causality: The use of a gradient elution is crucial for separating impurities with a wide range of polarities from the main telmisartan peak and from each other. The acidic pH of the mobile phase ensures the carboxylic acid group of telmisartan is protonated, leading to better peak shape and retention on the non-polar C18 column.
B. Residual Solvents: A Focus on Manufacturing Process
Residual solvents are organic volatile chemicals used in the synthesis of the API.[9] Their control is mandated by ICH Q3C guidelines, which classify solvents into three classes based on their toxicity. Headspace Gas Chromatography (HS-GC) is the standard technique for their analysis.
Common Solvents in Telmisartan Synthesis and their ICH Limits (Class 3)
| Solvent | ICH Limit (ppm) |
| Methanol | 3000 |
| Acetone | 5000 |
| n-Butanol | 5000 |
III. The Critical Role of Polymorphism in Telmisartan's Performance
Polymorphism is the ability of a solid material to exist in more than one crystal form or structure.[10] Different polymorphs of an API can exhibit different physicochemical properties, including solubility, melting point, and stability, which can significantly impact the drug's bioavailability.[5][11] Telmisartan is known to exist in at least two polymorphic forms, Form A and Form B, as well as an amorphous form.[10][11][12]
-
Form A: The thermodynamically more stable form with a higher melting point.[9][13]
-
Form B: A metastable form with a lower melting point.[11][13]
-
Amorphous Form: Lacks a long-range ordered crystal structure and generally exhibits higher solubility but lower stability compared to crystalline forms.[12]
The conversion between these forms can be influenced by manufacturing processes and storage conditions. Therefore, it is essential to identify and control the polymorphic form of the telmisartan API.
Workflow for Polymorphic Analysis
Caption: A multi-technique approach for the definitive identification of telmisartan polymorphs.
A. X-Ray Powder Diffraction (XRD)
XRD is the gold standard for identifying crystalline polymorphs. Each crystal form produces a unique diffraction pattern, which serves as its "fingerprint."
Experimental Protocol: XRD Analysis of Telmisartan
-
Sample Preparation: Gently grind a small amount of the telmisartan API to a fine powder. Mount the powder onto a sample holder.
-
Instrument: A powder X-ray diffractometer with Cu Kα radiation.
-
Scan Range: 4° to 40° in 2θ.
-
Step Size: 0.02°.
-
Scan Speed: 2°/min.
-
Data Analysis: Compare the obtained diffractogram with reference patterns for Form A and Form B. The absence of sharp peaks indicates an amorphous form.
-
Causality: The specific angles at which X-rays are diffracted are directly related to the arrangement of atoms in the crystal lattice. Different polymorphs have different lattice arrangements, resulting in unique diffraction patterns.
Characteristic XRD Peaks for Telmisartan Polymorphs (2θ)
| Form A | Form B |
| ~6.8° | ~5.8° |
| ~14.2° | ~11.6° |
| ~19.1° | ~13.5° |
| ~22.3° | ~24.4° |
| (Note: These are approximate peak positions. Refer to authoritative sources for precise data.)[10] |
B. Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points and detect phase transitions between polymorphs.
Experimental Protocol: DSC Analysis of Telmisartan
-
Sample Preparation: Accurately weigh 2-5 mg of the telmisartan API into an aluminum DSC pan and seal it.
-
Instrument: A calibrated differential scanning calorimeter.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 300 °C.
-
Atmosphere: Inert nitrogen purge at 50 mL/min.
-
Data Analysis: Identify the onset and peak temperatures of endothermic (melting) and exothermic (crystallization) events.
-
Causality: The energy required to melt a crystalline solid (enthalpy of fusion) and the temperature at which this occurs are unique to a specific polymorphic form. Form B, being metastable, melts at a lower temperature than the stable Form A. The DSC thermogram of Form B may also show an exothermic recrystallization peak after melting, as it transforms into the more stable Form A.[11]
Characteristic Thermal Events for Telmisartan Polymorphs
| Polymorph | Melting Point (Endotherm) | Other Thermal Events |
| Form A | ~269 °C | - |
| Form B | ~183 °C | May show an exothermic recrystallization to Form A after melting. |
| Amorphous | No sharp melting point; shows a glass transition (Tg). | May show an exothermic crystallization event upon heating. |
IV. Comparative Analysis: A Note on Generic vs. Branded API
While this guide focuses on the API, insights can be gleaned from studies comparing branded and generic finished drug products. These studies often highlight differences in impurity profiles and dissolution rates, which can be traced back to the quality of the API used.
Several studies have compared various generic telmisartan tablets to the innovator product.[1][3][14] While many generics meet pharmacopeial standards, some have shown:
-
Higher levels of impurities: Some generic products have been found to contain a greater number and quantity of impurities compared to the branded product.[1]
-
Variable dissolution profiles: Differences in dissolution rates have been observed, particularly in pH-dependent solubility profiles.[1][14] This can be attributed to the use of different polymorphic forms or variations in particle size of the API.
These findings underscore the importance of not assuming equivalence based solely on the declaration of the same API. A thorough in-house quality assessment of API from any new source is a critical step in ensuring consistent product performance.
V. Conclusion: A Framework for Assured Quality
The quality assessment of telmisartan API is a multi-faceted process that requires a deep understanding of its physicochemical properties and the application of orthogonal analytical techniques. By integrating pharmacopeial testing with comprehensive impurity profiling and rigorous solid-state characterization, drug development professionals can ensure the selection of high-quality API. This diligence is fundamental to developing a robust, safe, and effective telmisartan drug product. The experimental protocols and comparative data presented in this guide offer a solid foundation for establishing a self-validating quality control system, ultimately safeguarding patient health and ensuring therapeutic consistency.
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A Comparative and Prospective Analysis of The Antihypertensive Effect, Price, And Quality of Branded and Generic Telmisartan Tablets for The Treatment of Essential Hypertension in A Tertiary Care Facility. (n.d.). African Journal of Biomedical Research. [Link]
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医薬品インタビューフォーム (Pharmaceutical Interview Form) - Telmisartan Tablets "YD". (n.d.). [Link]
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(PDF) FORMULATION AND DEVELOPMENT OF SOLUBILITY IMPROVISED COMPLEX OF TELMISARTAN USING VARIOUS TECHNIQUES. (n.d.). ResearchGate. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan, a derivative of Telmisartan. Adherence to these protocols is essential for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. The procedures outlined below are synthesized from established best practices in chemical waste management and are grounded in authoritative safety guidelines.
Foundational Principles of Chemical Waste Management
The cornerstone of prudent laboratory practice is the proactive management of chemical waste. No experimental work should commence without a clear and established plan for the disposal of all potential waste streams, including unused reagents, reaction byproducts, and contaminated materials.[1] This principle is paramount for ensuring that all state and federal regulatory requirements are met and for avoiding unforeseen challenges in waste handling.[1]
For a compound like this compound, which is a pharmaceutical-related substance, it is critical to treat it as a potentially hazardous chemical waste unless explicitly determined otherwise by a qualified safety professional.[2]
Hazard Assessment of this compound
A thorough understanding of the potential hazards associated with a chemical is the first step in determining the appropriate disposal route. While a specific, comprehensive Safety Data Sheet (SDS) for this exact Telmisartan derivative may not be universally available, we can infer its likely hazards based on its structural components—a benzimidazole derivative and a carboxylic acid—and data from the parent compound, Telmisartan.
-
Benzimidazole Derivatives: Many benzimidazole derivatives require careful management as hazardous waste.[3]
-
Carboxylic Acids: While some simple carboxylic acids like acetic acid (at concentrations below 80%) may be permissible for sewer disposal in some jurisdictions, this is not a universal rule and is generally not recommended for more complex or poorly soluble carboxylic acids.[2][4]
-
Telmisartan: Safety data for Telmisartan indicates it is toxic to aquatic life with long-lasting effects.[5][6] The precautionary statement P273, "Avoid release to the environment," is consistently applied.[5][6]
Given this information, this compound should be handled as a substance potentially harmful to the environment.
Table 1: Inferred Hazard Profile
| Hazard Aspect | Inferred Risk and Rationale |
| Environmental Hazard | Likely toxic to aquatic life with long-lasting effects, based on the parent compound Telmisartan.[5][6] |
| Human Health Hazard | As a pharmaceutical-related compound of unknown potency, potential physiological effects cannot be ruled out.[7] Standard chemical hygiene practices should be strictly followed. |
| Physical Hazard | Not generally classified as a physical hazard (e.g., flammable, explosive).[8] However, combustion may produce toxic fumes, including carbon oxides and nitrogen oxides.[9] |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of this compound.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: All waste containing this compound, including pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste.
-
Segregate at the Source: Do not mix this waste with non-hazardous trash or other waste streams. Keep it separate from incompatible materials, such as strong oxidizing agents.[10]
Step 2: Proper Waste Containment
-
Select Appropriate Containers: Use chemically compatible containers for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is in good condition, with a secure, leak-proof lid.[11]
-
Keep Containers Closed: Waste containers must be kept tightly closed at all times, except when adding waste.[10][11] This prevents the release of vapors and reduces the risk of spills.
Step 3: Accurate and Compliant Labeling
Proper labeling is a critical regulatory requirement and is essential for the safety of all personnel handling the waste.
-
Label Immediately: Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
Required Information: The label must include:
-
The words "Hazardous Waste".[10]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[10][11]
-
A clear indication of the associated hazards (e.g., "Toxic," "Environmental Hazard").[10]
-
The accumulation start date (the date the first waste is added to the container).
-
For mixtures, list all components and their approximate percentages.[10]
-
Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)
-
Designate an SAA: Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.[10][11] This area should be under the direct control of laboratory personnel.
-
Storage Limits: Do not exceed the volume limits for an SAA as defined by regulations. Once a container is full, it must be moved to the central accumulation area within three days.[10]
Step 5: Disposal and Removal
-
Prohibited Disposal Methods:
-
Arrange for Professional Disposal: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[11][14]
-
Recommended Disposal Method: The standard and recommended method for disposal is incineration at a licensed and approved facility.[12] This ensures the complete destruction of the chemical.
Diagram 1: Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Personal Protective Equipment (PPE): Before cleaning, don appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Containment: For small spills, absorb the material with an inert absorbent, such as vermiculite or sand.[12]
-
Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EH&S department.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and regulatory compliance. By integrating the principles of hazard assessment, proper segregation, containment, and professional disposal into your standard operating procedures, you contribute to a safer research environment for yourself, your colleagues, and the broader community. Always consult your institution's specific waste management guidelines and your EH&S department for guidance.[11][14]
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A Senior Application Scientist's Guide to Handling 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan. As a known impurity and metabolite of Telmisartan, this compound warrants careful handling protocols grounded in established principles for managing potent active pharmaceutical ingredients (APIs). This document synthesizes technical data with field-proven safety strategies to ensure both personnel safety and experimental integrity.
Hazard Assessment and Risk Mitigation
Assumed Hazard Profile based on Telmisartan:
| Hazard Classification | GHS Code | Description | Source |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child. | [1] |
| Acute Oral Toxicity | H302 | Harmful if swallowed. | [1] |
| Chronic Aquatic Toxicity | H411 | Toxic to aquatic life with long-lasting effects. | [1][2] |
Given these risks, a comprehensive safety strategy is not merely advisable but mandatory. Our approach is built upon the National Institute for Occupational Safety and Health (NIOSH) Hierarchy of Controls, a framework that prioritizes the most effective safety measures.[3][4][5]
The Hierarchy of Controls Applied
This principle dictates a preferential order for risk reduction, moving from most to least effective: Elimination, Substitution, Engineering Controls, Administrative Controls, and finally, Personal Protective Equipment (PPE).[3][6] While elimination or substitution of the compound is not feasible in a research context, we will focus on robust engineering and administrative controls, supported by appropriate PPE.
Engineering Controls: Your First Line of Defense
Engineering controls are designed to isolate personnel from the hazard at its source.[7] For a potent compound like this Telmisartan derivative, reliance on PPE alone is insufficient.
Essential Engineering Controls:
-
Ventilated Enclosures: All handling of the solid compound (weighing, aliquoting, reconstituting) must occur within a certified chemical fume hood, a ventilated laminar flow enclosure, or a glove box.[8] This "containment at source" strategy is critical to prevent inhalation of airborne particles.[7]
-
Facility Design: Laboratories should be designed with controlled airflow, maintaining negative pressure in areas where the compound is handled to prevent cross-contamination.[9] Access to these areas should be restricted.[8]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is a critical final barrier between the researcher and the chemical hazard.[10] The following PPE is mandatory when handling this compound in any form (solid or solution).
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Prevents skin contact. Double-gloving provides an extra layer of protection against tears and contamination during doffing.[10] |
| Body Protection | Disposable, low-linting coverall (e.g., Tyvek®).[11] | Protects skin and personal clothing from contamination with solid particulates or liquid splashes.[10][12] |
| Eye Protection | Tightly fitting safety goggles or a full-face shield.[12][13] | Protects eyes from dust particles and splashes. A face shield offers broader facial protection. |
| Respiratory Protection | A properly fitted respirator (e.g., N95 or higher) should be used for handling powders outside of a ventilated enclosure. | Minimizes the risk of inhaling fine particles.[10] |
Procedural Workflow: Donning and Doffing PPE
Correctly putting on (donning) and taking off (doffing) PPE is as crucial as its selection to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol minimizes the risk of exposure and contamination.
Step 1: Preparation
-
Ensure all necessary engineering controls are operational (e.g., fume hood sash at the correct height, airflow verified).
-
Designate a specific work area for handling the compound and decontaminate it before starting.
-
Assemble all required materials (spatulas, weigh boats, vials, solvents) and place them within the containment enclosure.
-
Don all required PPE as per the sequence outlined above.
Step 2: Weighing and Reconstitution (Solid Compound)
-
Perform all manipulations within a chemical fume hood or suitable ventilated enclosure.
-
Use disposable weigh boats and spatulas to avoid cross-contamination.
-
Carefully add solvent to the solid to minimize aerosol generation.
-
Ensure the container is securely capped before removing it from the enclosure.
Step 3: Post-Handling Decontamination
-
Wipe down the work surface within the enclosure with an appropriate deactivating solution or solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
Decontaminate all equipment used before removing it from the enclosure.
-
Carefully wipe the exterior of the primary container before transport or storage.
Disposal Plan: Compliant Waste Management
Improper disposal of pharmaceutical waste poses a significant threat to environmental and public health.[14] All waste generated from handling this compound must be treated as hazardous chemical waste.
Waste Segregation and Disposal Protocol:
-
Identify and Classify: All materials that have come into contact with the compound are considered hazardous waste.[15]
-
Segregate Waste: Use designated, clearly labeled, and sealed containers for each waste stream.[15][16]
-
Solid Waste: Contaminated PPE (gloves, coveralls), weigh boats, and consumables. Place in a dedicated, sealed hazardous waste bag or container.
-
Liquid Waste: Unused solutions and solvent rinses. Collect in a sealed, compatible hazardous waste container. Do not pour down the drain.[17]
-
Sharps: Contaminated needles or glassware. Dispose of in a puncture-resistant sharps container.[18]
-
-
Storage: Store waste containers in a designated, secure area away from general lab traffic.[15]
-
Professional Disposal: Arrange for collection and disposal by a licensed hazardous waste management company in accordance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA).[14]
Caption: Waste stream management from point of generation to final disposal.
By implementing these comprehensive safety measures, you build a self-validating system of protection that ensures the well-being of all laboratory personnel while maintaining the integrity of your research.
References
- Cayman Chemical. (2025). Telmisartan - Safety Data Sheet.
- CAT 1202 - telmisartan - SAFETY DATA SHEET. (2025).
- Rx Destroyer. (2022). Proper Disposal in Pharmaceutical Research is Extremely Important.
- Cleanroom Technology. (2025). The Role of PPE in Preventing Contamination in Pharmaceutical Production.
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- Eurofins. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry.
- Occupational Safety and Health Administration. (n.d.). Identifying Hazard Control Options: The Hierarchy of Controls.
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- MedlinePlus. (2025). Telmisartan: MedlinePlus Drug Information.
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- Esco Pharma. (2017). It's more than just being Fragile : How to Handle Potent Formulation?
- National Association of Safety Professionals. (n.d.). The Hierarchy of Controls.
- ECHEMI. (2019). Telmisartan SDS, 144701-48-4 Safety Data Sheets.
- MSC Industrial Supply. (2020). What Is the NIOSH Hierarchy of Controls, and How Can It Reduce Manufacturing Injuries?
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
